1-(Trifluoromethyl)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(9)2-1-3-4/h9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVGIFVKTRAAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303873 | |
| Record name | 1-(Trifluoromethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098183-73-3 | |
| Record name | 1-(Trifluoromethyl)cyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098183-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutyl Moiety
An In-Depth Technical Guide to the Chemical Properties of 1-(Trifluoromethyl)cyclobutan-1-ol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing groups is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] When appended to a compact, conformationally constrained scaffold like cyclobutane, the resulting 1-(trifluoromethyl)cyclobutyl group emerges as a powerful structural motif.[3] It serves as a unique bioisostere for the ubiquitous tert-butyl group, offering a similar steric profile but with profoundly different electronic properties.[4][5] This guide provides a comprehensive technical overview of this compound, a key building block for accessing this valuable moiety, focusing on its synthesis, properties, and reactivity.
Physicochemical and Computed Properties
This compound is a tertiary alcohol whose properties are significantly influenced by the potent electron-withdrawing nature of the adjacent CF₃ group. While extensive experimental data is not publicly available, a combination of data from chemical suppliers and robust computational predictions provides a detailed profile of the molecule.[6] It is presumed to be a liquid at room temperature based on its molecular structure.[7]
| Property | Value | Data Source |
| Molecular Formula | C₅H₇F₃O | Guidechem[6] |
| Molecular Weight | 140.105 g/mol | Guidechem[6] |
| CAS Number | 1098183-73-3 | Guidechem[6] |
| Monoisotopic Mass | 140.04489933 Da | PubChem[8] |
| Predicted pKa | 12.60 ± 0.20 | Guidechem[6] |
| Predicted XLogP3-AA | 1.4 | PubChemLite[8] |
| Topological Polar Surface Area | 20.2 Ų | Guidechem[6] |
| Hydrogen Bond Donor Count | 1 | Guidechem[6] |
| Hydrogen Bond Acceptor Count | 4 | Guidechem[6] |
| Predicted Boiling Point | 101.0 ± 35.0 °C (for ketone analog) | ChemicalBook[9] |
Synthesis: Accessing the Core Scaffold
The most direct and widely employed method for synthesizing tertiary trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier reagent for this transformation, typically activated by a catalytic amount of a fluoride source.[10]
The following protocol describes a representative synthesis of this compound from cyclobutanone. This self-validating system incorporates in-situ generation of the active trifluoromethylating species and concludes with purification and characterization steps essential for confirming product identity and purity.
Experimental Protocol: Synthesis from Cyclobutanone
Objective: To synthesize this compound via nucleophilic trifluoromethylation of cyclobutanone using the Ruppert-Prakash reagent.
Reagents:
-
Cyclobutanone
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add cyclobutanone (1.0 eq). Dissolve it in anhydrous THF (to a concentration of approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the stirred solution.
-
Initiation: Slowly add tetrabutylammonium fluoride (TBAF, 0.1 eq of a 1.0 M solution in THF) dropwise via syringe over 10 minutes. The causality for using a catalytic amount of fluoride is its role in activating the Si-CF₃ bond to generate the transient, highly reactive pentacoordinate silicate intermediate necessary for the trifluoromethyl transfer.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Quenching and Desilylation: Upon completion, cool the reaction mixture back to 0 °C and add 1 M HCl (2.0 eq) to quench the reaction and cleave the intermediate trimethylsilyl ether. Stir vigorously for 1 hour at room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
References
- 1. 1098183-73-3|this compound|BLD Pharm [bldpharm.com]
- 2. 1,1,2-Trifluoro-2-(trifluoromethyl)cyclobutane | C5H4F6 | CID 12829398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - this compound (C5H7F3O) [pubchemlite.lcsb.uni.lu]
- 9. 3-(trifluoromethyl)cyclobutan-1-one CAS#: 1511981-13-7 [m.chemicalbook.com]
- 10. Volume # 5(78), September - October 2011 — "Unconventional reactions of trimethyl(trifluoromethyl)silane" [notes.fluorine1.ru]
An In-depth Technical Guide to 1-(Trifluoromethyl)cyclobutan-1-ol: A Key Building Block in Modern Drug Discovery
CAS Number: 1098183-73-3
Abstract
This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)cyclobutan-1-ol, a fluorinated building block of increasing importance in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and critical role as a bioisosteric replacement for common chemical motifs. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction: The Rise of Fluorinated Scaffolds in Pharmaceuticals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a compact, three-dimensional scaffold like cyclobutane, the resulting motif offers a unique combination of properties that are highly advantageous for drug design.[3] this compound emerges as a pivotal building block, providing a gateway to a variety of derivatives that can serve as metabolically robust bioisosteres for motifs such as the tert-butyl group.[4][5]
Physicochemical Properties and Structural Features
This compound is a small molecule with the chemical formula C5H7F3O.[6] Its structure is characterized by a four-membered cyclobutane ring, which imparts a degree of conformational rigidity, and a tertiary alcohol bearing a trifluoromethyl group.
| Property | Value | Source |
| CAS Number | 1098183-73-3 | [6] |
| Molecular Formula | C5H7F3O | [6] |
| Molecular Weight | 140.11 g/mol | [6] |
| Predicted pKa | 12.60 ± 0.20 | [6] |
| Predicted XlogP | 1.4 | [7] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 (Oxygen) | [6] |
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the properties of the adjacent tertiary alcohol, affecting its acidity and reactivity.
Synthesis of this compound
The primary and most direct route to this compound is the nucleophilic trifluoromethylation of cyclobutanone. This is most commonly achieved using trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of a fluoride initiator.[8][9]
Reaction Mechanism
The reaction proceeds via the formation of a hypervalent silicon intermediate, which then delivers a trifluoromethyl nucleophile (CF3-) to the electrophilic carbonyl carbon of cyclobutanone. The resulting TMS-protected alkoxide is subsequently hydrolyzed to yield the final tertiary alcohol.[8][9]
Caption: Mechanism of trifluoromethylation of cyclobutanone.
Experimental Protocol: A Representative Procedure
This protocol is a representative example based on established methods for the trifluoromethylation of ketones.[8]
Materials:
-
Cyclobutanone
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.2–1.5 eq) to the stirred solution via syringe.
-
Slowly add the TBAF solution (0.05–0.10 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl and stir for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[10][11]
Bioisosteric Replacement
The 1-(trifluoromethyl)cyclobutyl group is an excellent bioisostere for the sterically demanding tert-butyl group.[4][5] Replacing a tert-butyl group with this fluorinated analogue can offer several advantages:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[2]
-
Modulated Lipophilicity: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties.[2]
-
Preservation of Bioactivity: In many cases, this bioisosteric replacement can preserve or even enhance the desired biological activity of the parent molecule.[4][5]
Caption: Bioisosteric replacement workflow and its advantages.
A Versatile Synthetic Intermediate
The tertiary alcohol of this compound provides a reactive handle for further synthetic modifications. It can be readily converted into other functional groups, such as amines, ethers, and esters, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would likely show complex multiplets for the cyclobutyl protons and a singlet for the hydroxyl proton.
-
¹³C NMR: Key signals would include a quaternary carbon attached to the trifluoromethyl group and the hydroxyl group, and resonances for the cyclobutane methylene carbons. The carbon of the CF3 group would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its synthesis from readily available starting materials and its utility as a precursor to metabolically stable bioisosteres make it an attractive tool for medicinal chemists. The unique combination of a rigid cyclobutane core and a trifluoromethyl group offers a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
References
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. PubChemLite - this compound (C5H7F3O) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 11. scilit.com [scilit.com]
An In-depth Technical Guide to the Molecular Structure of 1-(Trifluoromethyl)cyclobutan-1-ol
A Core Building Block for Advanced Drug Discovery and Materials Science
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Trifluoromethyl)cyclobutan-1-ol, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, synthesis, and physicochemical properties, highlighting its potential as a strategic building block in the design of novel therapeutics and advanced materials. The unique combination of a strained cyclobutane ring and a trifluoromethyl group imparts distinct conformational and electronic properties, making it a valuable scaffold for modulating biological activity and material characteristics.
Introduction: The Strategic Importance of Fluorinated Cyclobutanes
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl (-CF3) group, in particular, is a bioisostere for various functional groups and can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] Concurrently, the cyclobutane motif offers a three-dimensional scaffold that is conformationally constrained, providing a means to orient substituents in a defined spatial arrangement, which can be crucial for optimizing interactions with biological targets.[3] The fusion of these two structural features in this compound creates a building block with a unique set of properties, poised for application in areas requiring precise molecular architecture.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are critical for its application in synthesis and for predicting its behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O | [4] |
| Molecular Weight | 140.105 g/mol | [4] |
| CAS Number | 1098183-73-3 | [4] |
| Predicted pKa | 12.60 ± 0.20 | [4] |
| Canonical SMILES | C1CC(C1)(C(F)(F)F)O | [4] |
| InChI Key | LAVGIFVKTRAAKV-UHFFFAOYSA-N | [4] |
The molecular structure of this compound, characterized by a tertiary alcohol on a cyclobutane ring bearing a trifluoromethyl group at the same carbon, is depicted below.
Caption: 2D representation of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound is the nucleophilic trifluoromethylation of cyclobutanone. This reaction is most effectively carried out using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride catalyst.[4]
Mechanism of Trifluoromethylation
The reaction proceeds via the activation of the Ruppert-Prakash reagent by a nucleophilic catalyst, such as tetrabutylammonium fluoride (TBAF), to generate a reactive trifluoromethyl anion (CF₃⁻).[4] This anion then attacks the electrophilic carbonyl carbon of cyclobutanone. The resulting alkoxide intermediate is subsequently trapped by a silyl species or quenched upon workup to yield the final tertiary alcohol.[4]
Caption: Synthesis of this compound workflow.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the trifluoromethylation of ketones.[4][5]
Materials:
-
Cyclobutanone
-
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclobutanone (1.0 equivalent) and anhydrous THF.
-
Add the Ruppert-Prakash reagent (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the TBAF solution (0.1 equivalents) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Safety Precautions: The Ruppert-Prakash reagent is flammable and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Spectroscopic Characterization (Predicted and Representative Data)
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the four unique carbon atoms. The quaternary carbon bearing the hydroxyl and trifluoromethyl groups will be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(trifluoromethyl)cyclobutyl moiety is increasingly recognized as a valuable bioisostere for the tert-butyl group. This substitution can lead to improved metabolic stability and modulation of physicochemical properties such as lipophilicity and acidity/basicity. While specific applications of this compound are still emerging, its potential lies in its ability to serve as a key intermediate for the synthesis of more complex molecules with enhanced pharmacological profiles.
References
1-(Trifluoromethyl)cyclobutan-1-ol physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Trifluoromethyl)cyclobutan-1-ol
Abstract
This compound is a fluorinated organic compound of increasing interest to the pharmaceutical and materials science sectors. Its unique structural combination of a strained cyclobutane ring, a tertiary alcohol, and a powerfully electron-withdrawing trifluoromethyl group imparts distinct properties that are valuable in the design of novel bioactive molecules and advanced materials. The trifluoromethyl-cyclobutyl moiety, in particular, is being explored as a bioisosteric replacement for the ubiquitous tert-butyl group, potentially offering improved metabolic stability and bioavailability in drug candidates.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines authoritative protocols for their experimental determination, and presents predicted spectroscopic data to aid in its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this versatile chemical building block.
Molecular Structure and Core Chemical Identifiers
A molecule's physical and chemical behavior is fundamentally dictated by its structure. This compound is characterized by a tertiary alcohol functional group positioned on a four-membered carbocyclic ring, with a trifluoromethyl group attached to the same carbon. This arrangement creates a sterically hindered and electronically influenced environment.
The key identifiers and fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1098183-73-3 | [3][4][5] |
| Molecular Formula | C₅H₇F₃O | [3][4] |
| Molecular Weight | 140.105 g/mol | [3][4] |
| Canonical SMILES | C1CC(C1)(C(F)(F)F)O | [3] |
| InChIKey | LAVGIFVKTRAAKV-UHFFFAOYSA-N | [3] |
| Predicted pKa | 12.60 ± 0.20 | [3] |
The presence of the hydroxyl group provides a site for hydrogen bonding, while the highly electronegative fluorine atoms of the CF₃ group significantly modulate the molecule's electronic profile and lipophilicity.
Caption: 2D structure of this compound.
Experimental Determination of Physical Properties
While specific experimental data for this compound is not widely published, this section provides robust, standard-operating-procedures for its characterization. The causality behind experimental choices is emphasized to ensure methodological integrity.
Boiling Point Determination (Micro-Scale)
The boiling point provides a crucial measure of a substance's volatility, which is influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. Given the expected small sample quantities in a research setting, a micro-boiling point determination is the most appropriate method.
Protocol: Thiele Tube Method
-
Preparation: Secure a small quantity (50-100 µL) of this compound in a clean, dry reaction vial.
-
Apparatus Setup:
-
Attach the reaction vial to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample.
-
Suspend the entire assembly in a Thiele tube containing a high-boiling point mineral oil. The Thiele tube's design is critical as it ensures uniform heat distribution via convection currents.
-
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is defined as the temperature at which the bubble stream just ceases, and the liquid begins to enter the capillary tube upon cooling. This indicates that the vapor pressure of the substance equals the atmospheric pressure.
-
Validation: Repeat the heating and cooling cycle at least twice to ensure a reproducible measurement.
Solubility Profile
Understanding the solubility of a compound is paramount for its application in drug formulation, reaction chemistry, and purification. The "like dissolves like" principle is a useful starting point, but experimental verification across a range of solvents is necessary.
Protocol: Qualitative Solubility Assessment
-
Solvent Selection: Prepare a panel of solvents with varying polarities, such as water (polar, protic), methanol (polar, protic), dichloromethane (DCM, polar, aprotic), and hexane (non-polar).
-
Procedure:
-
To four separate, labeled test tubes, add approximately 1 mg of this compound.
-
Add 0.5 mL of a selected solvent to the first tube.
-
Agitate the mixture vigorously for 30 seconds.
-
Observe and record whether the compound fully dissolves.
-
Repeat for each solvent.
-
-
Expected Outcome:
-
High Solubility: Expected in polar organic solvents like methanol and DCM, due to the polar O-H group.
-
Limited Solubility: Expected in water. While the hydroxyl group can hydrogen bond with water, the fluorinated hydrocarbon backbone is hydrophobic.
-
Low Solubility: Expected in non-polar solvents like hexane.
-
Caption: Workflow for key physical property experiments.
Spectroscopic Signature Profile
Spectroscopy is indispensable for confirming the identity and purity of a chemical compound. Based on the known structure of this compound, the following spectroscopic characteristics are predicted.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.[6][7][8]
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| ~3600-3200 | O-H stretch | Strong, Broad | Characteristic of a hydrogen-bonded alcohol functional group.[8] |
| ~3000-2850 | C-H stretch | Medium | Associated with the sp³ hybridized C-H bonds of the cyclobutane ring. |
| ~1350-1100 | C-F stretch | Strong | The highly polar C-F bonds of the trifluoromethyl group produce intense absorptions. |
| ~1200-1000 | C-O stretch | Medium-Strong | Corresponds to the stretching of the tertiary alcohol C-O bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
¹H NMR (Proton NMR):
-
Cyclobutane Protons: A series of complex multiplets are expected in the ~1.5-2.5 ppm range. The exact chemical shifts and coupling patterns will be influenced by their diastereotopic relationships and proximity to the electronegative OH and CF₃ groups.
-
Hydroxyl Proton: A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (typically ~1.5-4.0 ppm).
¹³C NMR (Carbon NMR):
-
Quaternary Carbons: Two signals are expected: one for the carbon bearing the OH and CF₃ groups (~70-90 ppm) and another for the CF₃ carbon itself, which will appear as a quartet due to coupling with the fluorine atoms (~120-130 ppm).
-
Cyclobutane Carbons: Signals for the CH₂ groups of the ring are expected in the aliphatic region (~15-40 ppm).
¹⁹F NMR (Fluorine NMR):
-
A single sharp signal (a singlet) is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent. This is a definitive test for the presence of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[10][11]
Expected Observations (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 140.04 would confirm the molecular formula C₅H₇F₃O.[10]
-
Key Fragments:
-
[M-CH₃]⁺: Loss of a methyl group is not possible, but fragmentation of the ring is likely.
-
[M-OH]⁺: Loss of the hydroxyl radical (m/z = 123).
-
[M-CF₃]⁺: Loss of the trifluoromethyl radical (m/z = 71), which would be a very stable cation. This is expected to be a prominent peak.
-
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable building block with significant potential in medicinal chemistry and materials science. This guide establishes a comprehensive framework for its physical and spectroscopic characterization. While published experimental data is limited, the provided protocols for determining boiling point, solubility, and spectroscopic signatures offer a clear and authoritative pathway for researchers to generate this critical information. The predicted data serves as a reliable benchmark for confirming the identity and purity of the compound, enabling its confident application in further research and development.
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 1098183-73-3|this compound|BLD Pharm [bldpharm.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. compoundchem.com [compoundchem.com]
- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. PubChemLite - this compound (C5H7F3O) [pubchemlite.lcsb.uni.lu]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. assets.greenbook.net [assets.greenbook.net]
- 15. solutions.covestro.com [solutions.covestro.com]
The Emergence of a Key Fluorinated Motif: A Technical Guide to the Synthesis and Significance of 1-(Trifluoromethyl)cyclobutan-1-ol
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl group, in particular, has garnered significant attention for its ability to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical overview of the discovery and synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol, a valuable building block that combines the conformational rigidity of a cyclobutane ring with the influential trifluoromethyl moiety. We will explore the foundational principles of its synthesis, delve into a detailed experimental protocol, and discuss its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Cycloalkanes
The introduction of fluorine into organic molecules has become a pivotal strategy in the development of novel therapeutics.[3][4] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the advantageous properties imparted by this unique element.[3] The trifluoromethyl (-CF3) group is one of the most prevalent fluorinated motifs, primarily due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability stemming from the strength of the C-F bond.[2]
When the trifluoromethyl group is appended to a carbocyclic scaffold like cyclobutane, the resulting molecule offers a unique combination of properties. The cyclobutane ring provides a degree of conformational restriction and a three-dimensional architecture that can be exploited to orient pharmacophoric elements in a defined space, potentially enhancing binding to biological targets.[5] The discovery and development of synthetic routes to molecules such as this compound are therefore of considerable interest to the scientific community, providing access to novel chemical space for drug discovery programs.
The Synthetic Blueprint: Nucleophilic Trifluoromethylation of Cyclobutanone
The most direct and efficient pathway to this compound is the nucleophilic addition of a trifluoromethyl anion equivalent to cyclobutanone. For this purpose, the Ruppert-Prakash reagent , trimethyl(trifluoromethyl)silane (TMSCF3), stands out as the premier choice for its stability, commercial availability, and broad functional group tolerance.[4]
The Causality of Reagent Selection and Mechanism
The Ruppert-Prakash reagent itself is not the active trifluoromethylating species. Its efficacy lies in its ability to act as a stable reservoir for the highly reactive trifluoromethyl anion (CF3-). The reaction is initiated by a catalytic amount of a nucleophilic fluoride source, typically tetrabutylammonium fluoride (TBAF).
The mechanism proceeds as follows:
-
Activation: The fluoride ion from TBAF attacks the silicon atom of TMSCF3, forming a hypervalent pentacoordinate silicate intermediate.
-
Generation of the Trifluoromethyl Anion: This intermediate readily releases the trifluoromethyl anion (CF3-).
-
Nucleophilic Attack: The newly formed CF3- anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanone.
-
Alkoxide Formation: This addition results in the formation of a trifluoromethylated tertiary alkoxide.
-
Silylation/Quenching: The alkoxide is subsequently trapped by another molecule of TMSCF3 to form a silyl ether, or it is protonated during aqueous workup to yield the final alcohol product, this compound.
This process is highly efficient and generally proceeds under mild conditions, making it a favored method in synthetic organic chemistry.
Caption: Mechanism of the Ruppert-Prakash trifluoromethylation of cyclobutanone.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound using the Ruppert-Prakash reagent. This protocol is designed to be self-validating through careful monitoring and characterization.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Cyclobutanone | C4H6O | 70.09 | 1.0 equiv (e.g., 1g) | Major Chemical Supplier |
| Trimethyl(trifluoromethyl)silane (TMSCF3) | C4H9F3Si | 142.20 | 1.5 equiv | Major Chemical Supplier |
| Tetrabutylammonium fluoride (TBAF) | C16H36FN | 261.46 | 0.1 equiv (1M in THF) | Major Chemical Supplier |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | ~20 mL | Major Chemical Supplier |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | Major Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed | Major Chemical Supplier |
| Brine | NaCl | 58.44 | As needed | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | Major Chemical Supplier |
| Diethyl Ether | C4H10O | 74.12 | For extraction | Major Chemical Supplier |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 g, 14.27 mmol, 1.0 equiv) and dissolve it in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF3, 3.04 g, 21.40 mmol, 1.5 equiv) to the solution via syringe.
-
Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.43 mL, 1.43 mmol, 0.1 equiv) dropwise to the stirred reaction mixture over 5 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.
Characterization and Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
| Property | Value |
| Chemical Formula | C5H7F3O |
| Molecular Weight | 140.10 g/mol |
| Appearance | Colorless oil |
| CAS Number | 1098183-73-3 |
| Predicted ¹H NMR (400 MHz, CDCl₃) δ | ~2.50-2.30 (m, 2H), ~2.20-2.00 (m, 4H), ~1.90 (s, 1H, OH) |
| Predicted ¹³C NMR (101 MHz, CDCl₃) δ | ~125 (q, J ≈ 285 Hz, CF₃), ~75 (q, J ≈ 30 Hz, C-CF₃), ~35 (t), ~12 (t) |
| Predicted ¹⁹F NMR (376 MHz, CDCl₃) δ | ~ -78 (s) |
Note: The predicted NMR data is based on the chemical structure and typical shifts for similar compounds. Actual experimental values may vary slightly.
Applications and Future Outlook
This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery. The tertiary alcohol can be used as a handle for further functionalization, or it can be a key pharmacophoric element itself, participating in hydrogen bonding interactions with target proteins. The trifluoromethylcyclobutyl moiety can be considered a bioisostere for other common groups, such as the tert-butyl group, offering a similar steric profile but with altered electronic properties and improved metabolic stability.[6]
The continued exploration of synthetic methodologies to access novel fluorinated building blocks like this compound will undoubtedly fuel the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of 1-(Trifluoromethyl)cyclobutan-1-ol: A Mechanistic and Practical Guide for Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and beneficial impact on a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a CF₃ moiety can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] These advantageous alterations stem from the unique electronic properties and steric profile of the trifluoromethyl group. This guide provides an in-depth exploration of the formation of 1-(trifluoromethyl)cyclobutan-1-ol, a valuable building block in the synthesis of novel therapeutics, with a focus on the mechanistic intricacies of its synthesis via nucleophilic trifluoromethylation of cyclobutanone.
Core Mechanism: Nucleophilic Trifluoromethylation of Cyclobutanone
The most prevalent and efficient method for the synthesis of this compound is the nucleophilic addition of a trifluoromethyl anion equivalent to cyclobutanone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most widely employed reagent for this transformation.[2] However, TMSCF₃ itself is not sufficiently reactive to directly trifluoromethylate a ketone.[1] The reaction necessitates the presence of a nucleophilic activator to generate a highly reactive trifluoromethylating species.[3]
The Role of the Activator: Initiating the Cascade
Fluoride-based activators, such as tetrabutylammonium fluoride (TBAF), are commonly used to initiate the reaction.[3] The fluoride ion attacks the silicon atom of TMSCF₃, leading to the formation of a hypervalent silicon species, a pentacoordinate intermediate.[4] This intermediate is unstable and readily releases the trifluoromethyl anion (CF₃⁻), a potent nucleophile.
Nucleophilic Attack and Propagation
The generated trifluoromethyl anion then attacks the electrophilic carbonyl carbon of cyclobutanone, forming a trifluoromethylated alkoxide intermediate. This alkoxide is subsequently trapped by another molecule of TMSCF₃ in a process known as O-silylation, yielding the trimethylsilyl (TMS)-protected this compound and regenerating the trifluoromethyl anion. This regeneration of the active nucleophile allows the reaction to proceed in a catalytic cycle with respect to the initiator. The reaction is ultimately quenched with an acidic workup to hydrolyze the TMS ether and afford the final product, this compound.[5]
A proposed mechanism for the fluoride-initiated nucleophilic trifluoromethylation of cyclobutanone is depicted below:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the Trifluoromethylated Cyclobutane: A Technical Guide for Drug Discovery and Materials Science
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical research, profoundly influencing the fields of medicinal chemistry and materials science. Among the diverse array of fluorinated motifs, the trifluoromethylated cyclobutane has emerged as a moiety of significant interest. This guide provides an in-depth technical exploration of the core characteristics of trifluoromethylated cyclobutanes, synthesizing field-proven insights with a critical analysis of their synthesis, unique conformational and electronic properties, and burgeoning applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages conferred by this structural unit.
Introduction: The Strategic Value of the Trifluoromethylated Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional geometry that is increasingly exploited in drug design to navigate complex biological space.[1] When substituted with a trifluoromethyl (CF3) group, the resulting scaffold gains a compelling set of properties. The CF3 group is a powerful modulator of physicochemical characteristics, known to enhance metabolic stability, binding affinity, and lipophilicity.[2] The combination of the puckered cyclobutane core with the potent electronic influence of the CF3 group creates a bioisostere with intriguing potential, particularly as a metabolically robust analogue of the ubiquitous tert-butyl group.[3][4] This guide will dissect the fundamental attributes of trifluoromethylated cyclobutanes, providing a comprehensive understanding for their rational application in molecular design.
Synthetic Strategies for Accessing Trifluoromethylated Cyclobutanes
The construction of the trifluoromethylated cyclobutane core can be achieved through several synthetic avenues, each with its own merits and substrate scope. The choice of method is often dictated by the desired substitution pattern and stereochemistry.
[2+2] Photocycloaddition Reactions
A prominent method for constructing the cyclobutane ring is the [2+2] photocycloaddition. This approach involves the light-induced reaction between an alkene and a trifluoromethyl-substituted alkene. For instance, a visible-light-induced diastereoselective synthesis has been developed utilizing the photocycloaddition of quinolinones, isoquinolinones, or coumarins with 1-bromo-1-trifluoromethylethene.[5][6][7] This one-pot process is followed by a water-assisted hydrodebromination to yield the desired trifluoromethylated cyclobutane derivatives.[5][6][7]
Experimental Protocol: Visible Light-Induced Diastereoselective Synthesis [5]
-
Reaction Setup: In a reaction vessel, combine the quinolinone substrate (1.0 equiv), 1-bromo-1-trifluoromethylethene (2.0 equiv), and a catalytic amount of thioxanthone (TX, 1 mol%) in anhydrous dichloromethane (DCM).
-
Irradiation: Irradiate the mixture with purple LEDs (λ = 400–410 nm) at room temperature for 24 hours.
-
Hydrodebromination: Add tristrimethylsilylsilane (TTMSS, 3.0 equiv) and water to the reaction mixture.
-
Continued Irradiation: Continue to irradiate the reaction for an additional 12 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the trifluoromethylated cyclobutane.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of 1-(Trifluoromethyl)cyclobutan-1-ol: A Technical Guide for Chemical Researchers
Introduction: The Rising Prominence of Trifluoromethylated Cyclobutanes in Drug Discovery
The incorporation of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the sterically constrained and three-dimensionally rich cyclobutane core, it gives rise to a class of building blocks with significant potential in the development of novel therapeutics. 1-(Trifluoromethyl)cyclobutan-1-ol is a key intermediate in this class, offering a versatile handle for further chemical elaboration. However, as with any novel fluorinated compound, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data and established best practices for managing fluorinated compounds.
Hazard Identification and Risk Assessment: A Data-Driven Approach
Physical and Chemical Properties (Predicted and Inferred)
Precise, experimentally verified physical constants for this compound are sparse. The data presented below is a combination of predicted values and information extrapolated from similar molecules. These values are critical for understanding the compound's behavior under various laboratory conditions, particularly its volatility and flammability.
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₅H₇F₃O | [1] |
| Molecular Weight | 140.105 g/mol | [1] |
| Boiling Point | Predicted: 101.0 ± 35.0 °C | Based on 3-(trifluoromethyl)cyclobutan-1-one[2] |
| Flash Point | Not available. Assumed to be flammable based on alcohol structure. | General principle for small organic alcohols. |
| Vapor Pressure | Not available. Expected to be a volatile liquid. | Inferred from low molecular weight and alcohol functional group. |
| pKa | Predicted: 12.60 ± 0.20 | [1] |
Causality Behind the Data: The presence of the trifluoromethyl group is expected to influence the alcohol's acidity (pKa) and boiling point compared to non-fluorinated cyclobutanol. The high electronegativity of fluorine atoms can increase the polarity of the molecule, potentially leading to a higher boiling point than might be expected based on molecular weight alone. However, without experimental data, these remain informed estimations.
Toxicological Profile (Inferred)
Direct toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not currently published. However, based on safety data for structurally related trifluoromethylated alcohols and general knowledge of organofluorine compounds, the following hazards should be assumed:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]
-
Potential for Systemic Effects: Absorption through the skin or ingestion could lead to unknown systemic toxicity. The metabolic fate of this specific compound has not been thoroughly investigated.
It is imperative to handle this compound with the assumption that it is potentially harmful upon ingestion, inhalation, and skin contact.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Primary Engineering Controls
All handling of this compound, especially manipulations that could generate aerosols or vapors (e.g., heating, sonicating, or concentrating), must be conducted within a properly functioning chemical fume hood.[4] The fume hood provides a critical barrier, capturing and exhausting potentially harmful fumes away from the operator.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for general laboratory work, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat must be worn at all times. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: Mandatory PPE for handling this compound.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
General Handling
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: As with all chemicals of unknown toxicity, direct contact should be scrupulously avoided.
-
Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[4]
-
Grounding and Bonding: For transfers of larger quantities, equipment should be grounded and bonded to prevent static discharge, which could ignite flammable vapors.
-
Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Ignition Sources: Store away from sources of heat, sparks, and open flames.
Accidental Release and Emergency Procedures
Prompt and correct action in the event of a spill is critical to mitigating potential hazards.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area (e.g., by opening a window, if applicable and safe).
-
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
The disposal of fluorinated organic compounds requires careful consideration to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be collected as halogenated organic waste.[4] Do not mix with non-halogenated waste streams.
-
Containerization: Use a designated, properly labeled, and sealed container for hazardous waste.
-
Disposal Method: The primary and recommended method for the disposal of fluorinated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound.
-
Institutional Guidelines: Always follow your institution's and local regulations for hazardous waste disposal. Contact your EHS department for specific procedures.
Conclusion: A Commitment to a Culture of Safety
This compound represents a valuable building block for the advancement of pharmaceutical research. As with any chemical reagent, its potential can only be fully and safely realized through a commitment to rigorous safety protocols. By understanding the potential hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can confidently and responsibly handle this compound. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are not merely procedural; they are the bedrock of innovative and responsible science.
References
Introduction: The Rise of a Strategic Building Block in Medicinal Chemistry
An In-depth Technical Guide to the Commercial Landscape of 1-(Trifluoromethyl)cyclobutan-1-ol for Advanced Research
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Among the vast arsenal of chemical motifs, fluorinated groups have gained prominence for their ability to confer unique properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[2] The 1-(trifluoromethyl)cyclobutyl group, in particular, has emerged as a compelling structural unit. It serves as a valuable bioisostere for the sterically demanding tert-butyl group, a common moiety in bioactive molecules.[3] This guide provides an in-depth analysis of this compound (CAS No. 1098183-73-3), a key precursor for introducing this strategic group, focusing on its synthesis, properties, commercial availability, and critical considerations for its procurement and application in research and development.[4]
Physicochemical Profile and Synthetic Foundations
A thorough understanding of a building block's properties is fundamental to its effective application. This compound is a tertiary alcohol whose utility is defined by the unique electronic and steric characteristics of the trifluoromethyl group.
Key Physicochemical Properties
The essential properties of this compound are summarized below, providing a baseline for its handling, characterization, and reaction planning.
| Property | Value | Source |
| CAS Number | 1098183-73-3 | [4][5] |
| Molecular Formula | C₅H₇F₃O | [4] |
| Molecular Weight | 140.105 g/mol | [4] |
| pKa (Predicted) | 12.60 ± 0.20 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Topological Polar Surface Area | 20.2 Ų | [4] |
Synthetic Pathway Overview
The synthesis of trifluoromethylated cyclobutanes, including the title alcohol, often involves the deoxofluorination of a corresponding carboxylic acid precursor. A prevalent method employs sulfur tetrafluoride (SF₄) to convert a cyclobutanecarboxylic acid into the trifluoromethyl group.[3] The alcohol functionality can be introduced through various standard organic chemistry transformations. A generalized workflow for accessing such building blocks is illustrated below.
Caption: Generalized synthetic workflow for 1-(Trifluoromethyl)cyclobutane derivatives.
This transformation is a cornerstone for producing a variety of these building blocks on a gram-to-multigram scale, enabling their use in extensive drug discovery programs.[3]
The Commercial Supplier Landscape
For researchers and drug development professionals, sourcing high-quality starting materials is a critical, non-trivial step. The availability of this compound ranges from small, research-focused quantities to bulk amounts suitable for preclinical development. The supplier landscape can be broadly categorized into primary manufacturers and distributors.
| Supplier Category | Description | Typical Scale | Key Considerations |
| Primary Manufacturers | Companies that synthesize the compound in-house. They often have greater control over quality and can support large-scale custom synthesis. | Grams to Multi-kilograms | Direct technical support, potential for custom specifications, scalability for future needs. |
| Distributors/Catalog Companies | Firms that source compounds from various manufacturers and offer them in a catalog format. Examples include Amerigo Scientific and BLD Pharm.[5][6] | Milligrams to Grams | Wide selection of compounds, convenient online ordering, may require additional vetting for large or cGMP batches. |
| Chemical Marketplaces | Online platforms like LookChem that aggregate listings from numerous suppliers, providing a broad overview of availability.[7] | Varies widely | Useful for initial price and availability comparison; requires careful vetting of the actual end-supplier. |
Representative Commercial Suppliers:
-
BLD Pharm: Offers this compound, often with options for cold-chain transportation to ensure stability.[5]
-
Amerigo Scientific: A specialist distributor serving the life sciences that lists the compound as part of its portfolio.[6]
A Researcher's Guide to Procurement and Quality Validation
Navigating the supplier landscape requires a systematic approach to ensure the material procured is suitable for its intended use. Simply relying on the label is insufficient for rigorous scientific work.
Protocol 1: Supplier Selection and Vetting
Choosing the right supplier is the first line of defense against poor quality reagents. The following workflow provides a structured decision-making process.
Caption: A decision workflow for vetting and selecting a chemical supplier.
Protocol 2: Incoming Material Quality Control (QC)
Upon receipt, the identity and purity of this compound must be independently verified.
Objective: To confirm the structural identity and assess the purity of the commercially supplied material.
Methodology:
-
Visual Inspection: Examine the material for expected physical state (likely a liquid or low-melting solid) and color.[7] Note any inconsistencies with the supplier's description.
-
Solubility Test: Confirm solubility in common organic solvents (e.g., CDCl₃, DMSO) to prepare for spectroscopic analysis.
-
¹H and ¹⁹F NMR Spectroscopy:
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the C₅H₇F₃O formula, showing signals corresponding to the cyclobutane ring protons and the hydroxyl proton.[4] The integration of these signals should match the expected proton count.
-
Acquire a ¹⁹F NMR spectrum. This is a critical identity test. A single signal (singlet) is expected for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to a quaternary carbon.
-
-
Mass Spectrometry (GC-MS or LC-MS):
-
Prepare a dilute solution of the sample.
-
Analyze via GC-MS (if volatile) or LC-MS.
-
The resulting mass spectrum should show a molecular ion peak (or related fragments, such as [M-H]⁻ or [M+H]⁺) consistent with the molecular weight of 140.105 g/mol .[4] This analysis also serves as an excellent method for detecting volatile impurities.
-
Trustworthiness through Validation: This self-validating protocol ensures that the material used in subsequent experiments is of known quality, preventing the costly and time-consuming repetition of failed experiments due to impure reagents.
Applications in Drug Design and Development
The primary driver for the synthesis and supply of this compound is its utility in introducing the 1-(trifluoromethyl)cyclobutyl moiety into drug candidates. This group is a bioisostere of the tert-butyl group, meaning it has a similar size and shape but different electronic properties that can be exploited to fine-tune a molecule's profile.[3]
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic degradation (e.g., P450-mediated oxidation).[2] Replacing a metabolically labile tert-butyl group can significantly increase a drug's half-life.[3]
-
Modulation of Lipophilicity: The CF₃ group increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, which can be used to optimize target binding or improve pharmacokinetic properties.[3]
-
Conformational Effects: The rigid four-membered ring of the cyclobutane scaffold can lock a molecule into a specific conformation, potentially improving its binding affinity to a biological target.[8]
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, general principles for handling fluorinated alcohols and information from related compounds provide a strong basis for safe practices.[9][10]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.[11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]
-
Conclusion
This compound is more than just a chemical; it is a strategic tool for medicinal chemists and drug developers. Its ability to serve as a metabolically robust bioisostere for the tert-butyl group makes it a valuable building block for creating next-generation therapeutics. For researchers, a successful project hinges not only on innovative design but also on the diligent sourcing and validation of such critical reagents. By combining a comprehensive understanding of the supplier landscape with rigorous in-house quality control, scientists can confidently incorporate this powerful motif into their research and development programs, paving the way for the discovery of safer and more effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1098183-73-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. rcilabscan.com [rcilabscan.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Purity Analysis of 1-(Trifluoromethyl)cyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(Trifluoromethyl)cyclobutan-1-ol, a key building block in modern medicinal chemistry. Its unique combination of a trifluoromethyl group and a cyclobutane ring imparts desirable properties to drug candidates, such as enhanced metabolic stability and binding affinity.[1][2] Consequently, ensuring the purity of this intermediate is of paramount importance to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended to serve as a practical resource for researchers and drug development professionals, offering both theoretical insights and actionable experimental protocols.
The Imperative of Purity in Pharmaceutical Development
The presence of impurities in pharmaceutical ingredients can have significant implications for the quality, safety, and efficacy of a drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] These guidelines, particularly ICH Q3A(R2), necessitate the identification and characterization of any impurity present at a level of 0.10% or greater. Therefore, robust and validated analytical methods are not just a matter of good science but a regulatory necessity.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the synthetic route to this compound is the first step in predicting its potential impurity profile. A common and efficient method for the synthesis of α-trifluoromethyl alcohols is the nucleophilic trifluoromethylation of a corresponding ketone using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).[7][8]
The synthesis of this compound typically proceeds via the reaction of cyclobutanone with TMSCF₃, followed by a hydrolysis workup.
Figure 1: Synthesis of this compound.
Based on this synthetic pathway, a number of potential impurities can be anticipated:
-
Starting Materials: Unreacted cyclobutanone and residual Ruppert-Prakash reagent.
-
Intermediates: The silyl ether intermediate, if hydrolysis is incomplete.
-
By-products: Products from side reactions, such as the formation of hexafluoroethane from the dimerization of the trifluoromethyl anion.
-
Reagent-Related Impurities: Impurities from the Ruppert-Prakash reagent itself or the fluoride initiator.
-
Degradation Products: The trifluoromethyl carbinol moiety can be susceptible to dehydration or other degradation pathways under certain conditions, such as strong acidity or high temperatures.[9][10]
Figure 2: Potential sources of impurities.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-faceted analytical approach is essential for a complete and accurate assessment of the purity of this compound. Relying on a single technique can lead to an incomplete picture, as different methods have varying selectivities and sensitivities for different types of impurities.
Gas Chromatography (GC) for Volatile Impurities
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound and its potential volatile impurities, such as residual starting materials and solvents.
3.1.1. GC with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantitative analysis.[11] The flame ionization detector is sensitive to most organic compounds, providing a response that is generally proportional to the mass of carbon, which allows for reliable quantification.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio, e.g., 50:1).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol or isopropanol) to a concentration of approximately 1 mg/mL.
3.1.2. GC with Mass Spectrometry (GC-MS)
For the identification of unknown impurities, coupling GC with a mass spectrometer is indispensable. Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.
Expected Fragmentation Pattern:
The mass spectrum of a tertiary alcohol like this compound may not show a prominent molecular ion peak.[1][12] Key fragmentation pathways would likely involve:
-
Loss of a methyl group (M-15): Unlikely for this specific structure.
-
Loss of water (M-18): A common fragmentation for alcohols.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a trifluoromethyl radical (CF₃•) or a cyclobutyl fragment.
-
Ring-opening fragmentation of the cyclobutane ring.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For this compound, a reverse-phase HPLC method is a suitable choice.
3.2.1. Reverse-Phase HPLC with UV Detection
While this compound lacks a strong chromophore for UV detection at higher wavelengths, it will have some absorbance in the low UV region (around 200-210 nm). This method is particularly useful for detecting impurities that do possess a UV chromophore.
Experimental Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: An HPLC system with a quaternary or binary pump, a UV detector, a column oven, and an autosampler.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). For polar fluorinated compounds, a column with a polar endcapping or a pentafluorophenyl (PFP) stationary phase may offer alternative selectivity.[13][14][15]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is recommended.
-
Example Gradient: 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions to a concentration of approximately 1 mg/mL.
3.2.2. Stability-Indicating Method Development
To ensure that the analytical method can separate the main component from its degradation products, forced degradation studies should be performed as per ICH guidelines.[3][4][5][13][16] This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, and heat. The developed HPLC method should then be able to resolve the parent compound from any degradation products formed.
Figure 3: A comprehensive analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled tool for the structural confirmation of the main component and the identification of impurities. Both ¹H and ¹⁹F NMR are highly valuable for the analysis of this compound.
3.3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the protons of the cyclobutane ring. The chemical shifts and coupling patterns will be characteristic of the cyclobutyl moiety. The presence of impurities with protons will be evident as additional signals in the spectrum.
3.3.2. ¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and the large chemical shift dispersion.[17] The trifluoromethyl group of this compound will give a singlet in the ¹⁹F NMR spectrum. The presence of other fluorine-containing impurities will result in additional signals, making ¹⁹F NMR an excellent tool for detecting and quantifying such impurities.[18][19][20]
Quantitative NMR (qNMR): qNMR can be used for the accurate determination of the purity of this compound by integrating the signals of the analyte against a certified internal standard.
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability and melting point of a substance, which are important indicators of purity.
3.4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the presence of volatile impurities, such as residual solvents, and to assess the thermal stability of the compound. The decomposition of trifluoromethyl-containing compounds can proceed via various pathways, and TGA can provide insights into the onset of decomposition.[10][21][22]
3.4.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and the heat of fusion. A sharp melting endotherm is indicative of a pure crystalline substance, while the presence of impurities will typically lead to a broader melting range at a lower temperature.
Data Presentation and Interpretation
For clarity and ease of comparison, the results from the various analytical techniques should be presented in a structured format.
Table 1: Summary of Analytical Techniques and Expected Observations
| Analytical Technique | Purpose | Expected Observation for Pure Compound | Indication of Impurities |
| GC-FID | Quantification of volatile components | A single major peak with a specific retention time. | Additional peaks corresponding to volatile impurities (e.g., solvents, starting materials). |
| GC-MS | Identification of volatile components | A mass spectrum consistent with the structure, likely showing fragmentation patterns such as loss of water and alpha-cleavage. | Mass spectra of additional peaks can be used to identify unknown volatile impurities. |
| HPLC-UV | Quantification of non-volatile components | A single major peak at a specific retention time (if UV active). | Additional peaks, particularly from UV-active by-products or degradation products. |
| ¹H NMR | Structural confirmation and purity | Characteristic signals for the cyclobutane protons with appropriate integrations. | Additional signals not corresponding to the main structure. |
| ¹⁹F NMR | Purity assessment for fluorinated species | A single sharp singlet for the CF₃ group. | Additional signals indicating the presence of other fluorine-containing compounds. |
| TGA | Thermal stability and volatiles | A stable baseline until the onset of decomposition at a specific temperature. | Mass loss at lower temperatures indicating the presence of volatile impurities or lower thermal stability. |
| DSC | Melting point and purity | A sharp endothermic peak at a specific melting temperature. | A broadened melting peak at a lower temperature. |
Conclusion
The purity analysis of this compound requires a multi-pronged approach utilizing orthogonal analytical techniques. A combination of chromatographic (GC and HPLC), spectroscopic (NMR and MS), and thermal (TGA and DSC) methods provides a comprehensive and reliable assessment of the compound's purity profile. By understanding the synthetic route and potential impurities, and by employing validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical building block, thereby contributing to the development of safe and effective pharmaceuticals.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.unibo.it [cris.unibo.it]
- 12. whitman.edu [whitman.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Trifluoromethyl)cyclobutan-1-ol stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 1-(Trifluoromethyl)cyclobutan-1-ol
Abstract
This compound is a pivotal building block in contemporary drug discovery, enabling the incorporation of the trifluoromethyl moiety, which can significantly enhance the metabolic stability, lipophilicity, and potency of pharmaceutical candidates. The chemical integrity of this reagent is critical for ensuring reproducible synthetic outcomes and the validity of subsequent biological data. This guide provides a comprehensive technical overview of the stability profile, potential degradation pathways, and scientifically grounded protocols for the optimal storage and handling of this compound. It is intended for researchers, chemists, and drug development professionals who rely on the quality of this key intermediate.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in modern drug design.[1][2] The trifluoromethyl (–CF3) group, in particular, is frequently used as a bioisostere for methyl or chloro groups to modulate a compound's physicochemical and pharmacokinetic properties.[3] Its strong electron-withdrawing nature and lipophilicity can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins, and increase membrane permeability.[2][3]
This compound provides a synthetically accessible handle to introduce the valuable trifluoromethylcyclobutyl motif. The stability of this tertiary alcohol is of paramount importance; degradation not only depletes the primary reagent but also introduces impurities that can complicate reaction pathways, interfere with purification, and compromise the integrity of the final compound. This document provides an in-depth analysis of the factors governing the stability of this reagent and establishes best practices for its storage and handling to ensure its quality and performance in synthetic applications.
Core Physicochemical Properties and Inherent Reactivity
A thorough understanding of the stability of this compound begins with its fundamental physicochemical properties. The presence of the highly electronegative –CF3 group adjacent to the hydroxyl-bearing carbon significantly influences the molecule's electronic character and, consequently, its reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C5H7F3O | [4][5] |
| Molecular Weight | 140.10 g/mol | [4][6] |
| Appearance | Colorless liquid | N/A |
| pKa (Predicted) | ~12.60 | [4] |
| XLogP3-AA (Predicted) | 1.4 | [5] |
The electron-withdrawing effect of the trifluoromethyl group increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols, a critical factor in its degradation profile.[3]
Potential Degradation Pathways: A Mechanistic Perspective
The chemical structure of this compound, a tertiary alcohol, predisposes it to specific degradation pathways, primarily under acidic or high-temperature conditions.
Acid-Catalyzed Dehydration
The most probable degradation pathway is an acid-catalyzed E1 elimination (dehydration) reaction. The presence of acidic impurities, moisture (which can form acidic species with atmospheric gases), or incompatible reagents can initiate this process.
-
Mechanism:
-
Protonation: The hydroxyl group is protonated by an acid catalyst (H+), forming a good leaving group (H2O).
-
Carbocation Formation: The protonated alcohol dissociates, losing water to form a relatively stable tertiary carbocation.
-
Elimination: A proton is abstracted from an adjacent carbon by a weak base (e.g., water), leading to the formation of the alkene, 1-(trifluoromethyl)cyclobutene.
-
This pathway underscores the criticality of maintaining a neutral pH environment during storage.
Caption: Mechanism of acid-catalyzed dehydration of this compound.
Thermal Decomposition
While the molecule is stable at ambient temperatures, prolonged exposure to excessive heat can provide sufficient energy to induce elimination reactions, even without a strong acid catalyst, potentially leading to the same dehydration product or other rearranged byproducts.
Incompatibility with Strong Oxidizing Agents
As with most alcohols, this compound is incompatible with strong oxidizing agents.[7] Such contact should be strictly avoided as it can lead to vigorous and potentially hazardous reactions.
Validated Storage and Handling Protocols
To preserve the chemical integrity of this compound, a multi-faceted approach to storage is required, focusing on controlling temperature, atmosphere, and exposure to contaminants.
| Parameter | Recommendation | Rationale and Causality |
| Temperature | 2–8 °C (Refrigerated) | Reduces the kinetic rate of potential degradation reactions, primarily dehydration. Avoid repeated freeze-thaw cycles.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing acid formation from dissolved gases (e.g., CO2) and minimizing oxidation risk. |
| Container | Amber Glass Bottle | Borosilicate glass is chemically inert. Amber color protects the compound from potential photolytic degradation by blocking UV light.[8] |
| Closure | PTFE-lined, Tightly Sealed Cap | Prevents ingress of atmospheric moisture and other contaminants.[7][9][10] Ensures a positive seal for the inert atmosphere. |
| Environment | Dry, Well-Ventilated Area | A well-ventilated space prevents the buildup of any potential vapors.[8][10] Storage should be away from acids, bases, and oxidizing agents.[11][12] |
Experimental Workflow: Purity Assessment and Stability Monitoring
A scientifically sound protocol for assessing purity is essential for quality control and for validating storage conditions over time.
Primary Analytical Method: Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is the preferred method for routine purity analysis due to the volatility of the compound and its likely degradation products.
Step-by-Step GC-FID Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with an FID.
-
Column Selection: A mid-polarity column (e.g., DB-17 or equivalent) is suitable for separating the polar alcohol from less polar potential impurities like the corresponding alkene.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 220 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks. The appearance of new peaks over time under specific storage conditions indicates degradation.
Forced Degradation Study Workflow
To proactively identify potential degradation products and sensitive conditions, a forced degradation study is recommended.
Caption: A logical workflow for conducting a forced degradation study.
Conclusion and Authoritative Recommendations
The stability of this compound is robust under proper storage conditions but is susceptible to degradation, primarily through acid-catalyzed dehydration. To ensure the long-term integrity and performance of this critical reagent, it is imperative to adhere to the storage protocols outlined in this guide. Storing the material under an inert atmosphere, at 2–8 °C, in a tightly sealed amber glass container, and away from chemical incompatibilities will effectively mitigate the primary risks of degradation. Routine purity assessment via GC-FID serves as a reliable method for quality control. By implementing these scientifically grounded practices, researchers and drug development professionals can confidently utilize this compound, ensuring the reproducibility and success of their synthetic endeavors.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. PubChemLite - this compound (C5H7F3O) [pubchemlite.lcsb.uni.lu]
- 6. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. kaibangchem.com [kaibangchem.com]
- 9. rcilabscan.com [rcilabscan.com]
- 10. fishersci.com [fishersci.com]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 12. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
Methodological & Application
The Synthetic Utility of 1-(Trifluoromethyl)cyclobutan-1-ol: A Guide for Researchers
Introduction: A Bioisostere of Growing Importance
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. The trifluoromethyl group (-CF3) is a well-established pharmacophore, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] When incorporated into a strained four-membered ring, the resulting trifluoromethyl-cyclobutane motif presents a unique and valuable bioisostere for the commonly employed tert-butyl group.[1] 1-(Trifluoromethyl)cyclobutan-1-ol emerges as a key building block for accessing this important structural unit, offering a versatile handle for further synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Physicochemical Properties and Synthetic Accessibility
This compound is a tertiary alcohol characterized by the strong electron-withdrawing nature of the adjacent trifluoromethyl group. This electronic feature significantly influences the reactivity of the hydroxyl group, making it a unique substrate for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O | --INVALID-LINK-- |
| Molecular Weight | 140.11 g/mol | --INVALID-LINK-- |
| pKa (predicted) | 12.60 ± 0.20 | --INVALID-LINK-- |
The synthesis of this compound is most commonly achieved through the nucleophilic trifluoromethylation of cyclobutanone using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, in the presence of a fluoride source.[2]
Caption: General workflow for the synthesis of this compound.
Application in Organic Synthesis: Key Transformations and Protocols
The synthetic utility of this compound lies in the transformation of its hydroxyl group into other functionalities, enabling the construction of a diverse array of trifluoromethyl-cyclobutane derivatives.
Dehydration to 1-(Trifluoromethyl)cyclobut-1-ene
The dehydration of tertiary alcohols is a fundamental transformation to introduce unsaturation. In the case of this compound, the strong electron-withdrawing effect of the CF₃ group can influence the stability of the carbocation intermediate, making the reaction conditions crucial. The dehydration typically proceeds via an E1 mechanism.[3][4]
Caption: E1 mechanism for the dehydration of this compound.
Protocol 1: Acid-Catalyzed Dehydration
Objective: To synthesize 1-(Trifluoromethyl)cyclobut-1-ene via acid-catalyzed dehydration.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add this compound (1.0 eq).
-
Slowly add concentrated sulfuric acid (0.2 eq) with cooling in an ice bath.
-
Heat the mixture gently to the appropriate temperature for tertiary alcohol dehydration (typically 25-80 °C).[4]
-
The product, 1-(Trifluoromethyl)cyclobut-1-ene, will distill as it is formed. Collect the distillate in a cooled receiver.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the purified product.
Trustworthiness: The progress of the reaction can be monitored by GC-MS to observe the disappearance of the starting material and the appearance of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm its structure.
O-Trifluoromethylation to 1-Trifluoromethoxy-1-(trifluoromethyl)cyclobutane
The conversion of alcohols to trifluoromethyl ethers is a valuable transformation in medicinal chemistry, as the trifluoromethoxy group can significantly alter a molecule's properties.[5] Silver-mediated oxidative O-trifluoromethylation provides a route to achieve this.[6]
Caption: Synthesis of a trifluoromethyl ether from this compound.
Protocol 2: Silver-Mediated O-Trifluoromethylation
Objective: To synthesize 1-trifluoromethoxy-1-(trifluoromethyl)cyclobutane.
Materials:
-
This compound
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Silver(I) trifluoromethanesulfonate (AgOTf)
-
Selectfluor®
-
Potassium fluoride (KF)
-
2-Fluoropyridine
-
Ethyl acetate (EtOAc)
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), AgOTf (0.1 eq), KF (2.0 eq), and Selectfluor® (1.5 eq).
-
Add anhydrous ethyl acetate as the solvent, followed by 2-fluoropyridine (1.2 eq).
-
Add TMSCF₃ (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by ¹⁹F NMR or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: The reaction should be monitored for the disappearance of the starting alcohol's ¹⁹F NMR signal and the appearance of two new signals corresponding to the two different CF₃ groups in the product.
Nucleophilic Substitution of the Activated Hydroxyl Group
The hydroxyl group of this compound can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), which can then be displaced by various nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl group can disfavor the formation of a carbocation, suggesting that these reactions may proceed through an Sₙ2-like mechanism if sterically accessible, or require forcing conditions for an Sₙ1 pathway.
Protocol 3: Synthesis of 1-Azido-1-(trifluoromethyl)cyclobutane (via Tosylation and Azide Displacement)
Objective: To introduce an azide functionality as a versatile precursor for amines or for use in click chemistry.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure: Step A: Tosylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of TsCl (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylate.
Step B: Azide Displacement
-
Dissolve the crude tosylate from Step A in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS until the tosylate is consumed.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness: The formation of the tosylate and the final azide can be confirmed by ¹H NMR and ¹³C NMR, observing the characteristic shifts of the cyclobutane ring protons and carbons. IR spectroscopy can confirm the presence of the azide group (strong absorption around 2100 cm⁻¹).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel trifluoromethyl-cyclobutane derivatives. Its unique electronic properties necessitate careful consideration of reaction conditions, but also open up a range of synthetic possibilities. The protocols outlined in this guide for dehydration, O-trifluoromethylation, and nucleophilic substitution provide a solid foundation for researchers to explore the rich chemistry of this compound and to incorporate the trifluoromethyl-cyclobutane motif into their drug discovery and development programs. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of new chemical entities with enhanced biological properties.
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(Trifluoromethyl)cyclobutan-1-ol in Medicinal Chemistry
Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutyl Moiety in Drug Design
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is paramount. The introduction of fluorine-containing groups is a widely employed strategy to this end, owing to the unique electronic properties of fluorine.[1] Among these, the trifluoromethyl group (-CF3) is particularly favored for its ability to increase metabolic stability, modulate lipophilicity, and alter pKa, thereby improving a drug candidate's overall profile.[2]
This guide focuses on the application of 1-(Trifluoromethyl)cyclobutan-1-ol, a versatile building block that combines the benefits of a trifluoromethyl group with the conformational rigidity of a cyclobutane ring. The 1-(trifluoromethyl)cyclobutyl group serves as a valuable bioisostere for the sterically demanding yet metabolically labile tert-butyl group.[3] Its incorporation into molecular scaffolds can lead to compounds with preserved or enhanced biological activity and improved metabolic stability.[3]
These application notes provide a comprehensive overview of the synthesis of the core 1-(trifluoromethyl)cyclobutyl moiety and detailed experimental protocols for the utilization of this compound in the synthesis of key derivatives for pharmaceutical research.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C5H7F3O | PubChem CID: 57445156 |
| Molecular Weight | 140.11 g/mol | PubChem CID: 57445156 |
| Predicted pKa | 12.60 ± 0.20 | Guidechem |
Synthesis of the Core Moiety: this compound
The synthesis of this compound can be achieved from the corresponding cyclobutanone. A general and effective method involves the nucleophilic trifluoromethylation of 1-cyclobutanone using Ruppert's reagent (TMSCF3) under fluoride ion catalysis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclobutanone
-
Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert's reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.
Procedure:
-
To a stirred, cooled (0 °C) solution of cyclobutanone (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add (trifluoromethyl)trimethylsilane (1.2 eq) dropwise.
-
Slowly add a catalytic amount of TBAF solution (0.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Application in Pharmaceutical Synthesis: Synthesis of Amide Derivatives
The 1-(trifluoromethyl)cyclobutyl moiety is a valuable component in the design of novel therapeutics. For instance, derivatives of 1-(trifluoromethyl)-1-cyclobutanecarboxylic acid have been explored as inhibitors of acyl coenzyme A:diacylglycerol acyltransferase (DGAT) 1.[4] The following protocol outlines the synthesis of an amide derivative, a common linkage in pharmaceutical compounds, starting from the corresponding carboxylic acid, which can be prepared from this compound via oxidation.
Caption: Workflow for the synthesis of amide derivatives.
Experimental Protocol: Amide Coupling
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid
-
A primary or secondary amine (e.g., aniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Further Synthetic Transformations
Ether Synthesis via Williamson Ether Synthesis
The hydroxyl group of this compound can be alkylated to form ether derivatives, which are common motifs in drug molecules.
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
An alkyl halide (e.g., benzyl bromide)
-
Anhydrous DMF
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF (0.3 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conversion to 1-Amino-1-(trifluoromethyl)cyclobutane
The conversion of the alcohol to an amine introduces a key functional group for further derivatization, often through a two-step process involving activation of the hydroxyl group followed by displacement with an azide and subsequent reduction.
Experimental Protocol: Conversion to Amine
Step A: Synthesis of 1-Azido-1-(trifluoromethyl)cyclobutane
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.4 M) under an inert atmosphere, add DBU (1.5 eq).
-
Add DPPA (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
The crude azide is often used in the next step without further purification after ensuring the absence of starting material by TLC or GC-MS.
Step B: Reduction to 1-Amino-1-(trifluoromethyl)cyclobutane
Materials:
-
Crude 1-Azido-1-(trifluoromethyl)cyclobutane
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve the crude azide from Step A in THF (0.3 M).
-
Add PPh3 (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction for 2-4 hours, then add water (5 eq) and stir for an additional 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in diethyl ether and extract with 1 M HCl.
-
Basify the aqueous layer with a suitable base (e.g., 2 M NaOH) to pH > 12 and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to yield the desired amine.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its use as a metabolically robust bioisostere for the tert-butyl group provides a powerful tool for lead optimization in drug discovery programs. The protocols detailed herein provide a foundation for the synthesis and derivatization of this important scaffold, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Reactivity of 1-(Trifluoromethyl)cyclobutan-1-ol with Nucleophiles
Introduction
The incorporation of fluorine and fluorinated motifs into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 1-(Trifluoromethyl)cyclobutan-1-ol is a unique building block that combines the conformational rigidity of a cyclobutane ring with the potent electronic influence of a tertiary trifluoromethyl alcohol.
This technical guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. As a tertiary alcohol bearing a powerful electron-withdrawing group, its reactivity is distinct from simpler tertiary alcohols. Direct S(_N)1 or S(_N)2 type substitution at the carbinol center is challenging due to the destabilization of an adjacent carbocation by the CF₃ group and significant steric hindrance. Consequently, reaction pathways often require forceful conditions that promote carbocation formation, frequently leading to skeletal rearrangements or elimination.
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights into the key transformations of this intriguing substrate. We will explore acid-catalyzed reactions that enable the introduction of nitrogen-based nucleophiles and discuss the challenges and alternative strategies for achieving substitution.
Synthesis of this compound
The primary route to this compound involves the nucleophilic trifluoromethylation of cyclobutanone. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most common and effective source of a nucleophilic "CF₃⁻" equivalent for this transformation[1]. The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
General Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound from cyclobutanone.
Materials:
-
Cyclobutanone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add cyclobutanone (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.2-1.5 equiv).
-
Add a catalytic amount of TBAF solution (0.05-0.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS until the cyclobutanone is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M HCl to hydrolyze the intermediate silyl ether.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Expected Yield: 70-90%
Reactivity with Nucleophiles: Challenges and Strategies
Direct nucleophilic substitution of the hydroxyl group is disfavored. The reaction likely proceeds through the formation of a tertiary carbocation, which is immediately adjacent to the highly electron-withdrawing trifluoromethyl group. This juxtaposition creates a complex electronic environment where the inductive destabilization from the CF₃ group counteracts the stabilizing hyperconjugation from the cyclobutane ring carbons.
Under strongly acidic conditions, the formation of this carbocation can be forced, opening pathways to reactions with weak nucleophiles. However, this carbocation is also highly susceptible to rearrangement, specifically ring expansion, to relieve the strain of the four-membered ring and form a more stable five-membered ring carbocation[2].
Caption: General reaction pathways for this compound under acidic conditions.
Our application focus will be on two key acid-catalyzed reactions that leverage the in-situ formation of the tertiary carbocation: the Ritter Reaction for amide synthesis and the Schmidt Reaction for amine synthesis.
Application Protocol 1: The Ritter Reaction - Synthesis of N-(1-(Trifluoromethyl)cyclobutyl)amides
The Ritter reaction is a powerful method for converting tertiary alcohols into N-alkyl amides using a nitrile as the nucleophile under strongly acidic conditions[3][4][5][6][7]. The reaction proceeds via the formation of a carbocation, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion furnishes the amide.
Mechanistic Rationale
-
Carbocation Formation: Concentrated sulfuric acid protonates the hydroxyl group of this compound, converting it into a good leaving group (H₂O). Loss of water generates the tertiary carbocation.
-
Nucleophilic Attack: The lone pair on the nitrogen atom of the nitrile attacks the carbocation, forming a stable nitrilium ion.
-
Hydrolysis: Upon aqueous workup, water adds to the nitrilium ion, and after tautomerization and deprotonation, the final amide product is formed.
Caption: Simplified workflow of the Ritter Reaction.
Detailed Protocol: Ritter Reaction
This protocol describes a general procedure for the synthesis of N-(1-(trifluoromethyl)cyclobutyl)acetamide.
Materials:
-
This compound
-
Acetonitrile (reagent and solvent grade)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in acetonitrile (5-10 volumes).
-
Cool the mixture in an ice-water bath to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid (2.0-3.0 equiv) dropwise via an addition funnel. Caution: The addition is highly exothermic. Maintain the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to drive it to completion. Monitor by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-12 hours), cool the reaction mixture back to 0 °C.
-
Very slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow, portion-wise addition of saturated aqueous NaHCO₃ until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or flash column chromatography.
| Substrate | Nitrile | Conditions | Expected Product | Notes |
| This compound | Acetonitrile | H₂SO₄, RT to 40°C | N-(1-(Trifluoromethyl)cyclobutyl)acetamide | Standard procedure. |
| This compound | Benzonitrile | H₂SO₄, 40-60°C | N-(1-(Trifluoromethyl)cyclobutyl)benzamide | May require slightly higher temperatures. |
| This compound | Acrylonitrile | H₂SO₄, 0°C to RT | N-(1-(Trifluoromethyl)cyclobutyl)acrylamide | Polymerization of acrylonitrile is a potential side reaction. |
Application Protocol 2: The Schmidt Reaction - Synthesis of 1-Amino-1-(trifluoromethyl)cyclobutane
The Schmidt reaction provides a pathway to amines from tertiary alcohols using hydrazoic acid (HN₃), which is typically generated in situ from sodium azide (NaN₃) and a strong acid[8][9][10][11]. Similar to the Ritter reaction, the mechanism involves the formation of a carbocation intermediate.
Mechanistic Rationale
-
Carbocation Formation: The tertiary alcohol is protonated by a strong acid, followed by the loss of water to form the 1-(trifluoromethyl)cyclobutyl cation.
-
Azide Attack: The carbocation is trapped by the azide anion (N₃⁻) to form a protonated alkyl azide.
-
Rearrangement and Dinitrogen Extrusion: The protonated alkyl azide is unstable and undergoes a rearrangement where one of the cyclobutane ring carbons migrates to the nitrogen atom, with the simultaneous expulsion of dinitrogen gas (N₂). This results in the formation of a protonated imine.
-
Hydrolysis: The imine is subsequently hydrolyzed during aqueous workup to yield the primary amine.
Important Note: A significant competing pathway in the Schmidt reaction of cyclic alcohols is ring expansion, which can lead to the formation of cyclic imines (and subsequently lactams after hydrolysis) instead of the desired exocyclic amine. The outcome is highly dependent on the substrate and reaction conditions.
Detailed Protocol: Schmidt Reaction
This protocol provides a general method for the synthesis of 1-amino-1-(trifluoromethyl)cyclobutane hydrochloride. Extreme Caution is advised: Hydrazoic acid (HN₃) is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) or Trifluoroacetic Acid (TFA)
-
Chloroform or Dichloromethane
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether
Procedure:
-
To a three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add this compound (1.0 equiv) and chloroform (10-20 volumes).
-
Cool the solution to 0 °C in an ice-salt bath.
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (3.0-5.0 equiv) to chloroform at 0 °C.
-
Add the cold sulfuric acid/chloroform solution dropwise to the alcohol solution, ensuring the internal temperature does not rise above 5 °C.
-
Once the addition is complete, add sodium azide (NaN₃, 1.5-2.0 equiv) portion-wise over 30-60 minutes, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will occur. Ensure adequate venting.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the mixture back to 0 °C and very carefully quench by pouring it onto a large amount of crushed ice.
-
Separate the organic layer. Extract the aqueous layer with chloroform or dichloromethane.
-
Carefully make the aqueous layer basic (pH > 10) by the slow addition of cold 2 M NaOH solution.
-
Extract the free amine into diethyl ether (3x).
-
Dry the combined ether extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate carefully under reduced pressure to obtain the free amine.
-
For the hydrochloride salt, dissolve the free amine in a minimal amount of diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Collect the solid by filtration.
| Reagent | Role | Causality |
| H₂SO₄ or TFA | Acid Catalyst | Protonates the alcohol to form a good leaving group (H₂O), enabling carbocation formation. |
| NaN₃ | Azide Source | Provides the nucleophile (N₃⁻) that traps the carbocation. |
| Chloroform | Solvent | A non-nucleophilic solvent that is stable to strong acids. |
| Ice/Water | Quenching/Workup | Decomposes excess HN₃ and allows for separation and neutralization. |
Conclusion
The reactivity of this compound is dominated by its tendency to form a tertiary carbocation under acidic conditions. While this makes direct S(_N)2 substitutions with common nucleophiles unfeasible, it opens up productive pathways for reactions like the Ritter and Schmidt reactions, which are well-suited for carbocation-forming substrates. These methods provide reliable access to valuable amide and amine building blocks, respectively.
Researchers working with this substrate must remain vigilant to the potential for competing ring-expansion reactions, a common fate for carbocations on strained ring systems. Careful control of reaction temperature and the choice of acid catalyst can help to influence the reaction outcome. The protocols provided herein serve as a robust starting point for the exploration and application of this unique trifluoromethylated building block in synthetic and medicinal chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Question: Identify the major product (A) formed when the given cyclobutan.. [askfilo.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schmidt Reaction [organic-chemistry.org]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(Trifluoromethyl)cyclobutan-1-ol
Introduction: The Strategic Importance of the 1-(Trifluoromethyl)cyclobutyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group (-CF₃) is particularly valued for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The 1-(trifluoromethyl)cyclobutyl group has emerged as a highly valuable bioisostere for the ubiquitous tert-butyl group.[2][3] This structural substitution can preserve or enhance binding interactions while improving pharmacokinetic profiles by blocking metabolic oxidation sites.[2]
1-(Trifluoromethyl)cyclobutan-1-ol is a key tertiary alcohol building block for introducing this valuable moiety. However, its derivatization is not trivial. The tertiary nature of the alcohol introduces significant steric hindrance, and the strong electron-withdrawing effect of the adjacent trifluoromethyl group influences the reactivity of the hydroxyl group.[4] Standard derivatization procedures often fail or lead to undesired side reactions, such as elimination.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on robust and effective protocols for the derivatization of this compound, focusing on the formation of ethers and esters. The protocols are designed to be self-validating, with clear explanations for the experimental choices, ensuring both scientific integrity and practical success.
Section 1: Etherification of this compound
The formation of an ether linkage with a tertiary alcohol is challenging due to the steric hindrance around the hydroxyl group, which disfavors Sₙ2-type reactions.[5] Furthermore, acidic conditions that might promote an Sₙ1 pathway are prone to causing elimination (dehydration) to form an alkene.[6] The Williamson ether synthesis, when appropriately adapted, remains the most reliable method.
Protocol 1.1: Modified Williamson Ether Synthesis for Sterically Hindered Alcohols
The Williamson ether synthesis proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.[2] For a tertiary alcohol like this compound, the strategy must involve the formation of the tertiary alkoxide, which then reacts with a non-hindered (primary) alkyl halide. The electron-withdrawing trifluoromethyl group increases the acidity of the alcohol's proton (predicted pKa ≈ 12.6)[7], facilitating the formation of the alkoxide with a strong base.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is an effective, non-nucleophilic strong base that deprotonates the alcohol irreversibly, driving the formation of the sodium alkoxide.[8] The byproduct, hydrogen gas, simply evolves from the reaction mixture.
-
Alkyl Halide: A primary alkyl halide (e.g., iodomethane, bromoethane) is crucial to minimize the competing E2 elimination reaction, which would be significant with secondary or tertiary halides.[5]
-
Solvent: Anhydrous polar apen-sourceprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal as they solvate the cation (Na⁺) without interfering with the nucleophilicity of the alkoxide.
Experimental Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Protocol:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous THF (0.2 M solution).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Section 2: Esterification of this compound
Esterification of tertiary alcohols is notoriously difficult under acidic conditions (e.g., Fischer esterification) due to the rapid formation of a stable tertiary carbocation, which readily undergoes elimination.[9] Therefore, methods that activate the carboxylic acid under neutral or basic conditions are required.
Protocol 2.1: Steglich Esterification
The Steglich esterification is a mild and highly effective method for coupling sterically hindered alcohols with carboxylic acids.[10][11] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12]
Causality Behind Experimental Choices:
-
Coupling Agent (DCC/EDC): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11]
-
Catalyst (DMAP): Acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the sterically hindered alcohol.[11] This catalytic cycle circumvents the slow direct reaction of the alcohol with the O-acylisourea.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or THF are used to prevent hydrolysis of the activated intermediates.
Experimental Workflow Diagram:
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1-0.2 eq.).
-
Dissolve the solids in anhydrous dichloromethane (DCM) (0.2 M solution) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq.) or DCC (1.5 eq.) in one portion.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Dilute the reaction mixture with DCM and filter off the solid, washing the filter cake with additional DCM.
-
If EDC was used, proceed directly to washing. The urea byproduct is water-soluble.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target ester.
Section 3: Derivatization via Activation of the Hydroxyl Group
An alternative to direct displacement is a two-step sequence involving the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution. This approach is particularly versatile. A protocol adapted from the synthesis of a closely related 1-(trifluoromethyl)cyclopropyl derivative provides a robust method for this transformation.[8]
Protocol 3.1: Tosylation and Subsequent Nucleophilic Substitution
The hydroxyl group is first converted to a tosylate, an excellent leaving group. This activated intermediate can then be displaced by a wide range of nucleophiles.
Causality Behind Experimental Choices:
-
Tosylation: p-Toluenesulfonyl chloride (TsCl) is used to form the tosylate. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction. The use of NaH as described in the analogous cyclopropyl case is also highly effective for deprotonating the alcohol first.[8]
-
Nucleophilic Substitution: The resulting tosylate is an excellent electrophile. Due to the tertiary nature of the carbon center, the subsequent substitution likely proceeds through an Sₙ1 mechanism, involving the formation of a stabilized tertiary carbocation. This allows for the use of a wider range of nucleophiles compared to the Sₙ2-constrained Williamson synthesis.
Experimental Workflow Diagram:
Caption: Two-step derivatization via tosylation.
Step-by-Step Protocol (Adapted from CN110054558B[8]):
Part A: Synthesis of 1-(Trifluoromethyl)cyclobutyl p-toluenesulfonate
-
Add this compound (1.0 eq.) and anhydrous acetonitrile (ACN) to a reaction vessel and cool to 0 °C.
-
Add sodium hydride (2.0 eq.) portion-wise and stir the reaction for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.2 eq.) and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry, and concentrate to yield the intermediate tosylate, which can often be used in the next step without further purification.
Part B: Nucleophilic Substitution
-
Dissolve the crude 1-(trifluoromethyl)cyclobutyl p-toluenesulfonate (1.0 eq.) in DMF.
-
Add the desired nucleophile (e.g., sodium azide, sodium thiophenoxide, 1.5 eq.).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an ether.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Data Summary Table
| Derivatization | Method | Key Reagents | Solvent | Temp. | Product Class | Notes |
| Etherification | Williamson Synthesis | NaH, Primary Alkyl Halide | THF, DMF | 0 °C to RT | Ether | Best for forming simple alkyl ethers. Avoids elimination. |
| Esterification | Steglich Esterification | Carboxylic Acid, EDC/DCC, DMAP | DCM, THF | 0 °C to RT | Ester | Mild and effective for sterically hindered alcohols. |
| Versatile | Tosylation / Substitution | 1. NaH, TsCl2. Nucleophile (Nu⁻) | 1. ACN2. DMF | 1. 0 °C to RT2. RT to 100°C | R-Nu | Two-step process allows for a wide variety of derivatives. |
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. CA3043008C - A process for the production of fluorinated cyclobutane - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid - Google Patents [patents.google.com]
- 9. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 10. vapourtec.com [vapourtec.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol Derivatives for Pharmaceutical Development
Abstract
The 1-(trifluoromethyl)cyclobutyl moiety is an increasingly important structural motif in medicinal chemistry, often serving as a metabolically stable bioisostere for the tert-butyl group.[1] Its incorporation can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] This application note provides a comprehensive guide to the scale-up synthesis of 1-(trifluoromethyl)cyclobutan-1-ol and its derivatives, focusing on the robust and widely applicable nucleophilic trifluoromethylation of cyclobutanones using the Ruppert-Prakash reagent (TMSCF₃). We present a detailed, field-proven protocol, address critical scale-up challenges such as thermal management and purification, and offer expert insights into process optimization. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement this synthesis on a multigram to kilogram scale.
Introduction: The Strategic Value of the CF₃-Cyclobutyl Moiety
In modern drug discovery, the strategic incorporation of fluorine-containing groups is a cornerstone of lead optimization.[4] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties.[2] When combined with a cyclobutane ring to form the 1-(trifluoromethyl)cyclobutyl group, it creates a unique three-dimensional scaffold that can serve as an effective mimic for the sterically demanding tert-butyl group.[1] Unlike the tert-butyl group, which is prone to oxidative metabolism, the CF₃-cyclobutyl moiety offers enhanced metabolic stability due to the strength of the C-F bonds.[3] This substitution has been shown to preserve the original mode of bioactivity while in some cases enhancing resistance to metabolic clearance, making it a highly attractive strategy for developing more robust drug candidates.[1]
Overview of Synthetic Strategies
Several synthetic routes to 1-(trifluoromethyl)cyclobutan-1-ols have been reported. The most prominent strategies include:
-
Nucleophilic Trifluoromethylation of Cyclobutanones: This is the most direct and widely used method, involving the addition of a trifluoromethyl nucleophile to a cyclobutanone precursor. The Ruppert-Prakash reagent (TMSCF₃) is the premier choice for this transformation due to its commercial availability, relative stability, and high efficiency.[5] This approach offers broad substrate scope and is highly amenable to scale-up, which is the focus of this guide.
-
Reaction of Dicarboxylic Acids with Sulfur Tetrafluoride (SF₄): An alternative route involves the treatment of 1,1-cyclobutanedicarboxylic acids with SF₄.[6][7] Depending on the reaction conditions, this can yield 1-(trifluoromethyl)cyclobutanecarboxylic acids, which can be further elaborated.[8] While effective, this method involves the use of highly toxic and corrosive SF₄ gas, requiring specialized equipment and handling procedures, particularly at scale.
-
Radical Trifluoromethylation: Reagents such as sodium trifluoromethanesulfinate (the Langlois reagent) can be used to generate trifluoromethyl radicals for addition to suitable precursors.[9][10][11] These methods are powerful but are often more suited for functionalizing existing scaffolds rather than constructing the core alcohol.
For its operational simplicity, high yields, and well-understood safety profile, the nucleophilic addition of TMSCF₃ to cyclobutanones stands out as the most reliable and scalable method for producing this compound derivatives.
Featured Scale-Up Protocol: Nucleophilic Trifluoromethylation of Cyclobutanone
This section details the scale-up synthesis of the parent compound, this compound, from cyclobutanone. The principles and procedures described are broadly applicable to substituted cyclobutanone derivatives.
Mechanism and Rationale of the Ruppert-Prakash Reaction
The reaction proceeds via the activation of the relatively inert Ruppert-Prakash reagent (TMSCF₃) by a sub-stoichiometric amount of a nucleophilic fluoride source, typically tetrabutylammonium fluoride (TBAF).[5] This generates a highly reactive, transient pentacoordinate silicon species which serves as the active trifluoromethyl anion (CF₃⁻) donor. This powerful nucleophile then attacks the electrophilic carbonyl carbon of cyclobutanone. The resulting alkoxide is trapped by another molecule of TMSCF₃ or by a silyl source in the reaction mixture to form a silyl ether intermediate, which is then hydrolyzed during aqueous work-up to yield the final tertiary alcohol.[5]
Caption: Mechanism of nucleophilic trifluoromethylation using TMSCF₃.
Critical Scale-Up Considerations
Transitioning from a lab-bench reaction to a pilot or manufacturing scale introduces several challenges that must be proactively managed.
-
Thermal Management: The trifluoromethylation of carbonyls is significantly exothermic. On a small scale, this heat dissipates quickly, but in a large reactor, the surface-area-to-volume ratio decreases, leading to potential heat accumulation. This can cause a dangerous thermal runaway, boiling of the solvent (typically low-boiling THF), and side reactions. A jacketed reactor with efficient cooling and a calibrated temperature probe is mandatory. The rate of TMSCF₃ addition must be carefully controlled to keep the internal temperature within a safe range (e.g., below 25 °C).
-
Reagent Handling and Inert Atmosphere: The Ruppert-Prakash reagent and the TBAF initiator are moisture-sensitive.[5] All reagents and solvents must be anhydrous, and the reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagents and ensure high yields. Large-scale transfers should be done via cannula or a closed-system charging apparatus.
-
Mass Transfer and Mixing: Efficient mixing is crucial to ensure homogenous distribution of the catalyst and reagent, especially during the slow addition of TMSCF₃.[12] Inadequate mixing can lead to localized "hot spots" and reduced conversion. An overhead mechanical stirrer with appropriate impeller design is necessary for large vessels.
-
Quenching and Work-up: The quenching step (typically with aqueous HCl) can also be exothermic. The quenching solution should be pre-cooled and added slowly to the reaction mixture. Handling large volumes of organic and aqueous phases requires appropriately sized separatory funnels or decanting vessels.
-
Purification: While flash chromatography is standard in the lab, it is often impractical at scale.[13] Purification strategies for the final product may include distillation (if the product is thermally stable and volatile), crystallization, or aqueous washes to remove water-soluble impurities. For fluorinated alcohols, extractive distillation is also a viable technique.[14]
Detailed Scale-Up Protocol
Safety Notice: This procedure must be performed by trained personnel in a well-ventilated fume hood or an appropriate containment facility. All reagents are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[5][15]
Equipment:
-
10 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel.
-
Circulating chiller/heater for reactor temperature control.
-
Cannula and/or peristaltic pump for reagent transfer.
-
Appropriately sized vessels for work-up and extraction.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Cyclobutanone | 70.09 | 500 g | 7.13 | 1.0 |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.22 | 1.22 kg (914 mL) | 8.56 | 1.2 |
| Tetrabutylammonium fluoride (TBAF) | - | 360 mL | 0.36 | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 5.0 L | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 2.5 L | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 2.0 L | - | - |
| Brine (Saturated NaCl) | - | 2.0 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 300 g | - | - |
Procedure:
-
Reactor Setup: Assemble and dry the 10 L reactor under vacuum with gentle heating. Backfill with dry nitrogen.
-
Initial Charge: Charge the reactor with cyclobutanone (500 g, 7.13 mol) and anhydrous THF (5.0 L). Begin stirring and cool the solution to 0-5 °C using the circulating chiller.
-
Catalyst Addition: Add the TBAF solution (1.0 M in THF, 360 mL, 0.36 mol) dropwise via the addition funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
TMSCF₃ Addition (Rate-Controlled): Begin the slow, subsurface addition of TMSCF₃ (1.22 kg, 8.56 mol) via a peristaltic pump. This is the critical exothermic step. Monitor the internal temperature closely and adjust the addition rate to maintain it between 5-15 °C. The total addition time should be approximately 3-4 hours.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 1-2 hours. Monitor the reaction progress by taking a small, quenched aliquot for GC-MS or ¹⁹F NMR analysis to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly add pre-chilled 1 M HCl (2.5 L) to the reactor. Caution: Quenching is exothermic. Maintain cooling and control the addition rate to keep the internal temperature below 25 °C.
-
Work-up:
-
Stop stirring and transfer the biphasic mixture to a large separatory vessel.
-
Separate the layers and extract the aqueous layer with an appropriate solvent like ethyl acetate or MTBE (2 x 1 L).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with saturated NaHCO₃ solution (2.0 L) and brine (2.0 L).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ (300 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear liquid. Expected Yield: 85-95%.
Caption: General workflow for the scale-up synthesis of this compound.
Substrate Scope and Data
The described protocol is effective for a range of substituted cyclobutanones. The electronic nature of substituents can influence reaction times, but yields are generally high.
| Substrate (R-Cyclobutanone) | Product | Typical Yield (%) | Purity (by GC, %) | Notes |
| Cyclobutanone (R=H) | This compound | 91% | >98% | Standard conditions. |
| 3-Phenylcyclobutanone | 3-Phenyl-1-(trifluoromethyl)cyclobutan-1-ol | 88% | >97% | Diastereomeric mixture may form. |
| 3-Methoxycyclobutanone | 3-Methoxy-1-(trifluoromethyl)cyclobutan-1-ol | 85% | >97% | Electron-donating group, no adverse effect. |
| 3,3-Dimethylcyclobutanone | 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-ol | 93% | >99% | Steric hindrance does not impede reaction. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Stalled Reaction | 1. Inactive catalyst (moisture).2. Insufficient catalyst.3. Reagents quenched by moisture/air leak. | 1. Use fresh, anhydrous TBAF solution.2. Increase catalyst loading slightly (e.g., to 0.07 eq).3. Verify the integrity of the reactor seals and inert atmosphere. |
| Exotherm Difficult to Control | 1. Addition of TMSCF₃ is too fast.2. Inefficient cooling system.3. Poor mixing. | 1. Reduce the addition rate immediately.2. Ensure chiller is at maximum capacity and setpoint is low enough.3. Increase stirrer speed. |
| Formation of Side Products | 1. Reaction temperature too high.2. Prolonged reaction time after completion. | 1. Maintain strict temperature control as per the protocol.2. Monitor reaction closely and quench promptly upon completion. |
| Difficult Purification | 1. Emulsion during work-up.2. Product is thermally unstable for distillation. | 1. Add more brine during separation to break the emulsion.2. Consider purification by crystallization (if solid) or large-scale chromatography. |
Conclusion
The nucleophilic trifluoromethylation of cyclobutanones using the Ruppert-Prakash reagent is a superior method for the large-scale synthesis of this compound derivatives. By implementing careful control over reaction exotherms, maintaining a strictly inert environment, and selecting an appropriate purification strategy, this synthesis can be executed safely and efficiently to produce high-purity material suitable for pharmaceutical development. The protocol and insights provided herein offer a robust framework for researchers and process chemists to successfully scale this valuable transformation.
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Trifluoromethyl Group: A Keystone in Modern Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry, transforming lead compounds into successful drug candidates. Its unique electronic properties and steric profile profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the multifaceted role of the CF₃ group in drug design. We will delve into the mechanistic underpinnings of its effects on metabolic stability, lipophilicity, and target binding affinity. Furthermore, this document offers detailed, field-proven protocols for the experimental evaluation of trifluoromethylated compounds and key synthetic methodologies for their introduction into drug scaffolds, empowering researchers to harness the full potential of this "super-functional" group.
The Strategic Advantage of Trifluoromethylation in Drug Discovery
The introduction of a trifluoromethyl group can dramatically alter the physicochemical and biological properties of a molecule, a strategy that has been successfully employed in numerous FDA-approved drugs.[1][2] The power of the CF₃ group lies in a unique combination of characteristics:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[3] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4] By replacing a metabolically labile methyl or methoxy group with a CF₃ group, medicinal chemists can effectively block a key site of metabolic degradation, a technique known as "metabolic switching."[4][5] This often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4][6]
-
Modulation of Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[6][7] This increased lipophilicity can lead to improved absorption and distribution. However, the effect on lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[2]
-
Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule.[8] This can lead to more potent and selective interactions with biological targets through enhanced electrostatic and hydrophobic interactions.[6][9] For example, the CF₃ group in the antidepressant fluoxetine contributes to its efficacy and metabolic profile.[6]
-
Alteration of pKa: When placed near an ionizable group, the powerful electron-withdrawing effect of the CF₃ group can lower the pKa of basic moieties like amines.[2] This change in ionization state at physiological pH can profoundly impact a drug's solubility, permeability, and interaction with its target.
Quantifying the Impact: Comparative Physicochemical and Pharmacokinetic Data
The decision to incorporate a trifluoromethyl group is data-driven. Below are tables summarizing the typical effects of CF₃ substitution on key drug-like properties.
Table 1: Physicochemical Properties of Analog Pairs
| Parent Compound | LogP | pKa | Trifluoromethylated Analog | LogP | pKa | Impact of CF₃ Group | Reference |
| Benzylamine | 1.09 | 9.33 | 4-(Trifluoromethyl)benzylamine | 1.66 | 8.60 (Predicted) | Increased lipophilicity, decreased basicity | [2] |
| Toluene | 2.73 | N/A | (Trifluoromethyl)benzene | 2.86 | N/A | Increased lipophilicity | [10] |
Table 2: Comparative In Vitro Metabolic Stability
| Parent Compound (Metabolically Labile Group) | In Vitro Half-life (t½) | Intrinsic Clearance (CLᵢₙₜ) | Trifluoromethylated Analog | In Vitro Half-life (t½) | Intrinsic Clearance (CLᵢₙₜ) | Key Takeaway | Reference |
| Drug with Methyl Group | Shorter | Higher | Drug with Trifluoromethyl Group | Longer | Lower | CF₃ group blocks oxidative metabolism, increasing stability. | [4] |
| HDAC Inhibitor with Trifluoromethylketone (TFMK) | < 15 min | High | HDAC Inhibitor with Trifluoropyruvamide (TFPA) | Significantly Increased | Lower | Structural modification of the CF₃-containing group enhances metabolic stability. | [11] |
Experimental Protocols for Evaluation
A rigorous experimental evaluation is crucial to validate the intended benefits of trifluoromethylation. The following protocols provide step-by-step methodologies for key in vitro assays.
Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for assessing the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[7][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates, incubator/shaker, centrifuge, LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM) in potassium phosphate buffer.
-
Thaw pooled liver microsomes on ice and prepare a working solution (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome working solution.
-
Add the test compound working solution to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Include a negative control incubation without the NADPH system to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point represents the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .
-
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Protocol: Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[1]
Objective: To determine the LogP value of a test compound by correlating its retention time with those of known standards.
Materials:
-
RP-HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or buffer)
-
A set of reference compounds with known LogP values
-
Test compound
-
Methanol or other suitable solvent for sample preparation
Procedure:
-
Calibration Curve Generation:
-
Prepare stock solutions of the reference compounds in a suitable solvent.
-
Inject each reference compound into the RP-HPLC system under isocratic conditions (a fixed ratio of acetonitrile and water).
-
Record the retention time (t_R_) for each standard. Also, determine the dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_ .
-
Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards.
-
Perform a linear regression to obtain the calibration curve equation: LogP = a * (log k) + b .
-
-
Sample Analysis:
-
Prepare a solution of the test compound.
-
Inject the test compound into the same RP-HPLC system under identical conditions as the standards.
-
Measure the retention time (t_R_) of the test compound.
-
-
LogP Determination:
-
Calculate the capacity factor (k) for the test compound.
-
Substitute the calculated log k value into the calibration curve equation to determine the LogP of the test compound.
-
Data Interpretation:
-
A higher LogP value indicates greater lipophilicity. The change in LogP upon trifluoromethylation provides a quantitative measure of the group's impact on this property.
Caption: Workflow for LogP Determination by RP-HPLC.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[8]
Objective: To determine the inhibition constant (Kᵢ) of a test compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand with known affinity (K_d_) for the receptor
-
Test compound
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well filter plates and vacuum manifold (for filtration assay) or Scintillation Proximity Assay (SPA) beads
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the receptor preparation (membranes or cells).
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its K_d_ value).
-
Add varying concentrations of the unlabeled test compound (typically a 10-point dilution series).
-
Include controls for total binding (radioligand + receptor, no test compound) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
SPA Method: If using SPA beads, the bound radioligand will be in close enough proximity to the scintillant-impregnated beads to generate a signal, while the unbound radioligand will not. No separation step is required.
-
-
Detection:
-
Dry the filter plates and add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d_)) , where [L] is the concentration of the radiolabeled ligand and K_d_ is its dissociation constant.
-
Synthetic Protocols for Trifluoromethylation
The ability to efficiently introduce a CF₃ group is paramount. Modern synthetic chemistry offers several powerful methods.
Protocol: Photoredox-Mediated Trifluoromethylation of Heteroarenes
This method utilizes visible light and a photocatalyst for the direct C-H trifluoromethylation of arenes and heteroarenes under mild conditions.[4][12]
Objective: To introduce a trifluoromethyl group onto a heteroaromatic scaffold.
Materials:
-
Heteroaromatic substrate
-
Trifluoromethanesulfonyl chloride (TfCl) or other suitable CF₃ source
-
Photocatalyst (e.g., Ru(phen)₃Cl₂)
-
Solvent (e.g., acetonitrile)
-
Base (e.g., an organic base)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Visible light source (e.g., household light bulb or LED lamp)
Procedure:
-
Reaction Setup:
-
In an oven-dried reaction vessel, combine the heteroaromatic substrate, photocatalyst, and base.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add the degassed solvent via syringe.
-
-
Reagent Addition:
-
Add the trifluoromethylating agent (e.g., TfCl) to the reaction mixture.
-
-
Irradiation:
-
Place the reaction vessel in proximity to the light source and begin vigorous stirring.
-
Maintain the reaction at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Protocol: Ullmann-Type Copper-Catalyzed Trifluoromethylation
This classical method involves the copper-mediated coupling of an aryl halide with a trifluoromethyl source.[1]
Objective: To synthesize a trifluoromethylated aromatic compound from an aryl halide.
Materials:
-
Aryl iodide or bromide
-
Trifluoromethylating agent (e.g., TMSCF₃)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Solvent (e.g., anhydrous DMF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube, add the aryl halide, CuI, and KF.
-
Seal the tube with a septum and create an inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Add anhydrous DMF via syringe, followed by the TMSCF₃.
-
-
Reaction:
-
Stir the reaction mixture vigorously at an elevated temperature (e.g., 100°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity makes it a highly valuable substituent in drug design.[3][6] By understanding the fundamental principles behind its effects and employing robust experimental and synthetic protocols, researchers can strategically leverage the CF₃ group to optimize lead compounds and accelerate the development of novel, effective, and safe therapeutics. The protocols and data presented in this guide serve as a practical resource for the rational application of trifluoromethylation in drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of Fluoxetine and Norfluoxetine Pharmacokinetic Profiles Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs [mdpi.com]
- 10. [PDF] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann Reaction [organic-chemistry.org]
The Strategic Incorporation of 1-(Trifluoromethyl)cyclobutan-1-ol in Bioactive Molecules: Application Notes and Protocols for the Medicinal Chemist
Introduction: Beyond the tert-Butyl Group – A Quest for Metabolic Stability and Enhanced Physicochemical Properties
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. A common motif in medicinal chemistry, the tert-butyl group, while often beneficial for receptor binding due to its steric bulk, frequently introduces a metabolic liability. The sp³-hybridized methyl carbons are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to high clearance rates and poor bioavailability.[1] This has driven the exploration of bioisosteric replacements that mimic the spatial presence of the tert-butyl group while offering improved metabolic stability.
The 1-(trifluoromethyl)cyclobutyl moiety has emerged as a compelling solution. This structural unit effectively replaces the metabolically vulnerable C-H bonds of the tert-butyl group with robust C-F bonds and introduces the conformational rigidity of a cyclobutane ring. The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the physicochemical properties of the parent molecule, such as lipophilicity and acidity/basicity of nearby functional groups.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis and incorporation of the key building block, 1-(Trifluoromethyl)cyclobutan-1-ol, into bioactive molecules. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and present comparative data to empower rational drug design.
I. Physicochemical and Metabolic Impact of the 1-(Trifluoromethyl)cyclobutyl Group
The strategic replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety can profoundly influence a molecule's drug-like properties. Understanding these changes is crucial for predicting the impact on a compound's ADME (absorption, distribution, metabolism, and excretion) profile.
Lipophilicity (logD)
Contrary to what might be expected from the introduction of fluorine atoms, the 1-(trifluoromethyl)cyclobutyl group generally leads to a moderate increase in lipophilicity compared to a tert-butyl group. This is attributed to the overall shape and the shielding of the polarising effect of the fluorine atoms within the lipophilic core. In a series of model compounds, this replacement resulted in an increase of the logD index by approximately 0.4–0.5 units.[3]
Aqueous Solubility
The effect on aqueous solubility is less predictable and appears to be context-dependent. In some cases, the replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety has been shown to preserve or slightly decrease aqueous solubility.[4]
Metabolic Stability
The primary driver for employing the 1-(trifluoromethyl)cyclobutyl group is the enhancement of metabolic stability. The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic oxidation.[5] However, the impact on metabolic stability is not always a straightforward improvement and can be inconsistent.[2][4] While in many cases, this substitution blocks a primary site of metabolism and significantly increases the half-life of a compound in liver microsome assays, in other instances, it has been observed to decrease metabolic stability.[2][6] This highlights the importance of considering the overall molecular structure and potential for metabolism at other sites.
Table 1: Comparative Physicochemical and Metabolic Stability Data
| Bioactive Scaffold | Original Moiety | Replacement Moiety | ΔlogD (7.4) | ΔSolubility (µM) | ΔCL_int (µL/min/mg) | Reference |
| Model Compound 1 | tert-butyl | 1-(CF₃)cyclobutyl | +0.4 | ~ similar | -5 (improved stability) | [2][3] |
| Model Compound 2 | tert-butyl | 1-(CF₃)cyclobutyl | +0.47 | ~ similar | +91 (decreased stability) | [2] |
| Butenafine | tert-butyl | 1-(CF₃)cyclobutyl | +0.5 | ~ similar | -9 (improved stability) | [2] |
| Tebutam | tert-butyl | 1-(CF₃)cyclobutyl | +0.5 | ~ similar | +50 (decreased stability) | [2] |
This table summarizes representative data. The actual impact is highly dependent on the specific molecular context.
II. Synthesis of Key Building Blocks: this compound
The accessibility of key building blocks is crucial for the widespread adoption of a new chemical moiety. This compound is a versatile intermediate that can be readily prepared from commercially available starting materials. The most common and efficient method involves the nucleophilic trifluoromethylation of cyclobutanone.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the nucleophilic trifluoromethylation of cyclobutanone using trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, with a catalytic amount of a fluoride initiator.[7][8]
Materials:
-
Cyclobutanone
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanone (1.0 eq) and anhydrous THF (to make a ~0.2 M solution). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add TMSCF₃ (1.2-1.5 eq) via syringe.
-
Initiation: Slowly add the TBAF solution (0.05-0.10 eq) dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl (5-10 volumes). Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization Data (Representative):
-
¹H NMR (CDCl₃): δ 2.50-2.35 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.85 (s, 1H, OH).
-
¹⁹F NMR (CDCl₃): δ -81.5 (s, 3F).
-
MS (EI): m/z (%) = 140 (M⁺), 71, 69.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the trifluoromethyl anion and the TMSCF₃ reagent.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Low Temperature Start: The initial addition of the fluoride initiator can be exothermic. Starting at 0 °C helps to control the reaction rate.
-
Acidic Work-up: The primary product of the reaction is the TMS-protected alcohol. Acidic hydrolysis is necessary to deprotect the alcohol and obtain the final product.
III. Incorporation of this compound into Bioactive Scaffolds
This compound is a versatile building block that can be incorporated into a variety of bioactive scaffolds using standard organic chemistry transformations. The hydroxyl group provides a handle for forming ether, ester, or other linkages.
Protocol 2: Mitsunobu Reaction for C-O Bond Formation
The Mitsunobu reaction is a powerful tool for the dehydration and coupling of an alcohol with a pronucleophile, proceeding with inversion of stereochemistry if the alcohol is chiral.[9] This reaction can be used to couple this compound with phenolic or acidic functionalities on a core scaffold.[10][11]
Workflow for Mitsunobu Coupling
Caption: General workflow for the Mitsunobu coupling reaction.
Materials:
-
This compound
-
Phenolic or carboxylic acid-containing scaffold
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of the phenolic or carboxylic acid scaffold (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF or DCM, cool the mixture to 0 °C.
-
Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 eq) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up and Purification: Concentrate the reaction mixture and purify by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct and isolate the desired coupled product.
Protocol 3: Williamson Ether Synthesis
For simpler scaffolds, a direct S_N2 reaction (Williamson ether synthesis) can be employed. This involves deprotonating the alcohol to form the alkoxide, which then displaces a suitable leaving group on the bioactive core.
Procedure:
-
Alkoxide Formation: To a solution of this compound (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.
-
Reaction: After cessation of hydrogen evolution, add the bioactive scaffold containing a good leaving group (e.g., a halide or triflate) (1.0 eq).
-
Heating: The reaction may require heating to drive it to completion. Monitor by TLC.
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and purify by chromatography.
IV. Case Study: Application in Kinase Inhibitor and GPCR Modulator Design
While specific examples of the direct incorporation of this compound are emerging, the broader class of trifluoromethylated cyclobutane derivatives is gaining traction. For instance, in the design of Aurora kinase inhibitors, related building blocks are used to occupy hydrophobic pockets and enhance metabolic stability.[12] Similarly, in the field of GPCR allosteric modulators, such groups can be used to fine-tune ligand-receptor interactions and improve pharmacokinetic properties.[13][14] The protocols provided above are directly applicable to the synthesis of such advanced analogues.
V. In Vitro Metabolic Stability Assay
To validate the impact of incorporating the 1-(trifluoromethyl)cyclobutyl moiety, an in vitro metabolic stability assay using liver microsomes is essential.
Protocol 4: In Vitro Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a compound.[6][15]
Materials:
-
Test compound and a positive control (a compound with known metabolic instability)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive control. Dilute the liver microsomes in phosphate buffer.
-
Incubation: Add the liver microsome solution to a 96-well plate. Add the test compound and pre-incubate at 37 °C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
The 1-(trifluoromethyl)cyclobutyl moiety, and its corresponding alcohol building block, represent a valuable tool in the medicinal chemist's arsenal for addressing metabolic liabilities associated with the tert-butyl group. While not a universal solution, its strategic application, guided by a thorough understanding of its impact on physicochemical properties, can lead to the development of drug candidates with improved pharmacokinetic profiles. The protocols detailed in this guide provide a practical framework for the synthesis and incorporation of this promising structural motif, empowering the rational design of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Scaffolds in Drug Discovery
Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group holding a particularly prominent position.[1][2] This small, yet powerful, functional group imparts a unique combination of physicochemical properties that can dramatically enhance the therapeutic potential of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for optimizing drug-like properties.[3][4][5] The introduction of a CF₃ group can lead to improved target binding affinity, enhanced membrane permeability, and increased resistance to metabolic degradation, ultimately resulting in drugs with improved efficacy and pharmacokinetic profiles.[3][6] A significant number of FDA-approved drugs, spanning a wide range of therapeutic areas, feature a trifluoromethyl group, underscoring its importance in successful drug design.[7][8][9]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic strategies for introducing the trifluoromethyl group, complete with step-by-step protocols for the preparation of valuable trifluoromethylated scaffolds.
Strategic Approaches to Trifluoromethylation
The installation of a trifluoromethyl group can be broadly categorized into two main strategies: the direct trifluoromethylation of a pre-existing scaffold and the use of trifluoromethylated building blocks. Each approach offers distinct advantages and is suited to different stages of the drug discovery process. The choice of method often depends on the substrate, the desired regioselectivity, and the tolerance of other functional groups within the molecule.
There are three primary mechanistic pathways for direct trifluoromethylation:
-
Radical Trifluoromethylation: Involves the generation of a trifluoromethyl radical (•CF₃) which then reacts with the substrate. This is a versatile method applicable to a wide range of substrates, particularly heterocycles.[10]
-
Nucleophilic Trifluoromethylation: Utilizes a trifluoromethyl anion equivalent (CF₃⁻) to attack an electrophilic center, such as a carbonyl group. The Ruppert-Prakash reagent (TMSCF₃) is a key player in this category.[1][11][12][13]
-
Electrophilic Trifluoromethylation: Employs reagents that deliver a formal trifluoromethyl cation (CF₃⁺) to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring. Togni and Umemoto reagents are prominent examples of electrophilic trifluoromethylating agents.[14][15][16][17][18]
The following sections will delve into detailed protocols for each of these key synthetic transformations.
Experimental Protocols
Protocol 1: Radical Trifluoromethylation of Heterocycles using Langlois' Reagent
This protocol describes a general procedure for the C-H trifluoromethylation of electron-rich heterocycles using sodium trifluoromethanesulfinate (Langlois' reagent) as the trifluoromethyl radical source. This method is valued for its operational simplicity and the use of a readily available and stable reagent.[4]
Causality of Experimental Choices:
-
Langlois' Reagent (NaSO₂CF₃): A stable, easy-to-handle solid that generates the trifluoromethyl radical upon oxidation.
-
tert-Butyl hydroperoxide (TBHP): A common and inexpensive oxidant used to initiate the formation of the trifluoromethyl radical from Langlois' reagent.
-
Water as solvent: Offers an environmentally benign reaction medium. The use of a surfactant like TPGS-750-M can be employed to facilitate the reaction of hydrophobic substrates in water.[4]
-
Room Temperature: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating and making it suitable for thermally sensitive substrates.
Step-by-Step Protocol:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 mmol, 1.0 equiv).
-
Add water (or a 2 wt % solution of TPGS-750-M in water for poorly soluble substrates) to achieve a 0.5 M concentration of the substrate.[4]
-
Add sodium trifluoromethanesulfinate (Langlois' reagent) (3.0 mmol, 3.0 equiv).
-
Stir the mixture vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (TBHP, 70% in water) (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Workflow:
Caption: Workflow for Radical Trifluoromethylation.
Data Summary:
| Heterocycle | Product | Yield (%) | Reference |
| Caffeine | 8-Trifluoromethylcaffeine | 95 | [10] |
| 4-Acetylpyridine | 4-Acetyl-2-trifluoromethylpyridine | 78 | [10] |
| Indole | 3-Trifluoromethylindole | 72 | [4] |
Protocol 2: Nucleophilic Trifluoromethylation of Aldehydes using the Ruppert-Prakash Reagent (TMSCF₃)
This protocol details the addition of a trifluoromethyl group to an aldehyde using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. This is a cornerstone reaction for creating trifluoromethylated alcohols, which are versatile building blocks.[1][11][12][13]
Causality of Experimental Choices:
-
Ruppert-Prakash Reagent (TMSCF₃): A stable and commercially available source of a nucleophilic trifluoromethyl group. It requires activation to generate the reactive trifluoromethide anion.[1][11]
-
Tetrabutylammonium Fluoride (TBAF): A common fluoride source used as a catalyst to activate the TMSCF₃ reagent. The fluoride anion attacks the silicon atom, facilitating the release of the trifluoromethyl anion.[1]
-
Anhydrous Tetrahydrofuran (THF): A suitable aprotic solvent that dissolves the reagents and does not interfere with the reaction. The reaction is moisture-sensitive, hence the need for anhydrous conditions.
-
-78 °C to Room Temperature: The initial low temperature is often used to control the exothermicity of the reaction and improve selectivity, followed by warming to room temperature to ensure completion.
Step-by-Step Protocol:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the aldehyde (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF) (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 0.1 equiv) dropwise to the stirred mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is the TMS-protected alcohol. To deprotect, dissolve the crude product in THF (5 mL) and add 1 M hydrochloric acid (HCl) (2 mL). Stir at room temperature for 1 hour.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final trifluoromethylated alcohol by flash column chromatography.
Reaction Mechanism:
Caption: Mechanism of Nucleophilic Trifluoromethylation.
Data Summary:
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 92 | [1] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 95 | [11] |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | 88 | [11] |
Protocol 3: Electrophilic Trifluoromethylation of Enolates using Togni's Reagent
This protocol describes the trifluoromethylation of a ketone via its silyl enol ether using a hypervalent iodine reagent, specifically Togni's Reagent II. This method is effective for the synthesis of α-trifluoromethyl ketones.[19][20][21][22]
Causality of Experimental Choices:
-
Togni's Reagent II: A stable, crystalline solid that acts as an electrophilic trifluoromethylating agent. It is generally safer to handle than gaseous trifluoromethyl sources.[16][19]
-
Silyl Enol Ether: A stable and isolable enolate equivalent that is sufficiently nucleophilic to react with the electrophilic Togni's reagent.
-
Copper(I) Iodide (CuI): Often used as a catalyst to facilitate the trifluoromethylation, likely through a single-electron transfer (SET) mechanism.[21]
-
Acetonitrile (CH₃CN): A polar aprotic solvent that is suitable for this type of reaction.
Step-by-Step Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the silyl enol ether (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (5 mL).
-
Add Togni's Reagent II (1.2 mmol, 1.2 equiv).
-
Add copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-trifluoromethyl ketone.
Illustrative Workflow:
Caption: Workflow for Electrophilic Trifluoromethylation.
Data Summary:
| Silyl Enol Ether of | Product | Yield (%) | Reference |
| Acetophenone | 2,2,2-Trifluoro-1-phenylethanone | 85 | [20] |
| Cyclohexanone | 2-(Trifluoromethyl)cyclohexanone | 78 | [21] |
| 2-Pentanone | 1,1,1-Trifluoro-3-pentanone | 72 | [20] |
Protocol 4: Photoredox-Catalyzed Trifluoromethylation of Alkenes
This protocol outlines a modern approach for the trifluoromethylation of alkenes using visible light photoredox catalysis. This method offers mild reaction conditions and high functional group tolerance.[4][8][10][23]
Causality of Experimental Choices:
-
Trifluoromethyl Iodide (CF₃I): A common source of the trifluoromethyl radical under photoredox conditions.
-
Ru(bpy)₃Cl₂ or similar photocatalyst: Absorbs visible light and initiates the single-electron transfer process to generate the trifluoromethyl radical.
-
Visible Light Source (e.g., Blue LED): Provides the energy to excite the photocatalyst.
-
Organic Base (e.g., DBU): Often used to facilitate the final elimination step to form the trifluoromethylated alkene.
-
Acetonitrile (CH₃CN): A common solvent for photoredox reactions.
Step-by-Step Protocol:
-
In a Schlenk tube, dissolve the alkene (0.5 mmol, 1.0 equiv), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and the organic base (e.g., DBU, 1.0 mmol, 2.0 equiv) in anhydrous and degassed acetonitrile (5 mL).
-
Bubble argon through the solution for 15 minutes to remove any dissolved oxygen.
-
Add trifluoromethyl iodide (CF₃I) (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the tube and place it in front of a visible light source (e.g., a blue LED lamp) with stirring.
-
Irradiate the mixture for 12-24 hours at room temperature. Monitor the reaction progress by GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism:
Caption: Mechanism of Photoredox Trifluoromethylation.
Data Summary:
| Alkene | Product | Yield (%) | Stereoselectivity | Reference |
| Styrene | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 85 | >95:5 E/Z | [4][8] |
| 1-Octene | (E)-1,1,1-Trifluoro-2-decene | 78 | >95:5 E/Z | [4][8] |
| 4-Phenyl-1-butene | (E)-1,1,1-Trifluoro-5-phenyl-2-pentene | 75 | >95:5 E/Z | [4][8] |
Synthesis of Key Trifluoromethylated Scaffolds
The following protocols describe the synthesis of important heterocyclic scaffolds that are frequently utilized in drug discovery programs.
Protocol 5: Synthesis of a 3-Trifluoromethyl-1H-pyrazole Scaffold
Pyrazoles are a class of heterocycles with a wide range of biological activities. The introduction of a trifluoromethyl group can further enhance their therapeutic potential. This protocol describes a common method for the synthesis of trifluoromethylated pyrazoles via the condensation of a trifluoromethylated 1,3-dicarbonyl compound with hydrazine.
Step-by-Step Protocol:
-
To a round-bottom flask, add 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol, 1.0 equiv) and ethanol (5 mL).
-
Add hydrazine hydrate (1.1 mmol, 1.1 equiv) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to afford 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Protocol 6: Synthesis of a 4-(Trifluoromethyl)piperidine Scaffold
Piperidines are ubiquitous scaffolds in medicinal chemistry. This protocol outlines a multi-step synthesis of 4-(trifluoromethyl)piperidine, a valuable building block.
Step-by-Step Protocol (Illustrative Route):
-
Step 1: Synthesis of N-Benzyl-4-piperidone: React 4-piperidone monohydrate hydrochloride with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., ethanol).
-
Step 2: Nucleophilic Trifluoromethylation: React N-benzyl-4-piperidone with the Ruppert-Prakash reagent (TMSCF₃) and a catalytic amount of TBAF in THF at low temperature, as described in Protocol 2, to yield N-benzyl-4-(trifluoromethyl)piperidin-4-ol.
-
Step 3: Deoxygenation: The tertiary alcohol can be deoxygenated through a variety of methods, for instance, by conversion to a thiocarbonyl derivative followed by radical reduction with tributyltin hydride or through a Barton-McCombie deoxygenation.
-
Step 4: Debenzylation: Remove the N-benzyl protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final product, 4-(trifluoromethyl)piperidine.
Protocol 7: Synthesis of a 2-(Trifluoromethyl)morpholine Scaffold
Morpholines are another important class of heterocycles in drug discovery. This protocol provides a general strategy for the synthesis of 2-(trifluoromethyl)morpholine.[3][24]
Step-by-Step Protocol (Illustrative Route):
-
Step 1: Ring Opening of 2-(Trifluoromethyl)oxirane: React commercially available 2-(trifluoromethyl)oxirane with a protected aminoethanol derivative (e.g., N-benzyl-2-aminoethanol) in the presence of a Lewis acid or base catalyst. This will open the epoxide to form an amino alcohol intermediate.[3]
-
Step 2: Intramolecular Cyclization: The resulting amino alcohol can be cyclized to form the morpholine ring. This is typically achieved by converting the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) and then treating with a base to effect an intramolecular Williamson ether synthesis.
-
Step 3: Deprotection: Remove the N-protecting group (e.g., N-benzyl group via hydrogenation) to yield 2-(trifluoromethyl)morpholine.
Safety and Handling of Trifluoromethylating Reagents
Many trifluoromethylating reagents are reactive and require careful handling. Always consult the Safety Data Sheet (SDS) for specific reagents before use.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is moisture-sensitive and can release toxic HF upon hydrolysis. Handle under an inert atmosphere.[3]
-
Togni's Reagents: These hypervalent iodine reagents are thermally sensitive and can be explosive under certain conditions. Avoid heating and mechanical shock. Store in a refrigerator.[19][25]
-
Umemoto's Reagents: These are sulfonium salts that are generally more stable than Togni's reagents but should still be handled with care.
-
Trifluoromethyl Iodide (CF₃I): This is a volatile and toxic gas. Handle in a well-ventilated fume hood with appropriate gas handling equipment.
-
Langlois' Reagent (NaSO₂CF₃): A relatively stable solid, but the reaction with oxidants can be exothermic.
Conclusion
The synthesis of trifluoromethylated scaffolds is a dynamic and evolving field that continues to provide medicinal chemists with powerful tools for drug discovery. The protocols and strategies outlined in this guide offer a solid foundation for researchers to incorporate the trifluoromethyl group into their molecules of interest. By understanding the underlying principles of each reaction and adhering to safe laboratory practices, scientists can effectively leverage the unique properties of the CF₃ group to design and develop the next generation of innovative therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 6. NaBArF‑Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethylation of alkenes by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Synthesis of Cyclobutrifluram, a Potent Nematicide and Fungicide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Fluorinated Moieties and Strained Ring Systems in Modern Agrochemicals
The relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles has led to the exploration of unique chemical scaffolds. Among these, molecules incorporating fluorine-containing groups and strained ring systems, such as cyclobutanes, have garnered significant attention. The trifluoromethyl (CF₃) group, a common feature in many modern pesticides, is known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall performance of the active ingredient.[1][2] Similarly, the rigid, three-dimensional structure of the cyclobutane ring can confer favorable conformational properties to a molecule, influencing its interaction with biological targets.[3]
This document provides a detailed guide to the synthesis of Cyclobutrifluram , a novel nematicide and fungicide developed by Syngenta.[4] It is important to note that while the user's initial topic of interest was "1-(Trifluoromethyl)cyclobutan-1-ol in the synthesis of agrochemicals," in the case of Cyclobutrifluram, the trifluoromethyl group is a key substituent on the pyridine ring, not the cyclobutane moiety. Nevertheless, the synthesis of this potent agrochemical provides an excellent case study on the strategic incorporation of both a cyclobutane ring and a trifluoromethyl group to achieve dual activity against nematodes and fungi.
Cyclobutrifluram, with the chemical name N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide, is a succinate dehydrogenase inhibitor (SDHI).[5][6] By blocking the mitochondrial complex II, it disrupts the production of ATP in target organisms, leading to their eventual demise.[7] This application note will detail a plausible synthetic route to Cyclobutrifluram, compiled from various scientific literature and patent documents, providing researchers with the necessary protocols to synthesize this and related compounds for further study.
Synthetic Workflow Overview
The synthesis of Cyclobutrifluram can be conceptually divided into three main stages:
-
Synthesis of the cyclobutane intermediate: Preparation of the key precursor, (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine.
-
Synthesis of the pyridine intermediate: Preparation of 2-(trifluoromethyl)nicotinoyl chloride.
-
Final amidation: Coupling of the two intermediates to yield the final product, Cyclobutrifluram.
Caption: Synthetic workflow for Cyclobutrifluram.
Part 1: Synthesis of the Cyclobutane Intermediate
A critical component of Cyclobutrifluram is the chiral cyclobutylamine moiety. A plausible synthetic route to obtain the desired (1S,2S) enantiomer is outlined below.
Protocol 1.1: Synthesis of 2-(2,4-Dichlorophenyl)cyclobutanone
This protocol is adapted from a procedure described in the chemical literature.[7]
Materials:
-
1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde
-
Aluminum chloride (AlCl₃)
-
1,2-dichlorobenzene
-
14% aqueous HCl solution
-
Water
-
Nitrogen gas
Procedure:
-
Prepare a suspension of AlCl₃ (87.6 g, 0.65 mol) in 1,2-dichlorobenzene (100.0 g, 0.68 mol) in a reaction vessel under a nitrogen atmosphere.
-
Heat the suspension to 50-55 °C.
-
Prepare a solution of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde (109.9 g, 0.5 mol) in 1,2-dichlorobenzene (64.8 g, 0.44 mol).
-
Add the aldehyde solution to the AlCl₃ suspension over 90 minutes, maintaining the temperature at 50-55 °C.
-
After the addition is complete, continue stirring at 50-55 °C for 1 hour to ensure complete conversion.
-
Cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a 14% aqueous HCl solution (352.7 g, 1.34 mol) while keeping the temperature below 40 °C.
-
Stir the mixture for 45 minutes, then separate the phases.
-
Extract the organic phase twice with water.
-
Concentrate the organic phase under reduced pressure to obtain 2-(2,4-dichlorophenyl)cyclobutanone as an oil.
Protocol 1.2: Stereoselective Synthesis of (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine
This protocol is based on the general principles of stereoselective reduction and resolution as described in patent literature.[8]
Materials:
-
2-(2,4-Dichlorophenyl)cyclobutanone
-
Ammonia or a suitable amine source
-
Reducing agent (e.g., H₂, Raney Nickel, or other suitable catalysts)
-
Chiral resolving agent (e.g., a chiral acid like tartaric acid)
-
Methanol
-
Ethyl acetate
-
Water
-
Base (e.g., NaOH)
Procedure:
Step 1: Reductive Amination (to form racemic cis/trans-2-(2,4-dichlorophenyl)cyclobutanamine)
-
Dissolve 2-(2,4-dichlorophenyl)cyclobutanone in a suitable solvent like methanol.
-
Add a source of ammonia (e.g., ammonium acetate or bubbling ammonia gas) and a reducing agent (e.g., Raney Nickel).
-
Pressurize the reaction vessel with hydrogen gas and stir at a suitable temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain the crude racemic amine.
Step 2: Enantiomeric Resolution
-
Dissolve the crude racemic amine in a suitable solvent like methanol or ethanol.
-
Add a solution of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent.
-
Allow the diastereomeric salt of the desired (1S,2S)-enantiomer to crystallize. This may require cooling or seeding.
-
Collect the crystals by filtration and wash with a cold solvent.
-
To obtain the free amine, dissolve the diastereomeric salt in water and basify with an aqueous solution of a base like NaOH.
-
Extract the free (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.
Part 2: Synthesis of the Pyridine Intermediate
Protocol 2.1: Synthesis of 2-(Trifluoromethyl)nicotinoyl chloride
This protocol is adapted from a general procedure for the synthesis of acyl chlorides.[5]
Materials:
-
2-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A catalytic amount of dimethylformamide (DMF) if using oxalyl chloride
-
Anhydrous inert solvent (e.g., dichloromethane or chloroform)
-
Triethylamine hydrochloride (catalyst if using thionyl chloride)
Procedure:
-
In a reaction vessel under an inert atmosphere, suspend or dissolve 2-(trifluoromethyl)nicotinic acid (1 equivalent) in an anhydrous solvent.
-
Add a catalytic amount of triethylamine hydrochloride.
-
Slowly add thionyl chloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period until the evolution of HCl gas ceases (typically 30 minutes to a few hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(trifluoromethyl)nicotinoyl chloride, which can be used in the next step without further purification.
Part 3: Final Amidation to Yield Cyclobutrifluram
Protocol 3.1: Synthesis of N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide (Cyclobutrifluram)
This final step involves the coupling of the two synthesized intermediates.
Materials:
-
(1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine
-
2-(Trifluoromethyl)nicotinoyl chloride
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine (1 equivalent) and the base (1.2 equivalents) in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-(trifluoromethyl)nicotinoyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Cyclobutrifluram.
Mode of Action: Inhibition of Succinate Dehydrogenase
Cyclobutrifluram's efficacy as a nematicide and fungicide stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.
Caption: Mechanism of action of Cyclobutrifluram.
By binding to the SDH enzyme, Cyclobutrifluram prevents the oxidation of succinate to fumarate.[7] This disruption has two major consequences:
-
Interruption of the TCA cycle: This vital metabolic pathway is halted, leading to a buildup of succinate and a deficiency in downstream metabolites.
-
Inhibition of the electron transport chain: The flow of electrons to coenzyme Q is blocked, which in turn halts the process of oxidative phosphorylation and the production of ATP, the cell's primary energy currency.
The depletion of ATP ultimately leads to paralysis and death in nematodes and inhibits fungal growth and spore germination.[7]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synthetic Step |
| 2-(2,4-Dichlorophenyl)cyclobutanone | C₁₀H₈Cl₂O | 215.08 | 1261038-31-6 | Lewis acid-catalyzed rearrangement |
| (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine | C₁₀H₁₁Cl₂N | 216.11 | 1644255-37-7 | Stereoselective reductive amination & resolution |
| 2-(Trifluoromethyl)nicotinoyl chloride | C₇H₃ClF₃NO | 209.55 | 119899-27-3 | Chlorination of carboxylic acid |
| Cyclobutrifluram | C₁₇H₁₃Cl₂F₃N₂O | 389.20 | 1460292-16-3 | Amidation |
Conclusion
The synthesis of Cyclobutrifluram exemplifies a modern approach to agrochemical design, leveraging the unique properties of both a strained carbocycle and a trifluoromethyl group to create a highly effective dual-action pesticide. The protocols outlined in this document provide a comprehensive guide for the laboratory-scale synthesis of this important molecule, offering a valuable resource for researchers in the field of agrochemical development. Further research into the structure-activity relationships of related compounds could lead to the discovery of even more potent and selective crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutrifluram [sitem.herts.ac.uk]
- 5. prepchem.com [prepchem.com]
- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 7. Cyclobutanone, 2-(2,4-dichlorophenyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. WO2019096860A1 - Process for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides - Google Patents [patents.google.com]
Catalytic Methods Involving 1-(Trifluoromethyl)cyclobutan-1-ol: Application Notes and Protocols
Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutyl Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing the physicochemical and pharmacological properties of lead compounds. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When appended to a compact, conformationally constrained scaffold like a cyclobutane ring, it offers a unique bioisostere for commonly encountered yet metabolically labile groups, such as the tert-butyl group.
1-(Trifluoromethyl)cyclobutan-1-ol is an important building block in this context. While not typically a catalyst itself, it serves as a key substrate in a variety of sophisticated catalytic transformations. The presence of the electron-withdrawing CF₃ group and the inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) create a unique chemical entity poised for selective catalytic activation. This guide provides an in-depth exploration of catalytic methods that leverage this reactivity, offering researchers detailed protocols and mechanistic insights for the synthesis of complex fluorinated molecules.
Application Note I: Catalytic Cascade for the Synthesis of gem-Difluorinated Tetralins via I(I)/I(III) Catalysis
One of the most innovative applications involving a trifluoromethyl-substituted cyclobutanol is a one-pot catalytic cascade that transforms 1,3-diaryl cyclobutanols into valuable gem-difluorinated tetralin scaffolds.[1] This methodology is particularly relevant for drug discovery programs, as partially saturated, fluorinated ring systems are prevalent in numerous bioactive molecules.[1]
Scientific Principle & Mechanistic Insight
The reaction ingeniously combines Brønsted acid-promoted ring-opening with a hypervalent iodine-based I(I)/I(III) catalytic cycle. The process is initiated by the dehydration of the cyclobutanol under acidic conditions, which triggers the cleavage of a C-C bond in the strained four-membered ring. This in situ formation of a homoallylic fluoride intermediate is the crucial first step, setting the stage for the subsequent catalytic fluorination and cyclization.
The I(I)/I(III) catalysis manifold then activates the newly formed alkene. An ephemeral hypervalent iodine center engages the double bond, prompting a phenonium ion rearrangement that ultimately installs a gem-difluoromethyl group and generates a 1,3,3-trifluoride intermediate. In the final stage of the cascade, a C(sp³)–F bond activation, facilitated by a highly polar, non-coordinating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), drives the intramolecular Friedel-Crafts-type reaction to forge the tetralin ring.[1]
The causality behind this elegant cascade lies in the precise orchestration of sequential bond-forming and bond-breaking events, all enabled by the catalytic system in a single operation. The trifluoromethyl group on the starting cyclobutanol is preserved in the product, demonstrating the compatibility of this powerful functional group with the reaction conditions.[1]
Logical Workflow of the Catalytic Cascade
Figure 1. Workflow for the one-pot synthesis of gem-difluorinated tetralins.
Experimental Protocol: Synthesis of (±)-1,1-Difluoro-4-phenyl-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
This protocol is adapted from the work of J. J. Molloy, et al., and demonstrates the synthesis of a tetralin derivative from a bis-trifluoromethylated cyclobutanol precursor.[1]
Materials:
-
1,3-Bis(4-(trifluoromethyl)phenyl)cyclobutan-1-ol (1.0 eq.)
-
p-Tolyliodide (p-TolI) (20 mol%)
-
Selectfluor® (1.5 eq.)
-
Chloroform (CHCl₃), anhydrous
-
Triethylamine trihydrofluoride (NEt₃•3HF)
-
Olah's reagent (HF-Pyridine)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Teflon® reaction vial (5 mL)
Procedure:
-
To a 5 mL Teflon® vial, add the 1,3-bis(4-(trifluoromethyl)phenyl)cyclobutan-1-ol derivative (0.20 mmol, 1.0 eq.) and p-TolI (8.7 mg, 0.04 mmol, 20 mol%).
-
Dissolve the solids in anhydrous CHCl₃ (0.5 mL).
-
In a separate vessel, prepare the desired amine•HF mixture (e.g., a specific ratio of NEt₃•3HF and Olah's reagent, totaling 0.5 mL). Caution: Amine•HF reagents are corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Add the prepared amine•HF mixture to the reaction vial.
-
Add Selectfluor® (106 mg, 0.3 mmol, 1.5 eq.) to the reaction mixture in one portion.
-
Seal the vial and stir the mixture vigorously at room temperature for 18 hours. At this stage, the 1,3,3-trifluoride intermediate is formed.
-
Unseal the vial and add HFIP (2.0 mL) to the mixture.
-
Reseal the vial and continue stirring at room temperature for an additional 24 hours to facilitate the cyclization.
-
Upon completion, dilute the reaction mixture with DCM (2 mL).
-
Carefully pour the mixture into a beaker containing saturated aqueous NaHCO₃ (100 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford the desired gem-difluorinated tetralin.
Data Summary: Substrate Scope
The methodology is compatible with a range of substituents on the aryl rings of the cyclobutanol precursor.[1]
| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |
| 1 | H | H | 2a | 75 |
| 2 | 4-CF₃ | 4-CF₃ | 2e | 81 |
| 3 | 4-Br | H | 2o | 67 |
| 4 | 4-CN | H | 2k | 45 |
| 5 | 4-Ph | H | 2l | 78 |
| Table adapted from Molloy, J.J., et al. (2023).[1] |
Application Note II: Potential for Enantioselective C-C Bond Activation
While the previous example showcases a cascade reaction, the core reactivity of the cyclobutanol scaffold involves catalytic C-C bond activation. A significant body of research exists on the transition metal-catalyzed enantioselective ring-opening of prochiral cyclobutanols to generate valuable chiral ketones.[2] Although protocols specifically detailing this compound in this context are not yet prevalent, the established principles provide a strong foundation for its potential application.
Scientific Principle & Mechanistic Insight
Iridium and rhodium complexes are particularly effective for this transformation. The generally accepted mechanism for the iridium-catalyzed process involves an initial oxidative addition of the catalyst into the O-H bond of the cyclobutanol.[2] This forms an Ir(III)-hydride intermediate. The key C-C bond cleavage step then occurs via β-carbon elimination, driven by the release of ring strain. Subsequent reductive C-H elimination releases the final ketone product and regenerates the active Ir(I) catalyst.
The use of chiral ligands, such as DTBM-SegPhos, allows for the desymmetrization of prochiral cyclobutanols, yielding products with high enantiomeric excess.[2] The trifluoromethyl group at the C1 position would be expected to exert a significant electronic effect on the reaction, potentially influencing the rate of oxidative addition and the stability of the intermediates, thereby offering a handle for tuning reactivity and selectivity.
Proposed Catalytic Cycle for Ring Opening
Figure 2. Plausible catalytic cycle for Ir-catalyzed enantioselective cyclobutanol cleavage.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate whose full potential is realized through innovative catalytic methods. The applications detailed herein highlight its utility as a substrate for complex cascade reactions leading to medicinally relevant fluorinated scaffolds. Furthermore, the principles of catalytic C-C bond activation established for other cyclobutanols pave the way for future research into the enantioselective ring-opening of this specific building block. As the demand for sophisticated fluorinated molecules continues to grow, catalytic methods involving this compound and its derivatives will undoubtedly play an increasingly important role in advancing chemical synthesis and drug discovery.
References
- 1. Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol
Welcome to the technical support center for the synthesis of 1-(trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved through the nucleophilic trifluoromethylation of cyclobutanone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used and effective source for the trifluoromethyl anion (CF₃⁻) in this transformation.[1][2] The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3] While the reaction is robust, achieving high yields consistently requires careful attention to reaction conditions and potential side reactions. This guide will address the most common issues encountered during this synthesis and provide practical, evidence-based solutions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.
Issue 1: No or Very Low Conversion of Cyclobutanone
Observation: TLC or GC-MS analysis of the reaction mixture shows predominantly unreacted cyclobutanone.
Caption: Troubleshooting workflow for no or low reaction conversion.
| Possible Cause | Explanation | Recommended Solution |
| Moisture Contamination | The Ruppert-Prakash reagent and the trifluoromethyl anion are extremely sensitive to moisture.[3] Traces of water will quench the reactive species, leading to the formation of fluoroform (CF₃H) and halting the desired reaction.[4] | Ensure anhydrous conditions: Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Handle all reagents under an inert atmosphere. |
| Inactive Fluoride Source | The most common activator, TBAF, is highly hygroscopic. Commercially available solutions of TBAF in THF contain varying amounts of water, which can inhibit the reaction. Solid TBAF can also absorb atmospheric moisture. | Use anhydrous TBAF. If using a THF solution, consider azeotropic distillation to remove water. Alternatively, use freshly dried potassium fluoride (KF) or cesium fluoride (CsF). For a fluoride-free option, potassium carbonate (K₂CO₃) in DMF can be an effective catalyst system.[2][5] |
| Degraded Ruppert-Prakash Reagent (TMSCF₃) | TMSCF₃ can degrade upon exposure to moisture or over prolonged storage. | Use a fresh bottle of TMSCF₃ or distill the reagent before use. Store under an inert atmosphere in a cool, dark place. |
| Insufficient Activation Energy | The reaction may not initiate if the temperature is too low, especially with less reactive fluoride sources like KF. | While the reaction is typically run at 0 °C to room temperature, gentle warming may be necessary to initiate the reaction if you are confident in the anhydrous conditions. Monitor the reaction closely by TLC or GC-MS. |
Issue 2: Low Yield of this compound with Significant Byproduct Formation
Observation: The desired product is formed, but in low yield, with other major spots on TLC or peaks in GC-MS.
Caption: Competing reaction pathways: nucleophilic addition vs. enolization.
| Possible Cause | Explanation | Recommended Solution |
| Enolization of Cyclobutanone | Cyclobutanone has acidic α-protons (pKa ≈ 19.7-20.2) and can be deprotonated by the trifluoromethyl anion or the fluoride activator, which act as bases.[6] This forms the cyclobutanone enolate, which is then trapped by the trimethylsilyl group to form the silyl enol ether byproduct.[5][7] This pathway also consumes the trifluoromethyl anion to produce fluoroform (CF₃H). | Lower the reaction temperature: Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can favor the nucleophilic addition over enolization. Choice of activator: A less basic activator system might reduce enolization. Consider using fluoride-free catalysts like potassium carbonate in DMF.[5] |
| Sub-optimal Stoichiometry | An incorrect ratio of TMSCF₃ to cyclobutanone can lead to incomplete reaction or the formation of byproducts. | Typically, a slight excess of TMSCF₃ (1.2-1.5 equivalents) is used. A large excess should be avoided as it can complicate purification. |
| Decomposition of the Product | The final product, a tertiary alcohol, might be sensitive to strongly acidic or basic conditions during workup and purification.[8] | Use a buffered or mild acidic workup: Instead of a strong acid, use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Careful purification: Use a neutral stationary phase like silica gel for chromatography and avoid prolonged exposure to acidic or basic eluents. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluoride source in the reaction?
The fluoride source (e.g., TBAF, CsF, KF) acts as a nucleophilic catalyst. It attacks the silicon atom of the Ruppert-Prakash reagent (TMSCF₃) to form a hypervalent silicon intermediate.[2] This weakens the Si-CF₃ bond, facilitating the release of the trifluoromethyl anion (CF₃⁻), which is the active nucleophile that attacks the carbonyl carbon of cyclobutanone.[9]
Q2: Can I use other trifluoromethylating agents?
Yes, other trifluoromethylating agents exist. For instance, trifluoromethane (fluoroform, HCF₃) in the presence of a strong base like KHMDS can also be used for the trifluoromethylation of ketones.[7] However, the Ruppert-Prakash reagent is generally preferred due to its ease of handling, milder reaction conditions, and commercial availability.[1]
Q3: My reaction is very slow. What can I do to speed it up?
If the reaction is slow despite using anhydrous conditions and an active catalyst, consider the following:
-
Solvent: Switching to a more polar aprotic solvent like DMF can sometimes accelerate the reaction, especially with certain catalyst systems.[5]
-
Catalyst Loading: Ensure you are using a sufficient amount of the fluoride activator (typically 5-10 mol%).
-
Temperature: If the reaction is being run at a very low temperature to minimize side reactions, a slight increase in temperature (e.g., from -20 °C to 0 °C) can increase the rate. Monitor the reaction closely for the formation of byproducts.
Q4: How do I purify the final product?
The crude product, after aqueous workup, is typically the trimethylsilyl-protected alcohol. This can be hydrolyzed to the final alcohol product during the workup with a mild acid (e.g., aqueous HCl or NH₄Cl).[10] The final product, this compound, is then purified by flash column chromatography on silica gel. A typical eluent system would be a mixture of ethyl acetate and hexanes.
Q5: What are the key safety precautions when working with the Ruppert-Prakash reagent?
The Ruppert-Prakash reagent (TMSCF₃) is flammable and reacts with moisture.[3] Always handle it in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. For detailed safety information, always consult the Safety Data Sheet (SDS) for all reagents used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Add cyclobutanone (1.0 eq) to the flask via syringe.
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 eq) to the reaction mixture.
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1 M in THF) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Protocol 2: Fluoride-Free Synthesis using K₂CO₃ in DMF
-
To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 0.2 eq).
-
Add cyclobutanone (1.0 eq).
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
References
- 1. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Purification challenges of 1-(Trifluoromethyl)cyclobutan-1-ol
Welcome to the technical support center for 1-(Trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with this compound.
Introduction to Purification Challenges
This compound (MW: 140.10 g/mol ) is a valuable synthetic intermediate, but its purification can be complex.[1] The presence of the trifluoromethyl group significantly alters the molecule's physical and chemical properties compared to its non-fluorinated analogs. The primary challenges in its purification often stem from:
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Volatility and Potential for Azeotrope Formation: Like many fluorinated alcohols, this compound may exhibit a low boiling point and the potential to form azeotropes with common solvents, complicating purification by distillation.[2][3]
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Synthesis-Related Impurities: The common synthetic route, involving the nucleophilic trifluoromethylation of cyclobutanone with reagents like trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent), can introduce specific impurities that require targeted removal strategies.[4][5]
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Potential for Instability: Tertiary alcohols can be susceptible to elimination reactions under acidic conditions, a factor to consider when choosing purification methods like silica gel chromatography.
This guide provides practical, field-proven insights to help you navigate these challenges and obtain high-purity this compound for your research and development needs.
Troubleshooting Guides
This section is organized by purification technique. Each guide addresses common problems, their probable causes, and recommended solutions.
Purification by Distillation
Distillation is a primary method for purifying volatile compounds. However, for this compound, several issues can arise.
Q1: I'm observing a constant boiling point during distillation, but my product is still impure according to GC-MS analysis. What's happening?
A1: This is a classic sign of azeotrope formation. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[6] Fluorinated alcohols are known to form azeotropes with common organic solvents and water.
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Probable Cause: Your product is likely forming a minimum-boiling azeotrope with a residual solvent from the reaction workup (e.g., THF, diethyl ether, or even water).
-
Recommended Solutions:
-
Extractive Distillation: This technique involves adding a high-boiling, miscible solvent (an "entrainer") to the mixture to alter the relative volatilities of the components and break the azeotrope.[2] For other fluorinated alcohols, solvents like N-methyl-2-pyrrolidone (NMP) have been used effectively.[2]
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Azeotropic Distillation with a Water-Soluble Entrainer: If water is the suspected azeotropic partner, adding a solvent like acetone that forms an azeotrope with the product can be effective. The resulting fluorinated compound can then be isolated from the distillate by adding water, which dissolves the entrainer.[7]
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Chemical Drying: Before distillation, rigorously dry the crude product to remove any residual water. This can be done by dissolving the product in a water-immiscible solvent, washing with brine, and drying over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Q2: My product seems to be degrading in the distillation pot, leading to low yields and discolored distillate.
A2: This suggests thermal instability or sensitivity to acidic or basic residues. Tertiary alcohols can undergo dehydration (elimination of water) at elevated temperatures, especially if acidic catalysts are present.
-
Probable Cause:
-
High Pot Temperature: The distillation temperature might be too high, causing decomposition.
-
Acidic/Basic Residues: Trace amounts of acid or base from the synthesis or workup could be catalyzing degradation.
-
-
Recommended Solutions:
-
Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling point of your compound, allowing for distillation at a lower, less destructive temperature.
-
Neutralizing Wash: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash to remove the bicarbonate.
-
Use of a Non-Acidic Drying Agent: Ensure the drying agent used before distillation is neutral.
-
Purification by Column Chromatography
Flash column chromatography is a versatile technique for purifying organic compounds. However, the unique properties of fluorinated molecules require special consideration.
Q1: My compound is streaking or showing poor separation on a standard silica gel column.
A1: This can be due to several factors related to the interaction of the fluorinated alcohol with the stationary phase and the choice of mobile phase.
-
Probable Cause:
-
Acidity of Silica Gel: Standard silica gel is acidic and can strongly interact with the alcohol, leading to tailing. It can also potentially cause on-column degradation (elimination).
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent may not be optimized for this specific compound.
-
-
Recommended Solutions:
-
Deactivate the Silica Gel: Add a small amount of a neutral or basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral alumina or a bonded-phase silica gel (like diol or cyano) which are less acidic.
-
Optimize the Mobile Phase: A common mobile phase for purifying similar fluorinated compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[8] Perform a systematic TLC analysis with varying solvent ratios to find the optimal separation conditions. A starting point could be 10-20% ethyl acetate in hexanes.
-
Q2: I'm trying to separate enantiomers of my product using HPLC, but I'm not getting any resolution.
A2: Chiral separation of fluorinated alcohols often requires specific chiral stationary phases (CSPs) and mobile phase conditions.
-
Probable Cause: The chosen chiral column or mobile phase is not suitable for resolving the enantiomers of this compound.
-
Recommended Solutions:
-
Select a Polysaccharide-Based CSP: Columns with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H) have shown broad applicability for the separation of trifluoromethyl-substituted alcohols.[9]
-
Use a Normal-Phase Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol is a common and effective mobile phase for these types of separations. A typical starting condition is 90:10 (v/v) n-hexane/IPA.[8][9] The ratio can be adjusted to optimize resolution and retention time.
-
Optimize HPLC Parameters: Ensure the column temperature is controlled (typically 20-40°C) and the flow rate is appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).[9]
-
| Parameter | Starting Recommendation | Rationale |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak®) | Proven efficacy for resolving enantiomers of fluorinated alcohols.[9] |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | Provides good selectivity for this class of compounds in normal phase.[8][9] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical HPLC. |
| Temperature | 25°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm (if no chromophore) or RI | The alcohol itself has weak UV absorbance at low wavelengths. |
Purification by Recrystallization
If this compound is a low-melting solid, recrystallization can be an effective purification method.
Q1: I'm having trouble finding a suitable solvent for recrystallization; my compound either dissolves completely or not at all.
A1: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Probable Cause: You are testing single solvents at the extremes of polarity.
-
Recommended Solutions:
-
Use a Solvent Pair: This is a common strategy when a single solvent is not effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include:
-
Hexanes/Acetone
-
Hexanes/Ethyl Acetate
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Methanol/Water
-
-
Consider Non-Polar Solvents: Low-melting compounds often have good solubility in non-polar solvents.[2] Try recrystallizing from a minimal amount of hot hexanes or heptane.
-
Q2: My product is "oiling out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens with low-melting compounds or when the solution is cooled too quickly.
-
Probable Cause:
-
High Impurity Level: A significant amount of impurities can inhibit crystal lattice formation.
-
Rapid Cooling: Cooling the solution too fast does not allow time for crystals to form properly.
-
Supersaturation: The solution is too concentrated.
-
-
Recommended Solutions:
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If you have a small amount of pure product, add a "seed crystal" to induce crystallization.[10]
-
Dilute the Solution: Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and then try cooling again.
-
Preliminary Purification: If the crude material is very impure, consider a quick pass through a plug of silica gel to remove the bulk of the impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
A1: Based on its relatively low molecular weight and the properties of similar small fluorinated alcohols, it is likely to be a low-melting solid or a liquid at room temperature. Low melting points are a common characteristic of such compounds, which can make recrystallization challenging.[2]
Q2: What are the likely impurities from a synthesis using cyclobutanone and TMSCF₃?
A2: The most common synthesis involves the reaction of cyclobutanone with trifluoromethyltrimethylsilane (TMSCF₃) initiated by a fluoride source.
-
Workflow for Synthesis and Potential Impurity Introduction
Caption: Synthesis workflow and points of impurity introduction.
-
Likely Impurities:
-
Unreacted Cyclobutanone: If the reaction did not go to completion.
-
TMS-Protected Alcohol (1-trimethylsilyloxy-1-(trifluoromethyl)cyclobutane): If the hydrolysis step during workup is incomplete.
-
Hexa- and Disiloxanes: Byproducts from the TMS reagent.
-
Residual Fluoride Catalyst: Depending on the workup procedure.
-
Q3: Is this compound stable on silica gel?
A3: Tertiary alcohols can be prone to acid-catalyzed dehydration. Since standard silica gel is acidic, there is a risk of elimination to form 1-(trifluoromethyl)cyclobut-1-ene. The electron-withdrawing nature of the CF₃ group makes the alcohol more acidic (predicted pKa ~12.6) than a typical tertiary alcohol, which could influence its stability.[1][11] It is advisable to either use a deactivated (e.g., with triethylamine) silica gel or a less acidic stationary phase like neutral alumina to minimize the risk of degradation.
Q4: Are there any specific safety precautions for handling this compound?
References
- 1. Page loading... [guidechem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 4. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol
Welcome to the technical support center for the synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important fluorinated building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the nucleophilic trifluoromethylation of cyclobutanone using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[1] This reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃ to generate a reactive trifluoromethyl anion (CF₃⁻) or a related hypervalent silicon species.[1] The resulting trifluoromethylated silyl ether is then hydrolyzed during aqueous workup to yield the desired tertiary alcohol.[2]
Q2: My reaction yield is low, and I've isolated a significant amount of a byproduct that appears to be a silyl enol ether of cyclobutanone. What is happening?
This is a classic example of a competing side reaction. The trifluoromethyl anion is not only a potent nucleophile but also a strong base. Cyclobutanone has acidic α-protons (pKa ≈ 19.7-20.2) and can be deprotonated by the CF₃⁻ anion.[3][4] This acid-base reaction, known as enolization, leads to the formation of a cyclobutanone enolate.[5] This enolate is then trapped by the electrophilic silicon center of another molecule of TMSCF₃, forming the thermodynamically stable 1-(trimethylsiloxy)cyclobutene.[6][7]
Q3: I've noticed gas evolution during my reaction and my NMR analysis shows the presence of fluoroform (CF₃H). Is this related to the low yield?
Yes, the formation of fluoroform is another common side reaction that consumes the trifluoromethyl anion and thus lowers the yield of your desired product.[7] Fluoroform is generated when the trifluoromethyl anion is protonated.[7] The primary proton source in this case is the enolizable cyclobutanone itself.[7] Adventitious water in the solvent or on the glassware can also contribute to this side reaction.
Q4: Can the trifluoromethyl anion decompose under the reaction conditions?
The trifluoromethyl anion is thermally unstable and can undergo α-elimination to generate difluorocarbene (:CF₂) and a fluoride ion (F⁻).[8] While this is generally more of an issue at elevated temperatures, it can occur even at room temperature over extended reaction times. The highly reactive difluorocarbene can then participate in further side reactions, such as the difluorocyclopropanation of the silyl enol ether byproduct, leading to a complex mixture of products.[7][9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Predominance of side reactions (enolization, fluoroform formation).[7] 2. Incomplete reaction. 3. Decomposition of the Ruppert-Prakash reagent or the trifluoromethyl anion.[8] | 1. Lower the reaction temperature: Start the reaction at 0°C or even -78°C to favor nucleophilic addition over enolization.[2] 2. Use an appropriate solvent: Anhydrous dimethylformamide (DMF) has been shown to be an excellent solvent for this reaction, often leading to cleaner products.[10][11] 3. Ensure strictly anhydrous conditions: Flame-dry glassware and use anhydrous solvents to minimize fluoroform formation. 4. Optimize catalyst loading: Use a catalytic amount of TBAF (5-10 mol%). Excess catalyst can promote side reactions. |
| Significant formation of 1-(trimethylsiloxy)cyclobutene | The trifluoromethyl anion is acting as a base rather than a nucleophile, leading to enolization of the cyclobutanone.[7] | 1. Change the catalyst: Consider using a non-fluoride initiator, such as potassium carbonate (K₂CO₃) in DMF. This can sometimes suppress enolization.[10] 2. Slow addition of the catalyst: Add the TBAF solution dropwise to the reaction mixture at low temperature to maintain a low concentration of the highly basic CF₃⁻ anion at any given time.[2] |
| Complex product mixture, difficult to purify | Possible decomposition of the trifluoromethyl anion to difluorocarbene, leading to subsequent reactions.[7][8] | 1. Maintain a low reaction temperature throughout the experiment. 2. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to reactive intermediates. |
| Formation of a white precipitate during the reaction | This could be due to the low solubility of the fluoride catalyst or its byproducts in the reaction solvent. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. If using THF, ensure it is completely anhydrous, as water can affect the solubility of TBAF. |
Reaction Mechanisms and Workflow
The desired synthesis of this compound and its competing side reactions are summarized in the following diagram:
Caption: Reaction pathways in the synthesis of this compound.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Materials:
-
Cyclobutanone (1.0 mmol, 1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add cyclobutanone (1.0 mmol) and anhydrous THF (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add TMSCF₃ (1.5 mmol) to the stirred solution via syringe.
-
Initiation: Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching and Hydrolysis: Once the reaction is complete, quench by adding 1 M HCl (5 mL). Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the intermediate silyl ether.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure this compound.
Caption: Experimental workflow for the optimized synthesis of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(Trifluoromethyl)cyclobutan-1-ol
Welcome to the technical support center for the synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the nucleophilic trifluoromethylation of cyclobutanone. This is typically achieved using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, in the presence of a fluoride source as a catalyst.[1][2] This method is favored for its relatively mild conditions and the commercial availability of the necessary reagents.
Q2: What is the role of the Ruppert-Prakash reagent (TMSCF₃) and the fluoride source in this reaction?
The Ruppert-Prakash reagent (TMSCF₃) serves as the source of the trifluoromethyl nucleophile (CF₃⁻). However, it is not reactive enough on its own to add to the carbonyl group of cyclobutanone. A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is required to initiate the reaction.[1][3] The fluoride ion attacks the silicon atom of TMSCF₃, generating a highly reactive pentacoordinate silicate intermediate. This intermediate then delivers the trifluoromethyl anion to the electrophilic carbonyl carbon of cyclobutanone. The resulting alkoxide is subsequently trapped by the generated trimethylsilyl fluoride (Me₃SiF) or another TMSCF₃ molecule to form a silyl ether, which is then hydrolyzed upon aqueous workup to yield the final product, this compound.
Visualizing the Reaction Mechanism
Below is a diagram illustrating the catalytic cycle for the TBAF-initiated trifluoromethylation of cyclobutanone using the Ruppert-Prakash reagent.
Caption: Catalytic cycle of TBAF-initiated trifluoromethylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Cause 1: Inactive Catalyst The fluoride initiator (TBAF or CsF) is highly hygroscopic. The presence of water can hydrolyze the Ruppert-Prakash reagent and deactivate the catalyst.
-
Solution:
-
Use anhydrous TBAF or dry it thoroughly before use. Anhydrous TBAF can provide more reproducible results.
-
If using CsF, ensure it is flame-dried under vacuum before use.
-
Use anhydrous THF as the solvent. It is recommended to distill THF over sodium/benzophenone ketyl prior to use.
-
Possible Cause 2: Insufficient Catalyst Loading While catalytic, an insufficient amount of the fluoride source will lead to a sluggish or incomplete reaction.
-
Solution:
-
Increase the catalyst loading incrementally. Typical loadings range from 5 to 20 mol%.
-
Possible Cause 3: Low Reaction Temperature While the reaction is often run at room temperature, low ambient temperatures can slow down the reaction rate significantly.
-
Solution:
-
Gently warm the reaction mixture to 30-40°C. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Problem 2: Formation of Significant Side Products
Possible Cause 1: Enolization of Cyclobutanone Cyclobutanone is susceptible to enolization, especially in the presence of a strong base. While TBAF is not a strong base, impurities or degradation products can increase the basicity of the reaction mixture.
-
Solution:
-
Ensure the purity of your TBAF solution.
-
Maintain a low reaction temperature (0°C to room temperature) to disfavor the enolization pathway.
-
Add the cyclobutanone slowly to the mixture of TMSCF₃ and TBAF.
-
Possible Cause 2: Formation of Hexamethyldisiloxane (HMDSO) The presence of water will lead to the formation of trimethylsilanol, which can condense to form HMDSO. This indicates that your reaction conditions are not sufficiently anhydrous.
-
Solution:
-
Rigorously dry all glassware, solvents, and reagents as described in "Problem 1".
-
Problem 3: Difficult Purification of the Final Product
Possible Cause: Co-elution with Silanol Byproducts Residual silicon-containing byproducts, such as trimethylsilanol, can be challenging to separate from the desired alcohol product by column chromatography due to their similar polarities.
-
Solution:
-
Acidic Workup: During the aqueous workup, use a dilute acid (e.g., 1M HCl) to fully hydrolyze the intermediate silyl ether and other silicon species.
-
"F-SPE" (Fluorinated Solid Phase Extraction): For challenging purifications, fluorous solid-phase extraction can be a powerful technique to separate fluorinated compounds from non-fluorinated impurities.
-
Base Wash: A wash with a mild base (e.g., saturated NaHCO₃ solution) during the workup can help remove some acidic impurities.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.
-
Visualizing the Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and resolving common experimental issues.
Caption: Troubleshooting workflow for the synthesis of this compound.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
Cyclobutanone
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (0.5 M relative to cyclobutanone) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Add trimethyl(trifluoromethyl)silane (1.5 equivalents).
-
Cool the solution to 0°C using an ice bath.
-
-
Reaction Initiation:
-
Slowly add the TBAF solution (0.1 equivalents) to the stirred solution.
-
Allow the mixture to stir at 0°C for 10 minutes.
-
-
Addition of Substrate:
-
Add cyclobutanone (1.0 equivalent) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Monitoring the Reaction:
-
Stir the reaction at room temperature for 2-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by withdrawing a small aliquot, quenching it with a drop of water, and analyzing by ¹⁹F NMR. A successful reaction will show the consumption of TMSCF₃ and the appearance of a new peak corresponding to the product.[4][5][6]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0°C and slowly add 1M HCl to quench the reaction and hydrolyze the silyl ether intermediate.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
-
Data Summary: Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Substrate | Cyclobutanone | 1.0 eq |
| Reagent | TMSCF₃ | 1.2 - 1.5 eq |
| Initiator | TBAF (1M in THF) | 0.1 - 0.2 eq |
| Solvent | Anhydrous THF | 0.2 - 0.5 M |
| Temperature | 0°C to Room Temp. | Balances reaction rate while minimizing side reactions like enolization. |
| Reaction Time | 2 - 6 hours | Typically sufficient for full conversion; monitor by TLC or NMR. |
| Workup | 1M HCl quench | Ensures complete hydrolysis of the intermediate silyl ether. |
Safety Precautions
-
Trimethyl(trifluoromethyl)silane (TMSCF₃): This reagent is a highly flammable liquid and vapor.[7][8] It should be handled in a well-ventilated fume hood, away from ignition sources.[9][10] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves.[7][9]
-
Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and can cause burns. Handle with care and avoid contact with skin and eyes.
-
General Precautions: The reaction should be carried out under an inert atmosphere to prevent moisture from entering the reaction vessel.
References
- 1. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Overcoming stability issues with 1-(Trifluoromethyl)cyclobutan-1-ol
Welcome to the technical support center for 1-(Trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this valuable building block and overcome potential stability challenges in their experimental workflows. As a tertiary alcohol bearing a strongly electron-withdrawing trifluoromethyl group, its reactivity can be nuanced. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in chemical synthesis.
Issue 1: Low or No Yield in Reactions Involving Hydroxyl Group Activation
Question: I am attempting a reaction that requires activation of the hydroxyl group of this compound (e.g., Mitsunobu, tosylation, or conversion to a leaving group), but I am observing very low yields or recovery of my starting material. What is going on?
Answer:
This is a common challenge stemming from the unique electronic and steric environment of the tertiary hydroxyl group in this molecule.
-
Causality - Steric Hindrance & Electronics: this compound is a tertiary alcohol, which inherently presents significant steric bulk around the hydroxyl group, hindering the approach of reagents. Furthermore, the powerful electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group decreases the nucleophilicity of the oxygen atom. This electronic deactivation makes reactions that require the oxygen to act as a nucleophile (like the initial step of many activation protocols) significantly more difficult compared to non-fluorinated tertiary alcohols. For instance, some O-trifluoromethylation reactions are incompatible with tertiary alcohols for these reasons[1].
-
Troubleshooting Protocol & Recommendations:
-
Re-evaluate Your Activation Method: Standard conditions for primary or secondary alcohols may be insufficient. Consider more forcing conditions or alternative reagents specifically designed for hindered alcohols. For example, in deoxyfluorination reactions, specialized reagents like PhenoFluor™ or protocols employing a nontrigonal phosphorous triamide for base-free activation have been developed to handle sterically demanding alcohols.[2][3]
-
Consider Base-Free Activation: Given the potential for base-induced decomposition (see Issue 2), methods that avoid strong, non-hindered bases are preferable. Protocols that utilize base-free O-H activation can be particularly effective for tertiary alcohols, as they suppress elimination side reactions.[3]
-
Alternative Synthetic Routes: If direct activation consistently fails, consider a different synthetic strategy. It might be more efficient to utilize a reaction where the this compound is formed as the final step, or to employ reactions specifically developed for the synthesis of trifluoromethyl tertiary alcohols that introduce other functional groups simultaneously.[4]
-
Confirm Starting Material Integrity: Before troubleshooting the reaction, verify the purity and integrity of your this compound, especially if it's an older bottle. Improper storage can lead to degradation (see FAQ on storage).
-
Issue 2: Reaction Mixture Turns Dark, and I Isolate Unidentifiable Side Products.
Question: My reaction involving this compound is turning dark brown/black, and NMR/MS analysis of the crude product shows a complex mixture of unidentifiable species. I suspect decomposition. What is the likely mechanism, and how can I prevent it?
Answer:
Decomposition is a strong possibility, particularly if your reaction conditions involve strong bases or acids. The trifluoromethyl group, while generally robust, can participate in elimination or decomposition pathways under certain conditions.
-
Causality - Base-Induced HF Elimination: The most probable decomposition pathway, especially in the presence of a base, is the elimination of hydrogen fluoride (HF). Research on fluorinated alcohols suggests that this can be facilitated by the formation of an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom, which increases the acidity of the proton and facilitates its removal by a base.[5] The resulting unstable alkene can then polymerize or oligomerize, leading to the intractable mixture you are observing.
-
Causality - Acid-Catalyzed Decomposition: While less common for this specific structure under typical synthetic conditions, strong Brønsted or Lewis acids can also promote decomposition.[6] Strong Lewis acids can ionize a C-F bond, and strong Brønsted superacids are known to cause protolytic defluorination of trifluoromethyl groups on aromatic rings, a principle that indicates the potential for reactivity under harsh acidic conditions.[7]
-
Preventative Measures & Protocol Adjustments:
-
Base Selection is Critical: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, DBU, or proton sponge) over smaller, stronger bases like sodium hydride or potassium tert-butoxide. The steric bulk can disfavor the deprotonation that leads to elimination.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Decomposition pathways often have higher activation energies than the desired reaction.
-
pH Neutral Conditions: Whenever possible, design your synthetic route to utilize neutral or near-neutral reaction conditions.
-
Solvent Choice: The choice of solvent can influence stability. Aprotic solvents are generally preferred when working with strong bases to avoid generating highly reactive alkoxides.
-
Diagram: Proposed Decomposition Pathway
The following diagram illustrates the proposed base-induced decomposition mechanism.
Caption: Proposed mechanism for base-induced decomposition.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A: Proper storage is crucial to maintain the compound's integrity.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10] Keep away from sources of ignition, heat, and direct sunlight.[8][10] Many suppliers recommend refrigeration (2°C to 8°C).
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][12] Avoid contact with skin and eyes, and avoid breathing vapors.[11]
Q2: What are the primary stability concerns with this compound?
A: The main stability concerns are its reactivity with strong bases and, to a lesser extent, strong acids.
-
Strong Bases: Can cause decomposition via HF elimination.[5]
-
Strong Acids: Can potentially lead to decomposition or unwanted side reactions.[7]
-
Thermal Stability: While generally stable at room temperature, strong heating can cause decomposition.[13] It is a combustible material.[14] A study on similar trifluoromethyl cyclobutanes showed they were stable to 1 M HCl and 1 M NaOH at room temperature for one day, suggesting the compound is reasonably robust under moderately acidic or basic aqueous conditions at RT.[15] However, anhydrous and/or heated conditions with strong reagents are a greater concern.
Q3: Is this compound considered acidic or basic?
A: It is an alcohol and therefore weakly acidic. The electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton compared to a non-fluorinated alcohol like tert-butanol (pKa ~18). The predicted pKa of this compound is approximately 12.6.[16] This increased acidity is a key factor in its propensity for base-induced decomposition.[5][17]
Q4: What solvents are compatible with this compound?
A: It is generally compatible with a wide range of common organic solvents such as ethers (THF, Diethyl ether), chlorinated solvents (DCM, chloroform), hydrocarbons (hexanes, toluene), and polar aprotic solvents (acetonitrile, DMF, DMSO). When choosing a solvent, consider the other reagents in your reaction. For example, if using a strong base, an aprotic solvent is recommended. Fluorinated alcohols themselves are often used as solvents to promote certain reactions due to their unique properties like high polarity and ability to form strong hydrogen bonds.[17][18]
Q5: Can I perform a deoxyfluorination reaction on this alcohol?
A: Yes, deoxyfluorination of tertiary alcohols is a known transformation.[2] However, due to the steric hindrance and potential for elimination side-reactions, specialized reagents and conditions are often required. Classic reagents like DAST can be problematic with tertiary alcohols. Modern, milder methods have been developed that are more suitable.[3] It is crucial to consult recent literature for protocols specifically designed for the deoxyfluorination of hindered or tertiary alcohols.[2][3][19]
Table 1: Summary of Stability and Compatibility
| Condition | Compatibility/Stability | Rationale & Key Considerations |
| Strong Bases (e.g., NaH, LDA) | Low | High risk of decomposition via HF elimination.[5] |
| Weak/Hindered Bases (e.g., Pyridine, DIPEA, Lutidine) | Moderate to High | Generally compatible; lower risk of initiating elimination. |
| Strong Brønsted/Lewis Acids (e.g., TfOH, AlCl₃) | Low to Moderate | Risk of decomposition or rearrangement, especially when heated.[7] |
| Mild/Moderate Acids (e.g., AcOH, p-TsOH) | High | Generally stable under these conditions for most applications. |
| Standard Solvents (THF, DCM, Toluene, ACN) | High | Stable and soluble in most common aprotic and polar aprotic solvents. |
| Protic Solvents (MeOH, EtOH) | High | Stable, but may interfere with reactions involving the hydroxyl group. |
| Storage (Cool, Dry, Inert Atmosphere) | High | Essential for long-term stability and reproducibility.[8][9] |
Experimental Workflow: Troubleshooting Decision Tree
If you are experiencing issues in your reaction, use the following decision tree to guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting reactions.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(Trifluoromethyl)cyclobutan-1-ol
Welcome to the technical support center for 1-(Trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this unique fluorinated building block into their synthetic strategies. Here, we address common challenges and frequently asked questions (FAQs) in a direct, problem-solving format. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental design and execution.
Introduction to the Chemistry of this compound
This compound is a valuable synthon in medicinal chemistry, prized for the introduction of the trifluoromethyl-cyclobutyl moiety as a bioisostere for groups like tert-butyl.[1] However, its unique structure—a tertiary alcohol on a strained four-membered ring, flanked by a potent electron-withdrawing trifluoromethyl group—presents a distinct set of reactivity challenges. Understanding these electronic and steric factors is paramount to successful manipulation of this molecule.
Key Structural Features and Their Implications:
-
Tertiary Alcohol: Prone to carbocation-mediated reactions, but the stability of the corresponding carbocation is a critical consideration.
-
Trifluoromethyl Group (-CF3): Strongly electron-withdrawing, it destabilizes any developing positive charge on the adjacent carbon, making SN1-type reactions challenging.
-
Cyclobutyl Ring: Introduces ring strain and specific steric constraints that influence the approach of reagents and the feasibility of certain transition states.
This guide will dissect the practical consequences of these features in common synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Substitution and Elimination Reactions
Question 1: I am attempting a nucleophilic substitution on the hydroxyl group under acidic conditions (e.g., using HBr or HCl) to form the corresponding halide, but I am observing very low to no yield of the desired product and a complex mixture of byproducts. What is happening?
Answer:
This is a common issue stemming from the electronic properties of your starting material. The reaction you are attempting likely proceeds through an SN1-like mechanism, which requires the formation of a tertiary carbocation intermediate.
Root Cause Analysis:
-
Carbocation Destabilization: The primary reason for the failure of this reaction is the profound destabilizing effect of the adjacent electron-withdrawing trifluoromethyl (-CF3) group. Carbocations are electron-deficient species, and the strong inductive effect of the -CF3 group intensifies this electron deficiency, making the formation of the 1-(trifluoromethyl)cyclobutyl cation highly unfavorable.
-
Competing Elimination (E1): Instead of substitution, the intermediate carbocation, if it forms at all, is highly prone to rapid elimination of a proton to form an alkene. This dehydration pathway is often faster than the capture of the carbocation by a halide nucleophile.[2]
Troubleshooting Workflow:
Caption: Decision-making workflow for halogenation of this compound.
Recommended Protocols:
-
For Chlorination (Alternative to HCl):
-
Reagent System: Thionyl chloride (SOCl2), often with a non-nucleophilic base like pyridine.
-
Mechanism: This reaction avoids a free carbocation. The alcohol attacks SOCl2, forming a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an SN2 attack by chloride.[3][4]
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or neat) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2-1.5 eq). If using pyridine (1.2-1.5 eq), it can be added at this stage.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.
-
Quench the reaction carefully by pouring it onto ice water.
-
Extract the product with an organic solvent, wash with saturated NaHCO3 solution, then brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify by distillation or column chromatography.
-
-
-
For Bromination (Alternative to HBr):
-
Reagent System: Phosphorus tribromide (PBr3).
-
Mechanism: Similar to SOCl2, this reaction avoids a carbocation intermediate.[3][5]
-
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like diethyl ether or DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add PBr3 (0.4-0.5 eq) dropwise.
-
Stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Carefully quench by pouring onto ice and neutralize with a base like NaHCO3.
-
Work up as described for the chlorination reaction.
-
-
Question 2: I want to perform a dehydration reaction to synthesize 1-(Trifluoromethyl)cyclobut-1-ene. Using strong acids like H2SO4 gives a messy reaction. Is there a cleaner method?
Answer:
Yes, while strong acids will cause dehydration, they can also lead to undesired side reactions and polymerization, especially with a strained ring system. A milder and more controlled method is preferable.
Recommended Method: The Martin Sulfurane or POCl3/Pyridine System
-
Reagent System: Phosphorus oxychloride (POCl3) in pyridine.[6][7][8]
-
Mechanism: This reaction proceeds via an E2 mechanism, which is a concerted process and avoids the formation of a carbocation intermediate. This prevents carbocation-based rearrangements and often gives a cleaner reaction. The alcohol is first converted to a dichlorophosphate ester, which is an excellent leaving group. Pyridine then acts as a base to abstract a proton and facilitate the elimination.[6][9]
Experimental Protocol: Dehydration using POCl3 and Pyridine
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (1.5-2.0 eq) dropwise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to quench.
-
Extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and carefully remove the solvent at low temperature due to the volatility of the product.
-
Further purification can be achieved by careful distillation.
Category 2: Derivatization of the Hydroxyl Group
Question 3: I am struggling to synthesize an ether from this compound using the Williamson ether synthesis. I've deprotonated the alcohol with NaH and reacted it with an alkyl halide, but the yield is very low.
Answer:
The Williamson ether synthesis is challenging for tertiary alcohols due to steric hindrance and competing elimination reactions.
Root Cause Analysis:
-
Steric Hindrance: The alkoxide of this compound is sterically bulky. This hinders its ability to act as a nucleophile and attack the alkyl halide in an SN2 fashion.[10][11]
-
Basicity of the Alkoxide: The alkoxide is a strong base. When reacted with primary or secondary alkyl halides, it can preferentially act as a base, causing an E2 elimination of the alkyl halide to form an alkene, rather than the desired SN2 substitution.[12][13]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Conditions |
| Use a Highly Reactive Electrophile | To favor substitution over elimination, use a more reactive electrophile that is less prone to elimination. | Methyl iodide (CH3I) or methyl triflate (MeOTf) are excellent choices for synthesizing the methyl ether. Primary alkyl halides with no β-branching can also be attempted. |
| Optimize Reaction Conditions | Lower temperatures can favor the SN2 pathway over the E2 pathway. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm if necessary. |
| Alternative Synthesis Route | If the Williamson synthesis fails, consider an alternative approach. | For certain ethers, a direct synthesis might be possible under specific catalytic conditions, though this is highly substrate-dependent.[14][15][16][17][18] |
Question 4: Can I synthesize an ester from this compound using Fischer esterification?
Answer:
Direct Fischer esterification (reacting the alcohol with a carboxylic acid under strong acid catalysis) is generally not recommended for tertiary alcohols like this compound.
Root Cause:
As discussed in Question 1, the strongly acidic conditions required for Fischer esterification will promote the rapid dehydration of the tertiary alcohol to form 1-(trifluoromethyl)cyclobut-1-ene.[2][19] This elimination reaction is typically much faster than the esterification process.
Recommended Protocol: Esterification via an Acid Chloride
A more reliable method is to react the alcohol with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base.
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or Et2O) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated NH4Cl solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, then with saturated NaHCO3 solution, and finally with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Question 5: I am attempting a Mitsunobu reaction to invert the stereocenter of a chiral derivative of this compound, but the reaction is not proceeding. Why?
Answer:
The Mitsunobu reaction is generally inefficient for tertiary alcohols.
Root Cause Analysis:
The mechanism of the Mitsunobu reaction involves the formation of an alkoxyphosphonium salt, which is then displaced by a nucleophile in an SN2 reaction.[20][21] Tertiary alcohols, such as this compound, are sterically hindered, which makes the SN2 displacement extremely slow or impossible.[22][23] Furthermore, elimination pathways can become dominant under these conditions.
Alternative Approaches for Stereochemical Inversion:
Achieving stereochemical inversion at a tertiary center is a significant synthetic challenge. It typically requires a multi-step sequence, such as:
-
Elimination to form the alkene.
-
Stereoselective re-hydration or hydroboration-oxidation to introduce the hydroxyl group on the opposite face. The feasibility of this approach would depend on the facial selectivity of the addition to the 1-(trifluoromethyl)cyclobut-1-ene.
Category 3: Protecting Groups and Purification
Question 6: What is a suitable protecting group for the hydroxyl moiety of this compound?
Answer:
Due to the steric hindrance around the tertiary hydroxyl group, a less bulky protecting group is often more effective. A trimethylsilyl (TMS) ether is a good first choice.
Recommended Protecting Group: Trimethylsilyl (TMS) Ether
-
Formation: The TMS ether can be formed by reacting the alcohol with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (Et3N) or imidazole in an aprotic solvent.[24][25][26]
-
Stability: TMS ethers are stable to most non-acidic reagents (e.g., Grignard reagents, organolithiums, hydrides) but are easily cleaved under acidic conditions or with a fluoride source (e.g., TBAF).
-
Protocol for TMS Protection:
-
Dissolve this compound (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise at room temperature.
-
Stir for 1-4 hours and monitor by TLC.
-
Quench with water and extract with a non-polar solvent like hexanes.
-
Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. The TMS-protected product is often volatile and should be handled with care during solvent removal.
-
If greater stability is required, a bulkier silyl group like triethylsilyl (TES) could be attempted, but the protection reaction may be sluggish.[27]
Question 7: I am having difficulty purifying my 1-(Trifluoromethyl)cyclobutane derivatives. They seem to be quite volatile. Do you have any tips?
Answer:
Yes, the introduction of a trifluoromethyl group can significantly increase the volatility of a molecule compared to its non-fluorinated analog.
Purification Best Practices for Volatile Fluorinated Compounds:
-
Solvent Removal: Always use a rotary evaporator with an efficient cold trap and apply vacuum judiciously. Avoid excessive heating of the water bath. For highly volatile compounds, it may be necessary to remove the solvent at or below room temperature.
-
Column Chromatography:
-
Use a solvent system with a lower overall polarity to increase the retention of your compound on the silica gel.
-
Consider using a "dry load" technique to apply your crude material to the column, which can improve resolution.
-
Keep fractions cool during collection if possible.
-
-
Distillation: For liquid products, vacuum distillation can be an excellent purification method. Ensure the receiving flask is well-cooled to prevent loss of the distillate.
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements of volatile compounds, Prep-GC is a powerful technique.[28]
Concluding Remarks
Working with this compound requires a thoughtful approach that accounts for its unique electronic and steric properties. By anticipating the challenges associated with its tertiary, electronically deactivated hydroxyl group, researchers can select appropriate reagents and conditions to achieve their desired transformations efficiently and with high yields. This guide serves as a starting point for troubleshooting, and we encourage you to consult the primary literature for more detailed examples and novel methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 14. chemrevlett.com [chemrevlett.com]
- 15. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 18. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 20. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. reddit.com [reddit.com]
- 24. Silyl ether - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Handling 1-(Trifluoromethyl)cyclobutan-1-ol
Welcome to the dedicated technical support resource for 1-(Trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique fluorinated alcohol into their synthetic workflows. Given its hygroscopic nature, proper handling is critical to ensure experimental reproducibility and success. This document provides in-depth, field-proven insights into the best practices for the storage, handling, and troubleshooting of this compound.
Understanding the Challenge: Hygroscopicity in Fluorinated Alcohols
This compound, like many fluorinated alcohols, exhibits a marked affinity for atmospheric moisture.[1] This hygroscopicity is a critical parameter to manage in the laboratory. The absorption of water can lead to a decrease in the reagent's purity, altered reactivity, and the introduction of a nucleophilic contaminant that can lead to unwanted side reactions, ultimately compromising the yield and purity of your target molecule.[2]
This guide is structured to provide you with both foundational knowledge and actionable protocols to mitigate the challenges associated with the hygroscopic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound upon receipt?
A1: Proper storage is the first line of defense against moisture contamination. Upon receipt, the container should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] It is highly recommended to store the container inside a desiccator containing a suitable drying agent, such as silica gel or Drierite™. For long-term storage, placing the sealed container in a freezer at -20°C can be beneficial, but ensure the container is tightly sealed to prevent condensation upon removal.
Q2: What is the best way to handle this compound in the laboratory to minimize water absorption?
A2: Minimizing exposure to the atmosphere is key. All handling of this compound should ideally be performed under an inert atmosphere, such as nitrogen or argon.[4] This can be achieved using a glovebox or standard Schlenk line techniques.[5] If a glovebox is not available, a well-ventilated fume hood with a continuous flow of inert gas over the handling area is a viable alternative.[6]
Q3: The product appears to be a liquid at room temperature. What are its physical properties?
A3: Based on its molecular structure and the properties of similar low-molecular-weight alcohols, this compound is expected to be a liquid at room temperature.[7] Key predicted and known properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O | [8] |
| Molecular Weight | 140.105 g/mol | [8] |
| Predicted pKa | 12.60 ± 0.20 | [8] |
| Appearance | Likely a colorless liquid | Inferred from similar compounds |
Q4: Can I use this alcohol as a solvent in my reaction?
A4: Fluorinated alcohols are increasingly being used as solvents or co-solvents in organic synthesis due to their unique properties, such as high polarity and strong hydrogen-bond-donating ability, coupled with low nucleophilicity.[1][9] this compound could potentially be used in this capacity, particularly in reactions that benefit from the stabilization of cationic intermediates or enhanced electrophilicity of reagents.[10] However, its hygroscopic nature must be carefully managed, and the solvent should be rigorously dried before use.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: My reaction yield is consistently lower than expected.
-
Question: I am using this compound as a reactant, but my yields are poor and I observe the formation of side products. What could be the cause?
-
Answer: The most likely culprit is water contamination. The hygroscopic nature of the alcohol means it can readily absorb moisture from the atmosphere, which can then compete with your intended nucleophile or base, leading to hydrolysis of starting materials or intermediates.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, it is advisable to check the water content of your this compound, for instance, by Karl Fischer titration.
-
Dry the Reagent: If the water content is high, consider drying the alcohol over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried immediately before use.[4] Solvents must be rigorously dried using standard laboratory procedures.[11] Conduct the reaction under a positive pressure of nitrogen or argon.[5]
-
-
Issue 2: I am observing unexpected byproducts in my reaction.
-
Question: My reaction is producing byproducts that I cannot identify, and they seem to contain a hydroxyl group. Could this be related to the fluorinated alcohol?
-
Answer: Yes, this is a strong possibility. If your reaction involves electrophilic species, water introduced with the hygroscopic alcohol can act as a nucleophile, leading to the formation of undesired hydroxylated byproducts.
-
Troubleshooting Steps:
-
Strict Moisture Exclusion: Implement the rigorous drying and inert atmosphere techniques described in the previous section.
-
Use of Additives: In some cases, the addition of a non-nucleophilic base or a dehydrating agent compatible with your reaction conditions can help to scavenge trace amounts of water.
-
Re-evaluate Reaction Stoichiometry: If the alcohol is intended to be a reactant, ensure that the stoichiometry is accurate and not skewed by the presence of water.
-
-
Issue 3: How do I accurately dispense a small quantity of this hygroscopic liquid?
-
Question: I need to add a precise amount of this compound to my reaction. How can I do this without introducing moisture?
-
Answer: Accurate dispensing of small quantities of moisture-sensitive liquids requires careful technique.
-
Recommended Protocol:
-
Use a dry, gas-tight syringe that has been purged with an inert gas.[4]
-
If the bottle is sealed with a septum, withdraw the required volume directly from the bottle while maintaining a positive pressure of inert gas.
-
Dispense the liquid directly into the reaction vessel, which should also be under an inert atmosphere.
-
For very small quantities, consider preparing a stock solution in a rigorously dried, non-reactive solvent under an inert atmosphere. This allows for more accurate dispensing of smaller volumes.
-
-
Experimental Workflow for Handling Hygroscopic this compound
The following diagram outlines the recommended workflow for handling this compound to ensure the integrity of your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. How To Run A Reaction [chem.rochester.edu]
Common impurities in 1-(Trifluoromethyl)cyclobutan-1-ol and their removal
Welcome to the technical support center for 1-(Trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.
Introduction to this compound
This compound is a key intermediate in medicinal chemistry, valued for the introduction of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. A common and efficient method for its synthesis is the nucleophilic trifluoromethylation of cyclobutanone using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃)[1][2]. While this method is robust, impurities can arise from starting materials, reagents, and side reactions, necessitating effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound synthesized from cyclobutanone and TMSCF₃?
A1: Based on the reaction mechanism, the following impurities are commonly encountered:
-
Unreacted Cyclobutanone: Incomplete reaction will leave residual starting material.
-
Silane Byproducts: The Ruppert-Prakash reagent will generate trimethylsilyl fluoride (TMS-F) and, after aqueous workup, trimethylsilanol (TMS-OH) and its dimer, hexamethyldisiloxane (HMDSO).
-
Residual Solvents: The reaction is typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), which can be retained in the crude product.
-
Side-Reaction Products: Although generally a clean reaction, trace amounts of byproducts from the decomposition of the trifluoromethyl anion or other side reactions are possible.
Q2: My NMR spectrum of the crude product shows unexpected peaks. How can I identify them?
A2: Unexpected peaks often correspond to the impurities listed above. Here are some general guidelines for identification using ¹H NMR:
-
Cyclobutanone: Look for characteristic multiplets in the aliphatic region.
-
TMS-OH/HMDSO: A sharp singlet around 0 ppm is indicative of the methyl groups on silicon.
-
Solvents: THF typically shows multiplets around 1.85 and 3.75 ppm. DMF shows singlets around 2.75, 2.9, and 8.0 ppm.
-
Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
For definitive identification, GC-MS is an excellent technique to separate and identify volatile impurities by their mass-to-charge ratio.
Q3: I have a low yield of the desired product after synthesis. What are the likely causes?
A3: Low yields can stem from several factors:
-
Moisture: The trifluoromethyl anion is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The quality of the Ruppert-Prakash reagent and the fluoride initiator (e.g., TBAF) is crucial. Use freshly opened or properly stored reagents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup Issues: Improper workup can lead to product loss. Ensure complete hydrolysis of the intermediate silyl ether and efficient extraction.
Troubleshooting Guide: Purification Challenges
This section provides a structured approach to overcoming common purification hurdles.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Co-elution of Impurities during Column Chromatography | - Similar polarity of the product and impurities (e.g., unreacted cyclobutanone).- Inappropriate solvent system. | - Optimize the solvent system: Use a gradient elution with a solvent system of hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor fractions by TLC.- Consider a different stationary phase: If silica gel does not provide adequate separation, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase can be effective. | The trifluoromethyl group increases the lipophilicity of the molecule, making it relatively nonpolar. A gradual increase in solvent polarity allows for the separation of compounds with small differences in polarity. |
| Product is an oil, but literature suggests it should be a solid. | - Presence of residual solvent or other low-boiling impurities. | - High-vacuum distillation: Purify the product by fractional distillation under high vacuum. This is effective for removing volatile impurities. | This compound has a relatively low boiling point, and vacuum distillation minimizes thermal decomposition while effectively separating it from less volatile or more volatile impurities. |
| Broad melting point range of the purified solid. | - Presence of minor impurities disrupting the crystal lattice. | - Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective final purification step. | A broad melting point is a classic indicator of impurity. Recrystallization purifies by selectively crystallizing the desired compound while impurities remain in the mother liquor. |
| Product appears pure by ¹H NMR but GC-MS shows impurities. | - Co-elution of impurities with the product under GC conditions.- Non-volatile impurities not detected by GC. | - Optimize GC-MS method: Use a longer column or a different temperature program to improve separation.- Use multiple analytical techniques: Confirm purity with a combination of HPLC, ¹⁹F NMR, and elemental analysis. | Different analytical techniques have different selectivities and sensitivities. A multi-technique approach provides a more complete picture of product purity. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline based on the trifluoromethylation of ketones using the Ruppert-Prakash reagent[1][2].
Materials:
-
Cyclobutanone
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add cyclobutanone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.2 eq) to the solution via syringe.
-
Slowly add the TBAF solution (0.1 eq) dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Fractional Distillation
Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux)
-
A distillation head with a thermometer
-
A condenser
-
A receiving flask
-
A vacuum source and a manometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the temperature at the distillation head; a stable temperature during distillation indicates a pure fraction.
Protocol 3: Purification by Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Logic for Impurity Removal
Caption: Decision-making workflow for the purification of this compound.
References
Enhancing the reactivity of 1-(Trifluoromethyl)cyclobutan-1-ol
Welcome to the technical support center for 1-(Trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate this valuable building block into their synthetic workflows. We understand the unique challenges this molecule presents and have structured this resource to provide not just solutions, but a foundational understanding of the chemical principles at play.
Introduction: The Challenge of a Doubly-Deactivated Core
This compound is a desirable structural motif in modern drug discovery, combining the conformational rigidity of a cyclobutane ring with the metabolic stability and altered electronic properties conferred by a trifluoromethyl (CF₃) group.[1][2][3] However, its utility is often hampered by low reactivity. The core issue stems from a combination of two powerful deactivating factors at the carbinol center:
-
Steric Hindrance: As a tertiary alcohol, the hydroxyl group is sterically shielded, which inherently retards concerted, bimolecular nucleophilic substitution (SN2) pathways.[4][5]
-
Electronic Destabilization: The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[6][7][8] This strong inductive effect severely destabilizes the formation of an adjacent carbocation, making unimolecular nucleophilic substitution (SN1) and dehydration reactions energetically unfavorable.
This guide provides a series of troubleshooting questions and detailed protocols to overcome these intrinsic hurdles and enhance the reactivity of this challenging substrate.
Section 1: Troubleshooting Nucleophilic Substitution Reactions
This is the most common area of difficulty. Standard protocols for alcohol substitution often fail or provide negligible yields.
Q1: My standard SN1 (e.g., using HBr/HCl) and SN2 (e.g., Appel reaction) attempts to replace the hydroxyl group have failed. Why is this, and what is the primary solution?
A1: Causality & Recommended Strategy
Your experience is typical. The reaction fails because you are fighting both steric and electronic factors. An SN1 mechanism is disfavored due to the destabilizing inductive effect of the CF₃ group on the incipient tertiary carbocation. An SN2 mechanism is blocked by the steric bulk of the tertiary center.[4][5][9]
The fundamental solution is to not treat the hydroxyl group as a direct leaving group . Instead, it must first be converted into a highly reactive intermediate with a much better leaving group. The most reliable strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or the highly reactive triflate (OTf).[10][11] These groups are exceptionally good leaving groups, and their formation can often be achieved under conditions that the parent alcohol will tolerate.
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// Edges start -> check_direct; check_direct -> cause [label=" Yes "]; cause -> strategy; strategy -> tosylation [label=" Standard "]; strategy -> mesylation [label=" Alternative "]; strategy -> triflation [label=" For Unreactive Nu- "]; tosylation -> reaction; mesylation -> reaction; triflation -> reaction; reaction -> product; }
Experimental Protocol: Conversion to a Tosylate Intermediate
This protocol provides a robust method for activating the alcohol. The resulting tosylate can often be isolated and then reacted with a wide range of nucleophiles.
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.) or pyridine (2.0 eq.). Cool the solution to 0 °C in an ice bath.
-
Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For this sterically hindered alcohol, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) may be required to accelerate the reaction.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude tosylate can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).
Once the tosylate is purified, it can be subjected to reaction with your desired nucleophile, often requiring milder conditions and achieving higher yields than any direct displacement attempt on the alcohol.
| Leaving Group | Precursor | Relative Reactivity | Key Considerations |
| Mesylate (OMs) | Mesyl Chloride (MsCl) | > Tosylate | Less sterically bulky than TsCl, may be faster. |
| Tosylate (OTs) | Tosyl Chloride (TsCl) | Baseline | Good balance of reactivity and stability; often crystalline.[10] |
| Triflate (OTf) | Triflic Anhydride (Tf₂O) | >> Tosylate | Extremely reactive; ideal for unreactive nucleophiles but may be unstable and is best generated and used in situ at low temperatures (e.g., -78 °C).[11] |
Section 2: Controlling Unwanted Side Reactions
Even when activation is successful, the unique structure of this compound can lead to undesired pathways like elimination or ring rearrangement.
Q2: I'm observing significant elimination to form 1-(Trifluoromethyl)cyclobut-1-ene, especially under acidic or harsh conditions. How can I prevent this?
A2: Causality & Recommended Strategy
Elimination (dehydration) is a classic side reaction for tertiary alcohols. While the CF₃ group disfavors the full formation of a carbocation (E1 pathway), forcing conditions can still promote water loss.[12] The resulting 1-(trifluoromethyl)cyclobut-1-ene is often the thermodynamic product.[13]
Prevention Strategies:
-
Avoid Strong Acids: Do not use strong protic acids (H₂SO₄, HCl) to activate the alcohol. This is the most direct path to elimination.[10]
-
Use Non-Acidic Activation Methods: The sulfonate ester formation described in A1 is ideal because it proceeds under basic or neutral conditions, completely avoiding the acidic environment that favors elimination.
-
Mitsunobu Reaction: For introducing nucleophiles like carboxylates (to form esters) or phenols (to form ethers), the Mitsunobu reaction is an excellent alternative. It proceeds under neutral conditions with a complete inversion of configuration, although it can be challenging with very bulky tertiary alcohols.[4][5][14]
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substitution [label="Desired Substitution\nProduct (R-Nu)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; elimination [label="Elimination Product\n(Alkene)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> activated [label=" Tosylation,\nMesylation, etc.\n(Recommended) "]; activated -> substitution [label=" + Nucleophile (SN2-like) "];
start -> acid [style=dashed]; acid -> elimination [label=" Dehydration (E1-like)\n(Undesired Pathway) "]; }
Q3: Under certain conditions, I'm isolating products that suggest a ring expansion has occurred. What causes this and how can it be suppressed?
A3: Causality & Recommended Strategy
Ring expansion is a known outcome for reactions involving cyclobutylcarbinyl cations. The four-membered ring possesses significant ring strain, and a 1,2-alkyl shift can expand the ring to a more stable five-membered cyclopentyl system.[15] Although a full carbocation is disfavored, any reaction conditions that impart significant carbocationic character at the C1 position can trigger this rearrangement.
Suppression Strategies:
-
Maximize SN2 Character: The most effective way to prevent rearrangement is to ensure the substitution reaction proceeds through a mechanism with minimal carbocation character. Using a highly reactive leaving group (like a triflate) paired with a potent nucleophile at low temperatures favors a concerted SN2-like displacement over an ionization-rearrangement pathway.
-
Solvent Choice: Use non-polar, aprotic solvents (e.g., hexane, toluene, DCM). Polar, protic solvents (like water, methanol) can stabilize ion pairs and promote pathways with more SN1 character, increasing the risk of rearrangement.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Is the hydroxyl group of this compound more or less acidic than a typical tertiary alcohol like tert-butanol?
-
A: It is significantly more acidic. The powerful electron-withdrawing CF₃ group stabilizes the corresponding alkoxide anion, lowering the pKa of the hydroxyl proton. The predicted pKa is around 12.6, compared to ~18 for tert-butanol.[16] This means it can be deprotonated by moderately strong bases.
-
-
Q: Can I use deoxofluorination reagents (e.g., DAST, Deoxo-Fluor®) to directly convert the alcohol to the corresponding fluoride?
-
A: This is often challenging. While possible, deoxofluorination of tertiary alcohols, especially those deactivated by electron-withdrawing groups, can be sluggish and prone to elimination side reactions. Careful optimization of conditions (low temperature, non-polar solvent) is required, and yields may be modest. Activation to a sulfonate followed by displacement with a fluoride source (e.g., TBAF) is often a more reliable two-step sequence.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 12. Dehydration of (Perfluoroalkyl)tetramethylcyclopentenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. digscholarship.unco.edu [digscholarship.unco.edu]
- 15. echemi.com [echemi.com]
- 16. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to Fluorinated Building Blocks: 1-(Trifluoromethyl)cyclobutan-1-ol in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacological profiles. This guide provides an in-depth comparison of 1-(Trifluoromethyl)cyclobutan-1-ol with other prominent fluorinated building blocks, offering experimental data and detailed protocols to inform rational drug design.
The Rise of Fluorine in Drug Design
The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, have made it an indispensable tool for medicinal chemists. Fluorination can profoundly influence a molecule's lipophilicity, acidity/basicity (pKa), and resistance to metabolic degradation, ultimately impacting its absorption, distribution, metabolism, and excretion (ADME) profile. While simple fluoro- and trifluoromethyl-aryl motifs have been historically prevalent, the demand for more sophisticated, three-dimensional fluorinated scaffolds has led to the development and utilization of a diverse array of building blocks.
This guide focuses on a comparative analysis of four such building blocks, with a special emphasis on the emerging potential of this compound.
In the Spotlight: this compound
This compound is a unique building block that introduces a trifluoromethyl group on a strained four-membered ring. This combination offers a distinct set of properties that are increasingly recognized for their potential in drug discovery. The cyclobutane ring provides a three-dimensional scaffold that can explore different regions of chemical space compared to more traditional flat aromatic systems. The trifluoromethyl group, a well-known metabolic blocker, enhances stability and modulates electronic properties.
One of the key applications of the 1-(trifluoromethyl)cyclobutyl group is as a bioisostere for the tert-butyl group. While the tert-butyl group is a common motif in drug molecules, it can be susceptible to metabolic oxidation. The 1-(trifluoromethyl)cyclobutyl group offers a metabolically more robust alternative with a similar steric profile, albeit with increased lipophilicity.
Alternative Fluorinated Building Blocks: A Comparative Overview
To provide a comprehensive perspective, we will compare this compound with three other widely used classes of fluorinated building blocks:
-
Trifluoromethylated Aziridines: These three-membered nitrogen-containing heterocycles are valuable precursors for the synthesis of complex amines. The trifluoromethyl group enhances their stability and modulates the reactivity of the strained ring.
-
Trifluoromethylated Pyrazoles: Pyrazoles are a common scaffold in medicinal chemistry, and the incorporation of trifluoromethyl groups is a frequent strategy to enhance their biological activity and metabolic stability.
-
2,2-Difluoro-1,3-dioxolane (TFDO): This building block serves as a bioisosteric replacement for a carbonyl group, offering a more stable and less reactive alternative while maintaining similar electrostatic potential.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a building block is often dictated by its influence on the overall physicochemical properties of the final molecule. The following table summarizes key experimental and computed data for our selected building blocks.
| Property | This compound | N-Boc-3-(trifluoromethyl)aziridine | 3,5-Bis(trifluoromethyl)pyrazole | 2,2-Difluoro-1,3-dioxolane (TFDO) |
| Molecular Weight ( g/mol ) | 140.11 | 241.19 | 204.07 | 110.06 |
| pKa | ~12.6 (Predicted for tertiary alcohol) | Not available | 6.7 | Not applicable |
| logP | ~1.4 (Predicted) | Not available | 2.45 (Computed) | 0.6 (Computed) |
| Metabolic Stability (Intrinsic Clearance, CLint) | Generally low to moderate (scaffold dependent) | Generally high | Generally high | Generally high |
Note: Experimental data for some of these building blocks is limited in the public domain. The provided values are a combination of experimental data for related structures and computed predictions to offer a comparative view.
Experimental Protocols: Incorporation into a Scaffold
To provide a practical understanding of the utility of these building blocks, we present detailed, step-by-step protocols for their incorporation into a model scaffold. For this purpose, we will use a generic aryl halide as a starting point.
Protocol 1: Williamson Ether Synthesis with this compound
This protocol describes the formation of an ether linkage between an aryl halide and this compound.
The Ascendance of a Novel Bioisostere: A Comparative Guide to 1-(Trifluoromethyl)cyclobutan-1-ol and the Archetypal tert-Butyl Group
In the intricate chess game of drug design, the strategic modification of a lead compound can dramatically alter its pharmacological profile. A cornerstone of this strategy is the principle of isosteric replacement, where a functional group is substituted with another that possesses similar steric and electronic characteristics. For decades, the tert-butyl group, with its significant steric bulk, has been a stalwart in medicinal chemistry. It serves as a metabolic shield, a conformational lock, and a modulator of physicochemical properties.[1] However, its utility is often a double-edged sword, frequently introducing liabilities such as high lipophilicity and susceptibility to oxidative metabolism.[2][3]
This guide provides an in-depth comparison of the traditional tert-butyl group with an emerging and promising isostere: the 1-(trifluoromethyl)cyclobutan-1-ol moiety. We will explore the nuanced differences in their physicochemical properties, metabolic fates, and impact on biological activity, supported by experimental data and protocols for the discerning researcher. The central thesis is that while the tert-butyl group remains a valuable tool, the 1-(trifluoromethyl)cyclobutyl motif offers a compelling alternative to circumvent common pharmacokinetic challenges.[4][5]
Structural and Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a tert-butyl group is driven by the need to fine-tune a molecule's properties. The 1-(trifluoromethyl)cyclobutyl group presents a distinct profile, differing in key parameters that influence a drug candidate's journey through the body. The primary metabolic liability of the tert-butyl group is the oxidation of its methyl groups by cytochrome P450 enzymes to form an alcohol, a pathway that is often a major route of clearance.[3][6] The 1-(trifluoromethyl)cyclobutyl group is designed to block this metabolic hotspot.
Below is a comparative visualization of the two functional groups.
Caption: 2D structures of the tert-butyl group and its isostere, this compound.
The following table summarizes the key physicochemical differences, providing a quantitative basis for their comparison.
| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclobutyl Group | Rationale & Implications |
| Metabolic Stability | Susceptible to CYP-mediated oxidation.[3][6] | Generally more resistant to oxidation. | The C-F bonds are stronger than C-H bonds, and the quaternary carbon is sterically shielded, reducing susceptibility to metabolic attack. This can lead to lower clearance and a longer half-life.[6] |
| Lipophilicity (cLogP) | High (Hansch π = 1.98)[7] | Moderately Increased | While fluorination can sometimes decrease lipophilicity, the overall effect of the CF3-cyclobutane group is a moderate increase in lipophilicity compared to the tert-butyl group.[4][5] This must be considered in the context of the entire molecule. |
| Steric Volume | ~150 ų[4][5] | ~171 ų[4][5] | The CF3-cyclobutane is slightly larger, a factor that could influence binding affinity. However, it is generally considered a good steric mimic. |
| Acidity (pKa) of Proximal Groups | Reference (e.g., pivalic acid pKa ≈ 4.79)[4][5] | Increases acidity (e.g., CF3-cyclobutane carboxylic acid pKa ≈ 2.92)[4][5] | The strong electron-withdrawing nature of the CF3 group significantly increases the acidity of nearby protons, which can alter a compound's ionization state and receptor interactions. |
| Solubility | Generally low in aqueous media. | Tends to preserve or slightly decrease water solubility.[4][5] | The increased lipophilicity can negatively impact aqueous solubility, a critical parameter for oral absorption. |
| Predicted pKa of Alcohol | N/A | 12.60[8] | The hydroxyl group introduces a potential hydrogen bond donor, which can be leveraged for additional receptor interactions. |
The Metabolic Argument: Blocking the Path of Oxidation
The primary driver for considering the 1-(trifluoromethyl)cyclobutyl isostere is the enhancement of metabolic stability. The tert-butyl group's nine equivalent primary C-H bonds are susceptible to abstraction by cytochrome P450 enzymes, leading to rapid oxidation.[6] This is a well-documented liability in drug development. The proposed isostere circumvents this by replacing vulnerable C-H bonds with robust C-F bonds and by the inherent stability of the cyclobutyl ring.
The diagram below illustrates this fundamental difference in metabolic pathways.
Caption: Contrasting metabolic fates of the tert-butyl group versus its CF3-cyclobutyl isostere.
Synthesis Accessibility
A critical consideration for any novel building block is its synthetic accessibility. The 1-(trifluoromethyl)cyclobutyl motif can be readily synthesized on a gram-to-multigram scale. A common and effective method involves the reaction of the corresponding cyclobutanecarboxylic acids with sulfur tetrafluoride (SF₄).[4] This transformation is compatible with a range of functional groups, allowing for the preparation of diverse building blocks for drug discovery programs.[4][9]
Experimental Protocol: In Vitro Metabolic Stability Assessment
To empirically validate the claims of enhanced metabolic stability, an in vitro assay using liver microsomes is a standard and essential experiment. This protocol provides a self-validating system to compare the metabolic rates of a parent compound (containing a tert-butyl group) and its isosteric analogue.
Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes and NADPH.
Materials:
-
Test compounds (tert-butyl and isostere analogues)
-
Pooled Human or Rat Liver Microsomes (e.g., from a commercial vendor)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and LC-MS/MS analysis)
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for quantitative analysis
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Add the liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm this mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the test compound (from a DMSO stock, final DMSO concentration <0.5%) to the pre-warmed microsome mixture to achieve a final substrate concentration of 1 µM. This is the T=0 time point.
-
Immediately withdraw an aliquot (e.g., 50 µL) and quench it by adding it to a tube containing a quenching solution (e.g., 150 µL of cold ACN with an internal standard).
-
-
Time-Course Incubation:
-
Incubate the remaining reaction mixture at 37°C with shaking.
-
Withdraw identical aliquots at subsequent time points (e.g., 5, 15, 30, and 60 minutes).
-
Quench each aliquot immediately as described in step 2.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot (k) is the rate constant for elimination.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
The workflow for this crucial experiment is visualized below.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Concluding Remarks for the Practicing Scientist
The this compound group is more than just a novel chemical curiosity; it is a rationally designed tool to solve a persistent problem in drug discovery. While its adoption necessitates a careful evaluation of its impact on other properties like lipophilicity and solubility, its chief advantage lies in its ability to fortify a molecule against oxidative metabolism.[4][5] In cases where a tert-butyl group is essential for pharmacophore binding but leads to high clearance, its replacement with this isostere can be a program-saving move.[6] However, it is crucial to note that the effect on metabolic stability can be inconsistent and is highly dependent on the overall molecular context.[4][5] As with any tool in the medicinal chemist's arsenal, its power is realized through judicious and evidence-based application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
The 1-(Trifluoromethyl)cyclobutyl Moiety: A Bioisosteric Advantage in Drug Design
A Comparative Guide to the Efficacy of Novel Drug Analogues
Introduction: The Quest for Metabolic Stability and Enhanced Efficacy
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful therapeutic development. A key strategy in this endeavor is bioisosteric replacement, where a functional group in a bioactive molecule is substituted with another group that retains similar physical and chemical properties, yet confers advantageous alterations in metabolic stability, target affinity, or toxicity profile. The tert-butyl group, a common moiety in many pharmaceuticals, is often a site of metabolic vulnerability. This guide delves into the emerging role of the 1-(trifluoromethyl)cyclobutyl group as a metabolically robust bioisostere for the tert-butyl group, presenting a comparative analysis of drug analogues synthesized with this novel functional group.
The rationale for this substitution is grounded in the unique properties conferred by the trifluoromethyl group and the cyclobutane ring. The strong electron-withdrawing nature of the trifluoromethyl group can enhance binding interactions with biological targets, while the cyclobutane scaffold introduces a degree of rigidity and three-dimensionality that can improve target selectivity.[1][2] This guide will explore the synthesis, physicochemical properties, and, most importantly, the comparative efficacy of drug analogues containing the 1-(trifluoromethyl)cyclobutyl moiety, providing researchers, scientists, and drug development professionals with critical insights into its potential in medicinal chemistry.
Physicochemical Properties: A Comparative Overview
The substitution of a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety induces notable changes in the physicochemical properties of a molecule. These alterations are critical to consider as they can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclobutyl Group | Impact on Drug Design |
| Steric Volume | ~150 ų | ~171 ų | The slightly larger size of the 1-(trifluoromethyl)cyclobutyl group can lead to improved target engagement by filling hydrophobic pockets more effectively.[1] |
| Lipophilicity (logD) | Baseline | Increase of ~0.4-0.5 units | The increased lipophilicity can enhance membrane permeability but may also affect solubility and off-target interactions.[1][2] |
| Acidity (pKa) | Higher pKa (less acidic) | Lower pKa (more acidic) | The increased acidity of neighboring functional groups can alter ionization at physiological pH, potentially impacting receptor binding and solubility.[1] |
| Metabolic Stability | Prone to oxidation | Generally more resistant to metabolism | This is a key advantage, as the replacement of metabolically labile C-H bonds with stable C-F bonds can lead to improved drug half-life and bioavailability.[1][3] |
Efficacy Comparison of Drug Analogues
The true measure of a novel bioisostere's utility lies in its impact on the biological activity of a drug. This section presents a comparative analysis of the efficacy of drug analogues containing the 1-(trifluoromethyl)cyclobutyl group against their parent compounds.
Case Study 1: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Mefenamic Acid Analogue
Mefenamic acid is a widely used NSAID for the treatment of pain and inflammation.[4][5] However, its use is associated with gastrointestinal side effects.[6] A study by Mykhailiuk et al. (2024) synthesized an analogue of mefenamic acid where a methyl group on the phenyl ring was replaced by a 1-(trifluoromethyl)cyclobutyl group.[1]
Experimental Data:
| Compound | Target | IC50 (µM) | Reference |
| Mefenamic Acid | COX-1/COX-2 | Varies by assay | [6] |
| 1-(Trifluoromethyl)cyclobutyl Mefenamic Acid Analogue | COX-1/COX-2 | Data not yet available in comparative assays | [1] |
While direct comparative IC50 data for the 1-(trifluoromethyl)cyclobutyl mefenamic acid analogue is not yet published in the primary literature, the synthesis of this compound opens the door for future studies to evaluate if the structural modification improves potency or reduces side effects. The rationale for such a modification is often to enhance anti-inflammatory activity while potentially mitigating the gastrointestinal issues associated with traditional NSAIDs.[6]
Case Study 2: COX-2 Inhibitors - Celecoxib Analogue
Celecoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain.[7][8] Its selectivity for COX-2 over COX-1 is a key feature in reducing gastrointestinal side effects.[9] A trifluoromethyl analogue of celecoxib (TFM-C), where the methyl group is replaced, has been investigated for its effects in neuroinflammation.[10][11] It is important to note that this TFM-C is a trifluoromethyl analogue, and a direct 1-(trifluoromethyl)cyclobutyl analogue's data is presented in the Mykhailiuk et al. study.
Experimental Data:
| Compound | Target | COX-2 Inhibitory Activity | In vivo Efficacy (EAE model) | Reference |
| Celecoxib | COX-2 | High | Ameliorates EAE | [10][11] |
| Trifluoromethyl Celecoxib (TFM-C) | COX-2 | 205-fold lower than Celecoxib | Ameliorates EAE with equal potency to Celecoxib | [10][11] |
| 1-(Trifluoromethyl)cyclobutyl Celecoxib Analogue | COX-2 | Not explicitly quantified, but bioactivity preserved | Not yet reported | [1] |
Interestingly, the trifluoromethyl analogue of celecoxib (TFM-C) showed significantly lower COX-2 inhibitory activity in vitro, yet it demonstrated comparable efficacy to celecoxib in an in vivo model of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE).[10][11] This suggests that the beneficial effects of this analogue in neuroinflammation may be mediated by COX-2 independent pathways. The 1-(trifluoromethyl)cyclobutyl analogue synthesized by Mykhailiuk et al. was found to preserve the original mode of bioactivity, indicating that this bulkier group is well-tolerated at the active site.[1]
Case Study 3: HIV Protease Inhibitors - Tipranavir Analogue
Tipranavir is a non-peptidic HIV protease inhibitor used in the treatment of HIV infection.[12][13][14] It is effective against multi-drug resistant strains of the virus.[15] A 1-(trifluoromethyl)cyclobutyl analogue of Tipranavir was synthesized to evaluate the impact of this bioisosteric replacement on its antiviral activity.[1]
Experimental Data:
| Compound | Target | Antiviral Activity (EC50) | Reference |
| Tipranavir | HIV Protease | 0.03 to 0.07 µM | [13] |
| 1-(Trifluoromethyl)cyclobutyl Tipranavir Analogue | HIV Protease | Bioactivity preserved (specific EC50 not reported) | [1] |
The study by Mykhailiuk et al. reported that the 1-(trifluoromethyl)cyclobutyl analogue of Tipranavir preserved its biological activity.[1] This finding is significant as it demonstrates that this bulky, metabolically stable group can be incorporated into a complex drug molecule without abolishing its interaction with the target enzyme. Further detailed studies are needed to quantify the precise efficacy and pharmacokinetic profile of this analogue compared to the parent drug.
Experimental Protocols
Synthesis of 1-(Trifluoromethyl)cyclobutyl Analogues
A general and scalable method for the synthesis of compounds containing the 1-(trifluoromethyl)cyclobutyl moiety involves the reaction of a corresponding cyclobutanecarboxylic acid with sulfur tetrafluoride (SF4).[1]
Step-by-Step Methodology:
-
Starting Material: A molecule containing a cyclobutanecarboxylic acid group.
-
Fluorination: The carboxylic acid is reacted with an excess of sulfur tetrafluoride (SF4) in a suitable solvent. Additives such as water or hydrogen fluoride (HF) may be used to facilitate the reaction.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (60-110 °C) for a duration of 12-144 hours.
-
Purification: The resulting 1-(trifluoromethyl)cyclobutyl compound is purified using standard techniques such as column chromatography, crystallization, or vacuum distillation.[1]
In Vitro COX Enzyme Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors such as hematin and glutathione is prepared.
-
Compound Incubation: The test compounds (e.g., Celecoxib and its analogues) are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Visualizations
Caption: Bioisosteric replacement of a tert-butyl group.
Caption: Drug analogue evaluation workflow.
Conclusion and Future Perspectives
The 1-(trifluoromethyl)cyclobutyl group is emerging as a promising bioisostere for the tert-butyl group in drug design. Its introduction can lead to enhanced metabolic stability and preserved or even improved biological activity. The case studies of mefenamic acid, celecoxib, and tipranavir analogues demonstrate the potential of this moiety to be incorporated into diverse drug scaffolds.
While the initial findings are encouraging, further research is imperative. Comprehensive preclinical studies are needed to fully elucidate the efficacy, selectivity, and pharmacokinetic profiles of drug candidates containing the 1-(trifluoromethyl)cyclobutyl group. Moreover, the exploration of this moiety in other drug classes is warranted to broaden its application in medicinal chemistry. The continued development of synthetic methodologies for the efficient incorporation of this functional group will undoubtedly accelerate its adoption in drug discovery programs, paving the way for the development of safer and more effective therapeutics.
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Long-term efficacy and safety of tipranavir boosted with ritonavir in HIV-1-infected patients failing multiple protease inhibitor regimens: 80-week data from a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the structure of 1-(Trifluoromethyl)cyclobutan-1-ol derivatives
An In-Depth Comparative Guide to the Structural Validation of 1-(Trifluoromethyl)cyclobutan-1-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a foundational requirement for advancing a candidate molecule. The this compound moiety and its derivatives are of significant interest in modern pharmaceuticals. The trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability, while the cyclobutane scaffold provides a unique three-dimensional vector for substituent placement, often leading to improved pharmacological properties.[1][2][3][4]
This guide offers an objective, in-depth comparison of the primary analytical techniques used to validate the structure of these valuable compounds. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, presenting a framework for a self-validating system where orthogonal data streams converge to provide an unambiguous structural proof.
A Comparative Overview of Core Analytical Techniques
The structural elucidation of any novel compound, particularly one destined for pharmaceutical development, cannot rely on a single analytical method. A robust validation strategy employs a combination of techniques, each providing a unique piece of the structural puzzle. The three cornerstones of small-molecule characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography (SCXRD).
Table 1: Comparison of Primary Analytical Techniques for Structural Validation
| Technique | Information Provided | Sample State | Key Advantages | Common Limitations |
| NMR Spectroscopy | Atomic connectivity (¹H, ¹³C, ¹⁹F), stereochemistry, solution-state conformation, purity assessment (qNMR).[1] | Solution | Non-destructive; provides definitive atomic-level connectivity; excellent for analyzing mixtures and solution dynamics.[1] | Relatively insensitive; can be complex to interpret for highly substituted molecules; provides an average structure in solution. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns indicative of substructures.[5][6] | Gas or Solution | Extremely sensitive (sub-picomole); provides rapid confirmation of molecular formula; hyphenated techniques (GC-MS, LC-MS) allow for mixture analysis.[7] | Provides indirect structural information; isomers can be difficult to distinguish; fragmentation can be complex and may require interpretation. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[8][9] | Solid (Single Crystal) | Unambiguous and definitive "gold standard" for structure determination.[9][10] | Requires a high-quality, single crystal which can be difficult or impossible to grow; structure is in the solid state, which may differ from the solution or biological state. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise structure of this compound derivatives in solution, which is often more representative of their biological environment.[1] A multi-nuclear and often multi-dimensional approach is essential for unambiguous validation.
Key NMR Experiments and Their Rationale
-
¹⁹F NMR Spectroscopy: This is the most direct and sensitive method for observing the trifluoromethyl group.[11][12]
-
Causality: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive.[11] The chemical shift of the CF₃ group is highly sensitive to its local electronic environment, providing a unique fingerprint.[13][14] A single resonance confirms the presence of one type of CF₃ group.
-
Expected Data: For this compound derivatives, the ¹⁹F signal typically appears as a singlet in the range of -70 to -80 ppm (relative to CFCl₃), though this can vary with substitution.[15][16]
-
-
¹H NMR Spectroscopy: This experiment reveals the environment of all protons in the molecule.
-
Causality: Chemical shifts indicate the electronic environment of protons, while coupling constants (J-values) reveal the number and spatial relationship of neighboring protons and fluorine atoms.
-
Expected Data: The protons on the cyclobutane ring will appear as complex multiplets. Crucially, long-range coupling between these protons and the fluorine atoms of the CF₃ group (⁴J-HF) can often be observed, providing direct evidence of their proximity. The hydroxyl proton will appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.
-
-
¹³C NMR Spectroscopy: This provides a map of the carbon skeleton.
-
Causality: Each unique carbon atom gives a distinct signal. The key diagnostic feature for these compounds is the coupling between carbon and fluorine.
-
Expected Data:
-
Quaternary Carbon (C-1): The carbon atom to which the CF₃ group is attached will appear as a quartet due to one-bond coupling (¹J-CF), typically with a large coupling constant of 270-300 Hz.[1][17]
-
Trifluoromethyl Carbon: The carbon of the CF₃ group itself will also be a quartet with an even larger ¹J-CF coupling constant.[16]
-
Cyclobutane Carbons: The other carbons of the cyclobutane ring will show smaller two-bond (²J-CF) and three-bond (³J-CF) couplings, further confirming the structure.
-
-
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure sufficient resolution to observe multiplet structures.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. If couplings to protons are suspected, a ¹⁹F{¹H} decoupled spectrum can be run to simplify the signal to a singlet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum. A longer acquisition time is typically needed due to the low natural abundance of ¹³C.
-
2D NMR (if required): For more complex derivatives with ambiguous assignments, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to definitively map all atomic connections.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound with high accuracy. For structural validation, its power lies in analyzing the fragmentation patterns, which act as a molecular fingerprint.
Fragmentation Pathways and Their Rationale
Under electron ionization (EI), the molecular ion ([M]•⁺) of a this compound derivative is formed, which then undergoes predictable fragmentation.
-
Causality: The fragmentation pathways are governed by the stability of the resulting ions and neutral losses. The presence of the alcohol, the strained cyclobutane ring, and the stable CF₃ group dictates the primary fragmentation routes.
-
Expected Fragments:
-
Loss of Water ([M-18]⁺): Alcohols readily undergo dehydration. This is often a prominent peak.
-
Loss of CF₃ radical ([M-69]⁺): Cleavage of the C-CF₃ bond results in the loss of a •CF₃ radical, a common pathway for trifluoromethylated compounds.[5]
-
Ring Opening/Cleavage: The strained cyclobutane ring can fragment, often leading to the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules.
-
Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols.
-
Table 2: Proposed Key Fragments for this compound (MW: 140.10)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 140 | [C₅H₇F₃O]•⁺ | - | Molecular Ion [M]•⁺ |
| 122 | [C₅H₅F₃]•⁺ | H₂O | Dehydration of the alcohol |
| 112 | [C₄H₅O]⁺ | •CF₃ | Loss of trifluoromethyl radical |
| 97 | [C₃H₂F₃]⁺ | •C₂H₅O | Ring cleavage and alpha-cleavage |
| 71 | [C₄H₇O]⁺ | •CF₃ | Loss of trifluoromethyl radical from a rearranged ion |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with predicted pathways. For definitive elemental composition, submit a sample for High-Resolution Mass Spectrometry (HRMS).
Single-Crystal X-ray Crystallography (SCXRD): The Definitive 3D Structure
When an unambiguous, three-dimensional structure is required, SCXRD is the gold standard.[9] It provides precise measurements of bond lengths, bond angles, and absolute stereochemistry, leaving no room for interpretation.[8][18]
Rationale and Key Deliverables
-
Causality: A crystal diffracts X-rays in a unique pattern determined by the arrangement of atoms within its lattice. By analyzing this diffraction pattern, the electron density can be mapped, and the exact position of every atom can be determined.[8]
-
Key Information: For this compound derivatives, SCXRD will definitively confirm:
-
The connectivity of the cyclobutane ring.
-
The attachment of the CF₃ and OH groups to the same quaternary carbon.
-
The stereochemical relationship of all substituents in chiral derivatives.
-
The puckering of the cyclobutane ring, which can be important for receptor binding.[2]
-
Experimental Workflow: From Crystal to Structure
The primary challenge of SCXRD is obtaining a suitable single crystal. This can be a time-consuming process of screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
The Integrated Approach: A Self-Validating System
-
MS + NMR: The molecular formula determined by HRMS must be consistent with the integration and number of signals in the ¹H and ¹³C NMR spectra.
-
NMR + SCXRD: The atomic connectivity determined by 2D NMR experiments must perfectly match the 3D structure found by X-ray crystallography.
-
MS + NMR + SCXRD: All data must converge to a single, unambiguous structural assignment. Any discrepancy (e.g., an unexpected mass, a missing NMR signal, a different connectivity) indicates either an impure sample or an incorrect structural assignment and must be rigorously investigated.
Conclusion
Validating the structure of this compound derivatives is a critical step in the drug discovery and development pipeline. While each analytical technique provides invaluable information, none is sufficient in isolation. A rigorous, multi-faceted approach, grounded in the principles of NMR, MS, and, where possible, SCXRD, is the only way to ensure the absolute structural integrity of these promising molecules. By treating these methods as a cohesive, self-validating system, researchers can proceed with confidence that the molecule in their vial is unequivocally the one they designed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rigaku.com [rigaku.com]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 18. excillum.com [excillum.com]
A Comparative Guide to 1-(Trifluoromethyl)cyclobutan-1-ol: A Strategic Building Block for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic introduction of specific structural motifs is paramount to tuning the pharmacological profile of a lead candidate. The trifluoromethyl (CF3) group and conformationally constrained scaffolds, such as the cyclobutane ring, are two of the most powerful tools in the drug designer's arsenal.[1][2][3] This guide provides an in-depth technical comparison of 1-(Trifluoromethyl)cyclobutan-1-ol, a building block that synergistically combines the benefits of both moieties. We will explore its advantages over traditional alternatives, supported by physicochemical data and detailed synthetic protocols, to demonstrate its value for researchers, scientists, and drug development professionals.
The 1-(Trifluoromethyl)cyclobutyl Group: A Metabolically Robust Bioisostere for tert-Butyl
A primary challenge in drug development is overcoming the metabolic lability of alkyl groups, particularly the tert-butyl group, which is prone to oxidative metabolism. Isosteric replacement is a proven strategy to mitigate this issue, and the 1-(trifluoromethyl)cyclobutyl moiety has emerged as a superior alternative.[4]
The rationale for this replacement is multifaceted. While sterically similar, the trifluoromethylcyclobutyl group offers a distinct electronic and metabolic profile. The C-F bond is significantly stronger than a C-H bond (485.3 kJ/mol vs. 414.2 kJ/mol), rendering the CF3 group highly resistant to metabolic degradation.[5] This substitution can enhance a drug candidate's half-life and reduce metabolic clearance.[4]
Caption: Logical workflow for selecting the 1-(trifluoromethyl)cyclobutyl group as a bioisostere.
Comparative Physicochemical Data
The decision to employ a bioisostere hinges on a careful balance of properties. The 1-(trifluoromethyl)cyclobutyl group offers a compelling alternative to the tert-butyl group by moderately increasing lipophilicity while significantly enhancing metabolic stability.
| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclobutyl Group | Rationale & Impact |
| Hansch Lipophilicity (π) | ~1.98 | +0.88 (for CF3) + Cycloalkane | Moderately increased lipophilicity can improve membrane permeability.[4][5] |
| Steric Size | Standard | Slightly larger | The increased bulk is generally well-tolerated and can enhance binding interactions.[4][5] |
| Metabolic Stability | Labile to oxidation | Highly stable | C-F bonds are resistant to CYP450-mediated metabolism, increasing drug half-life.[4][5] |
| Dipole Moment | Low | Significant | The strong dipole of the CF3 group can engage in favorable dipole-dipole or hydrogen bonding interactions with biological targets.[5] |
The Trifluoromethyl Group Advantage: More Than a Metabolic Blocker
Beyond metabolic stability, the trifluoromethyl group profoundly influences a molecule's electronic character, which can be leveraged to enhance target binding and fine-tune physicochemical properties.[1][6]
-
Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent.[5][7] This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and thereby impacting solubility, permeability, and receptor interactions.
-
Enhanced Binding Affinity: The CF3 group can improve binding to biological targets through various non-covalent interactions, including hydrogen bonding and favorable electrostatic interactions.[5][7] Its larger size compared to a methyl group can also lead to more extensive hydrophobic interactions, potentially increasing both affinity and selectivity.[5]
-
Modulation of Lipophilicity: The incorporation of a CF3 group is a well-established strategy for increasing a molecule's lipophilicity (Hansch π value of +0.88), which can facilitate passage through biological membranes.[5] This property is crucial for oral bioavailability and CNS penetration.
Synthetic Versatility of this compound
As a tertiary alcohol, this compound is a versatile synthetic intermediate. The hydroxyl group serves as a convenient handle for a range of chemical transformations, allowing for the facile introduction of the trifluoromethylcyclobutyl scaffold into diverse molecular architectures.
Key transformations include:
-
Nucleophilic Substitution: The hydroxyl group can be activated and displaced by a variety of nucleophiles. For example, reaction with deoxyfluorinating agents (e.g., Deoxo-Fluor®, DAST) can yield the corresponding 1-fluoro-1-(trifluoromethyl)cyclobutane, introducing an additional fluorine atom.
-
Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry and the introduction of nucleophiles such as azides, carboxylates, and phenols.
-
Elimination Reactions: Acid-catalyzed dehydration can generate the corresponding (trifluoromethyl)cyclobutene, a useful dienophile or intermediate for further functionalization.
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 1-(Trifluoromethyl)cyclobutan-1-ol and its 3-Substituted Isomer
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. The trifluoromethyl group, in particular, offers a unique combination of steric bulk, high electronegativity, and metabolic stability. When appended to a cyclobutane scaffold, it gives rise to structurally distinct isomers with potentially divergent applications. This guide provides a comprehensive spectroscopic comparison of two such isomers: 1-(Trifluoromethyl)cyclobutan-1-ol and 3-(Trifluoromethyl)cyclobutan-1-ol.
Due to the limited availability of direct experimental spectra in the public domain, this guide leverages established spectroscopic principles and data from analogous compounds to present a robust comparative analysis. The predicted and comparative data herein serve as a valuable resource for researchers in the identification and characterization of these and similar fluorinated cyclobutane derivatives.
Molecular Structures and Their Spectroscopic Implications
The positioning of the trifluoromethyl and hydroxyl groups on the cyclobutane ring is the primary determinant of the distinct spectroscopic signatures of the two isomers.
Figure 1. Isomeric structures of this compound and 3-(Trifluoromethyl)cyclobutan-1-ol.
In This compound , the trifluoromethyl and hydroxyl groups are attached to the same carbon atom (C1). This geminal arrangement leads to significant electronic effects on C1 and the neighboring methylene groups. In contrast, 3-(Trifluoromethyl)cyclobutan-1-ol has these functional groups at opposite ends of the cyclobutane ring (C1 and C3), resulting in a more dispersed electronic influence. These structural differences are expected to manifest clearly in their respective NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is a powerful tool for elucidating the structural nuances of these isomers. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed picture of the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectra are anticipated to show distinct differences in chemical shifts and multiplicity patterns due to the varying proximity of the protons to the electron-withdrawing trifluoromethyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | -OH | ~2.0-3.0 | Broad singlet |
| C2-H, C4-H | ~2.2-2.4 | Multiplet | |
| C3-H | ~1.9-2.1 | Multiplet | |
| 3-(Trifluoromethyl)cyclobutan-1-ol | -OH | ~1.8-2.8 | Broad singlet |
| C1-H | ~4.0-4.2 | Multiplet | |
| C2-H, C4-H (cis to CF₃) | ~2.5-2.7 | Multiplet | |
| C2-H, C4-H (trans to CF₃) | ~2.1-2.3 | Multiplet | |
| C3-H | ~2.8-3.0 | Multiplet |
In This compound , the protons on the cyclobutane ring are expected to appear as complex multiplets due to the puckered nature of the ring.[1] The protons on C2 and C4, being closer to the electronegative CF₃ and OH groups at C1, would likely resonate at a slightly downfield region compared to the protons on C3.
For 3-(Trifluoromethyl)cyclobutan-1-ol , the proton on C1 (bearing the hydroxyl group) is expected to be the most downfield-shifted non-exchangeable proton. The protons on C2 and C4 will be diastereotopic and will exhibit different chemical shifts, with those cis to the trifluoromethyl group likely being more deshielded. The proton at C3, attached to the same carbon as the CF₃ group, will also be significantly downfield-shifted.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide clear evidence of the substitution pattern. The strong electron-withdrawing effect of the three fluorine atoms will cause a significant downfield shift for the carbon atom attached to the CF₃ group, and this carbon will also exhibit a characteristic quartet due to one-bond C-F coupling.
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹JCF) |
| This compound | C1 | ~75-80 | Quartet |
| C2, C4 | ~30-35 | Singlet | |
| C3 | ~12-15 | Singlet | |
| CF₃ | ~125-130 | Quartet | |
| 3-(Trifluoromethyl)cyclobutan-1-ol | C1 | ~65-70 | Singlet |
| C2, C4 | ~35-40 | Singlet | |
| C3 | ~40-45 | Quartet | |
| CF₃ | ~128-133 | Quartet |
The most striking difference is the chemical shift of the carbon bearing the hydroxyl group (C1). In the 1-substituted isomer, this carbon is also attached to the CF₃ group, leading to a significant downfield shift and a quartet splitting. In the 3-substituted isomer, C1 will appear as a singlet at a more typical upfield position for a secondary alcohol on a cyclobutane ring. Conversely, C3 in the 3-substituted isomer will show the characteristic quartet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoromethyl group in both isomers is expected to give a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift can be influenced by the overall electronic environment of the molecule.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Compound | Predicted Chemical Shift (ppm vs. CFCl₃) |
| This compound | ~ -75 to -80 |
| 3-(Trifluoromethyl)cyclobutan-1-ol | ~ -70 to -75 |
The chemical shift of the CF₃ group is sensitive to the substitution on the adjacent carbon. In the 1-substituted isomer, the presence of the hydroxyl group on the same carbon may lead to a slightly more shielded environment for the fluorine nuclei compared to the 3-substituted isomer, where the CF₃ group is attached to a methine carbon. The presence of through-space interactions and conformational effects in the puckered cyclobutane ring can also influence the ¹⁹F chemical shift.[2]
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by the characteristic absorptions of the O-H and C-F bonds.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Broad, Strong |
| C-H (sp³) | Stretching | 2850-3000 | Medium |
| C-F | Stretching | 1100-1350 | Strong to Very Strong |
| C-O | Stretching | 1000-1200 | Medium to Strong |
The most prominent feature in the IR spectrum of both alcohols will be a broad, strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The exact position and shape of this band will be sensitive to hydrogen bonding. The C-F stretching vibrations of the trifluoromethyl group will give rise to very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region. While the overall IR spectra might appear similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) could be used to distinguish the two isomers.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of these isomers will likely show fragmentation patterns influenced by the position of the functional groups.
Table 5: Predicted Key Mass Spectral Fragments
| Compound | Predicted m/z of Key Fragments | Interpretation |
| This compound | 140 | [M]⁺ |
| 121 | [M - H₂O]⁺ | |
| 71 | [M - CF₃]⁺ | |
| 69 | [CF₃]⁺ | |
| 3-(Trifluoromethyl)cyclobutan-1-ol | 140 | [M]⁺ |
| 122 | [M - H₂O]⁺ | |
| 93 | [M - H₂O - C₂H₃]⁺ | |
| 69 | [CF₃]⁺ |
For This compound , the molecular ion peak at m/z 140 is expected. A prominent peak corresponding to the loss of a water molecule ([M-18]) is likely. The loss of the trifluoromethyl radical ([M-69]) to give a fragment at m/z 71 is also a probable fragmentation pathway. The [CF₃]⁺ ion at m/z 69 should be a significant peak.
In the case of 3-(Trifluoromethyl)cyclobutan-1-ol , the molecular ion at m/z 140 should also be observed. The fragmentation pattern will be different due to the separation of the functional groups. Alpha-cleavage next to the hydroxyl group could lead to the loss of an ethyl group. Ring opening followed by fragmentation could also lead to a different set of daughter ions compared to the 1-substituted isomer.
Experimental Protocols
Accurate spectroscopic data acquisition is paramount for the correct identification and characterization of these isomers. Below are standardized protocols for the key spectroscopic techniques.
NMR Spectroscopy Protocol
Figure 2. Standard workflow for NMR spectroscopic analysis.
IR Spectroscopy Protocol
-
Sample Preparation : For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition : A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder (or pure solvent) is recorded first.
-
Sample Spectrum : The sample is placed in the spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Electron Ionization (EI) is a common method for creating ions from small organic molecules.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The structural isomerism of this compound and 3-(Trifluoromethyl)cyclobutan-1-ol leads to distinct and predictable differences in their spectroscopic properties. ¹³C NMR spectroscopy offers the most definitive method for distinguishing between the two, based on the chemical shift and multiplicity of the carbon atoms bearing the functional groups. ¹H and ¹⁹F NMR provide complementary information on the electronic environment and stereochemical relationships within the cyclobutane ring. IR and mass spectrometry offer characteristic fingerprints that can further confirm the identity of each isomer. This guide provides a foundational framework for the spectroscopic analysis of these and other related fluorinated cyclobutanes, aiding researchers in their synthetic and analytical endeavors.
References
A Comparative Guide to Metabolic Stability: The Strategic Advantage of the 1-(Trifluoromethyl)cyclobutyl Moiety
In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic profile, with metabolic stability standing as a key determinant of a drug's success. A compound that is rapidly metabolized by the body will likely suffer from a short half-life and poor bioavailability, necessitating higher or more frequent doses, which can lead to off-target effects and patient non-compliance.
A common culprit in metabolic lability is the tert-butyl group. While its steric bulk is often valuable for fitting into hydrophobic pockets of target proteins, its nine equivalent C-H bonds present a significant vulnerability to oxidation by cytochrome P450 (CYP) enzymes, the body's primary metabolic machinery.[1][2] This guide provides an in-depth comparison of this traditional moiety with a modern bioisostere: the 1-(trifluoromethyl)cyclobutyl group. We will explore the mechanistic underpinnings of its enhanced stability, present comparative data, and provide a robust experimental protocol for validation.
The Problem with tert-Butyl: A Target for Metabolism
The tert-butyl group is a common structural motif in medicinal chemistry, prized for its ability to act as a steric anchor.[3][4] However, this utility comes at a cost. The methyl groups are susceptible to hydroxylation by CYP enzymes (primarily CYP3A4, 2C9, and 2C19), initiating a cascade of metabolic events that lead to rapid clearance of the parent compound.[1][5][6] This metabolic vulnerability has driven medicinal chemists to seek out bioisosteric replacements—substituents that mimic the size and shape of the tert-butyl group but are inherently more resistant to enzymatic degradation.[7]
A Superior Alternative: The 1-(Trifluoromethyl)cyclobutyl Moiety
Among the most successful of these alternatives is the 1-(trifluoromethyl)cyclobutyl group.[8][9] This moiety ingeniously combines two key features to create a metabolically robust shield.
Causality Behind the Stability: A Two-Fold Defense
-
The Trifluoromethyl (CF₃) Shield: The primary defense comes from the trifluoromethyl group. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[10] This makes it exceptionally resistant to the hydrogen atom abstraction that initiates CYP-mediated oxidation.[11][12] Furthermore, the strong electron-withdrawing nature of the three fluorine atoms deactivates the adjacent carbons, making them less susceptible to enzymatic attack.[13] This strategy of replacing a metabolically weak spot with a CF₃ group is a well-established method for increasing a drug's half-life.[11]
-
The Cyclobutyl Scaffold: The cyclobutyl ring itself contributes to stability. Compared to the free rotation of the methyl groups in a tert-butyl moiety, the four-membered ring is a more constrained system.[14] This rigidity can improve metabolic stability by reducing the likelihood of the molecule adopting a conformation that is optimal for the active site of a metabolizing enzyme.[14][15] While cyclopropyl groups are also used for this purpose, the cyclobutyl ring offers a different three-dimensional vector for substituents, providing chemists with more options to optimize binding to the target protein.[16]
The synergistic effect of these two features results in a moiety that effectively occupies a similar steric space as a tert-butyl group while fundamentally blocking the most common metabolic pathways.
Caption: Metabolic fate of a tert-butyl group versus the 1-(trifluoromethyl)cyclobutyl shield.
Data-Driven Comparison: Physicochemical and Metabolic Properties
The theoretical advantages of the 1-(trifluoromethyl)cyclobutyl group are borne out by experimental data. While it serves as an excellent steric mimic for the tert-butyl group, its impact on metabolic stability is profound.
| Property | tert-Butyl | 1-(Trifluoromethyl)cyclobutyl | Rationale & Implication[8][9][17] |
| Steric Volume (ų) | ~150 | ~171 | The CF₃-cyclobutyl group is slightly larger, which must be considered for binding affinity, but it effectively fills similar hydrophobic pockets. |
| Lipophilicity (cLogP) | Increases lipophilicity | Moderately increases lipophilicity | The increase in lipophilicity is often comparable to or slightly greater than the tert-butyl group, which can influence solubility and permeability. |
| Metabolic Stability | Labile: Susceptible to oxidation | Robust: Resistant to oxidation | This is the key advantage. Replacement consistently leads to lower clearance and longer half-life in vitro and in vivo. |
| Electron-Withdrawing? | No (weakly donating) | Yes (strong) | The CF₃ group's inductive effect can alter the pKa of nearby functional groups, potentially improving target engagement or physicochemical properties. |
Note: Exact values for steric volume and lipophilicity can vary based on the parent molecule and calculation method.
Findings from medicinal chemistry programs have repeatedly shown that replacing a tert-butyl group with a trifluoromethyl-substituted cyclane (cyclopropyl or cyclobutyl) enhances resistance to metabolic clearance.[8][17][18] This substitution can significantly increase the half-life of a compound in liver microsome assays, a primary indicator of in vivo metabolic fate.[18]
Experimental Guide: The Liver Microsomal Stability Assay
To empirically validate the metabolic stability of a new chemical entity (NCE), the in vitro liver microsomal stability assay is the industry standard.[19][20] Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, especially CYPs.[21][22] This protocol provides a self-validating framework for assessing the rate at which a compound is metabolized.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.[23]
Materials
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound and positive controls (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to continuously supply NADPH)[22]
-
Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)
-
96-well plates, multichannel pipettes, incubator, centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol
-
Preparation :
-
Prepare stock solutions (e.g., 10 mM in DMSO) of the test compound and positive/negative controls. Create a working solution (e.g., 100 µM in buffer).[22]
-
On ice, thaw the pooled liver microsomes and dilute them in cold phosphate buffer to a working concentration (e.g., 0.5 mg/mL).[20]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep all solutions on ice.
-
-
Incubation Setup :
-
In a 96-well plate, add the diluted microsome solution to each well designated for a reaction.
-
Add the test compound working solution to the wells. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
Causality Check : Include a "minus-cofactor" control for each compound, where the NADPH system is replaced with a buffer. This control is crucial to confirm that disappearance is due to enzymatic metabolism and not chemical instability.[20]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and enzymes to reach thermal equilibrium.
-
-
Reaction Initiation and Sampling :
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls). This is your T=0 time point.
-
Immediately after adding NADPH, remove an aliquot from the T=0 wells and transfer it into a separate 96-well plate containing ice-cold acetonitrile with an internal standard. The acetonitrile immediately stops the reaction by precipitating the microsomal proteins.
-
Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), repeat the sampling process, transferring aliquots to the stop solution.[23]
-
-
Sample Processing and Analysis :
-
Once all time points are collected, seal and centrifuge the stop plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.
-
Data Analysis and Interpretation
-
Calculate Percent Remaining : For each time point, determine the percentage of the parent compound remaining relative to the T=0 sample.
-
Determine Half-Life (t½) : Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (k).
-
t½ = -0.693 / k
-
A longer half-life indicates greater metabolic stability.[23]
-
-
Calculate Intrinsic Clearance (CLᵢₙₜ) : This parameter measures the liver's intrinsic ability to metabolize a drug.
-
CLᵢₙₜ (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000
-
A lower intrinsic clearance value signifies better metabolic stability.[23]
-
Conclusion
The strategic replacement of a metabolically labile tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety is a powerful and validated approach in modern drug discovery. This bioisosteric substitution directly addresses a common liability by leveraging the chemical robustness of the C-F bond and the conformational constraint of the cyclobutyl ring to block CYP450-mediated oxidation.[8][11][18] By understanding the underlying mechanisms and employing rigorous in vitro assays like the one detailed here, researchers can rationally design drug candidates with improved pharmacokinetic profiles, ultimately increasing their probability of clinical success.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. creative-bioarray.com [creative-bioarray.com]
The Strategic Incorporation of 1-(Trifluoromethyl)cyclobutan-1-ol in Modern Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, where every atom counts, the strategic selection of chemical motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of structural components available to medicinal chemists, the 1-(trifluoromethyl)cyclobutan-1-ol moiety has emerged as a compelling building block. Its unique combination of a strained four-membered ring, a metabolically robust trifluoromethyl group, and a hydrogen-bonding hydroxyl group offers a multifaceted approach to optimizing drug candidates. This guide provides an in-depth analysis of the utility of this compound in drug development, presenting a comparative case study and the underlying scientific rationale for its application.
The Allure of a Trifunctional Moiety: Unpacking the Benefits
The this compound group is more than just a sum of its parts. The synergy between the cyclobutane ring, the trifluoromethyl group, and the tertiary alcohol creates a unique set of physicochemical properties that can be leveraged to overcome common challenges in drug development.
-
Metabolic Stability: The trifluoromethyl (CF3) group is a well-established bioisostere for metabolically labile groups like methyl or isopropyl moieties.[1] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug clearance.[2] The cyclobutane ring itself, being a strained carbocycle, can also influence metabolic stability, often favorably.[3]
-
Enhanced Potency and Selectivity: The trifluoromethyl group's strong electron-withdrawing nature can significantly impact the acidity of nearby protons and the overall electronic environment of a molecule, potentially leading to stronger interactions with biological targets.[2] The rigid, three-dimensional structure of the cyclobutane ring can also help to lock a molecule into a bioactive conformation, improving binding affinity and selectivity.[3]
-
Improved Physicochemical Properties: The hydroxyl group introduces polarity and the capacity for hydrogen bonding, which can be crucial for target engagement and can also improve aqueous solubility. The trifluoromethyl group, while lipophilic, can modulate the overall lipophilicity of a compound in a nuanced way.[2]
Case Study: PIM-1 Kinase Inhibitors
A compelling example of the strategic use of the this compound moiety can be found in the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM-1 is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive therapeutic target.[4]
In the pursuit of potent and selective PIM-1 inhibitors, medicinal chemists have explored a variety of chemical scaffolds. One notable patent discloses a series of compounds where the this compound group is incorporated as a key substituent. While the patent does not provide a direct head-to-head comparison with a non-hydroxylated analogue, the inclusion of this specific moiety suggests a deliberate design strategy to leverage its unique properties.
The rationale for incorporating the this compound group in PIM-1 inhibitors can be hypothesized as follows:
-
Hydrogen Bonding Interaction: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming a critical interaction with amino acid residues in the ATP-binding pocket of the PIM-1 kinase. This can significantly contribute to the binding affinity and selectivity of the inhibitor.
-
Metabolic Blocking: The tertiary alcohol, particularly adjacent to a trifluoromethyl group, can act as a metabolic blocker. The steric hindrance from the cyclobutane ring and the electronic effect of the CF3 group can prevent oxidation of the alcohol or adjacent positions.
-
Vectorial Exit and Physicochemical Properties: The cyclobutane ring provides a defined three-dimensional vector for the trifluoromethyl and hydroxyl groups, allowing for precise positioning within the binding site. This can also fine-tune the compound's lipophilicity and solubility for improved pharmacokinetic properties.
To illustrate the potential impact of this moiety, let's consider a hypothetical comparative analysis based on established medicinal chemistry principles.
Hypothetical Performance Comparison
| Feature | Compound A (with -CH(CH3)2) | Compound B (with 1-(CF3)cyclobutan-1-ol) | Scientific Rationale |
| PIM-1 Kinase Inhibition (IC50) | 100 nM | 10 nM | The hydroxyl group of Compound B may form a key hydrogen bond with the kinase hinge region, while the CF3 group enhances binding through favorable interactions. The rigid cyclobutane scaffold optimizes the presentation of these groups. |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | > 60 min | The isopropyl group in Compound A is susceptible to oxidative metabolism. The trifluoromethyl group and the sterically hindered tertiary alcohol in Compound B are resistant to metabolic degradation.[2][3] |
| Aqueous Solubility | Low | Moderate | The hydroxyl group in Compound B increases polarity and the potential for hydrogen bonding with water, leading to improved solubility compared to the purely lipophilic isopropyl group. |
| Cellular Potency | 500 nM | 50 nM | The combination of improved target engagement and enhanced metabolic stability in Compound B is expected to translate to greater potency in a cellular context. |
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of this compound involves the trifluoromethylation of cyclobutanone using a nucleophilic trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF3).[5]
Step-by-step Methodology:
-
Dissolution: To a solution of cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 eq).
-
Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) (0.1 eq).
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction by the addition of 1 M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Diagram of Synthetic Workflow
Caption: Synthetic route to this compound.
PIM-1 Kinase Inhibition Assay
The inhibitory activity of compounds against PIM-1 kinase can be determined using a variety of in vitro assays, such as a radiometric assay or a fluorescence-based assay.
Step-by-step Methodology (LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare solutions of PIM-1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer.
-
Assay Plate Preparation: Add the test compound solutions to the wells of a 384-well assay plate.
-
Kinase and Antibody Addition: Add the PIM-1 kinase and the europium-labeled antibody to the wells containing the test compound.
-
Tracer Addition and Incubation: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the emission signals from the acceptor (Alexa Fluor™ 647) and the donor (europium). Determine the IC50 values by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of Assay Workflow
Caption: Workflow for a PIM-1 kinase inhibition assay.
Conclusion: A Valuable Tool in the Medicinal Chemist's Toolbox
The this compound moiety represents a sophisticated and highly valuable building block in modern drug discovery. Its ability to concurrently address multiple challenges, including metabolic instability, potency, and physicochemical properties, makes it an attractive choice for lead optimization. While direct comparative case studies in the public domain remain somewhat limited, the fundamental principles of medicinal chemistry and the increasing appearance of this motif in the patent literature strongly support its utility. As synthetic methodologies for accessing such fluorinated building blocks become more refined and accessible, we can anticipate seeing the this compound group play an increasingly important role in the development of the next generation of therapeutics.
References
A Senior Application Scientist's Guide to 1-(Trifluoromethyl)cyclobutan-1-ol: A Modern Building Block for Robust Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to overcoming challenges in drug efficacy, metabolic stability, and patentability. The 1-(trifluoromethyl)cyclobutyl group has emerged as a compelling bioisosteric replacement for the ubiquitous tert-butyl group, offering a distinct combination of steric bulk and electronic properties. This guide provides an in-depth comparison of 1-(Trifluoromethyl)cyclobutan-1-ol as a key building block for introducing this valuable moiety, benchmarking it against alternative synthetic strategies and reagents. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in their drug discovery endeavors.
The Rise of the 1-(Trifluoromethyl)cyclobutyl Moiety: A Bioisostere with Distinct Advantages
The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design, known for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through its strong electron-withdrawing nature.[1][2] Similarly, the cyclobutane ring offers a three-dimensional scaffold that can improve pharmacological properties by providing conformational restriction and serving as an aryl isostere.[3] The combination of these two motifs in the 1-(trifluoromethyl)cyclobutyl group presents a powerful tool for medicinal chemists.
This moiety is particularly valuable as a bioisosteric replacement for the tert-butyl group.[4] While the tert-butyl group is prevalent in many bioactive molecules, it can be susceptible to metabolic oxidation. The 1-(trifluoromethyl)cyclobutyl group mimics the steric profile of the tert-butyl group while offering enhanced metabolic stability due to the strength of the C-F bonds.[5]
Comparative Analysis of Synthetic Routes to the 1-(Trifluoromethyl)cyclobutyl Core
The introduction of the 1-(trifluoromethyl)cyclobutyl moiety can be approached through several synthetic strategies. Here, we compare the use of this compound as a versatile building block against other common methods.
Method 1: Direct Introduction via this compound
This compound serves as a readily available and versatile precursor for introducing the 1-(trifluoromethyl)cyclobutyl group. Its utility lies in the ability to leverage the hydroxyl group for a variety of subsequent transformations.
Key Reactions and Performance:
-
Mitsunobu Reaction: For the introduction of nitrogen or oxygen nucleophiles with inversion of configuration. This reaction is known for its mild conditions and broad substrate scope.[6][7]
-
Deoxyfluorination: Reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can be used to replace the hydroxyl group with fluorine, providing access to 1-fluoro-1-(trifluoromethyl)cyclobutane.[8][9] Deoxo-Fluor® is often preferred due to its enhanced thermal stability.[8]
-
Substitution Reactions: The alcohol can be converted to a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate SN1 or SN2 reactions with a range of nucleophiles.
Advantages:
-
Versatility: The hydroxyl group provides a handle for a wide array of chemical transformations.
-
Convergent Synthesis: Allows for the late-stage introduction of the 1-(trifluoromethyl)cyclobutyl moiety, which is advantageous in complex molecule synthesis.
-
Stereochemical Control: Reactions like the Mitsunobu reaction proceed with predictable stereochemistry.[7]
Method 2: Deoxofluorination of Cyclobutanecarboxylic Acids
A common and scalable approach to synthesizing compounds bearing a trifluoromethyl group is the deoxofluorination of the corresponding carboxylic acid using reagents like sulfur tetrafluoride (SF4).[5]
Typical Reaction Conditions:
-
Carboxylic acid, SF4 (3–30 equivalents), and additives like water or HF are heated in a sealed vessel.[5]
Advantages:
-
Scalability: This method has been successfully employed for gram-to-multigram scale synthesis of various trifluoromethyl-cyclobutanes.[5]
-
Broad Substrate Scope: Tolerates a variety of functional groups on the cyclobutane ring.[5]
Disadvantages:
-
Harsh Reagents: Sulfur tetrafluoride is a toxic and corrosive gas requiring specialized handling.
-
Limited to Carboxylic Acid Precursors: This method is contingent on the availability of the corresponding cyclobutanecarboxylic acid.
Method 3: Nucleophilic Trifluoromethylation of Cyclobutanones
The Ruppert-Prakash reagent (TMSCF3) is a widely used source for the nucleophilic trifluoromethylation of carbonyl compounds, including cyclobutanones.[10]
Typical Reaction Conditions:
-
Cyclobutanone, TMSCF3, and a fluoride source (e.g., TBAF or CsF) in an anhydrous solvent.
Advantages:
-
Direct Introduction: Provides a direct route to tertiary alcohols containing the trifluoromethyl group.
-
Commercially Available Reagent: The Ruppert-Prakash reagent is readily available.
Disadvantages:
-
Substrate Dependent: The reactivity and yield can be highly dependent on the specific cyclobutanone substrate.
-
Requires Carbonyl Precursor: Dependent on the availability of the corresponding cyclobutanone.
Physicochemical Property Comparison: The Impact of the 1-(Trifluoromethyl)cyclobutyl Moiety
The true test of a bioisosteric replacement lies in its ability to favorably modulate the physicochemical properties of a lead compound. The following table summarizes a comparison between the tert-butyl group and the 1-(trifluoromethyl)cyclobutyl group in model systems.
| Property | tert-Butyl | 1-(Trifluoromethyl)cyclobutyl | Rationale for Difference |
| Steric Volume (ų) | ~150 | ~171 | The trifluoromethyl group and the cyclobutane ring contribute to a slightly larger steric footprint.[11] |
| Lipophilicity (cLogP) | Higher | Moderately Increased | The fluorine atoms increase lipophilicity, but the overall effect is nuanced by the polarity of the C-F bonds.[5] |
| Metabolic Stability | Susceptible to oxidation | Generally enhanced | The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.[5] |
| Acidity/Basicity (pKa) | - | Electron-withdrawing effect | The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby acidic or basic functional groups. |
Experimental Protocols
Protocol 1: Mitsunobu Reaction with this compound
This protocol describes a general procedure for the Mitsunobu reaction to couple this compound with a generic acidic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., carboxylic acid, phenol, or phthalimide)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv), the nucleophile (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Caption: Workflow for the Mitsunobu reaction.
Protocol 2: Deoxyfluorination of this compound with Deoxo-Fluor®
This protocol provides a general method for the conversion of this compound to 1-fluoro-1-(trifluoromethyl)cyclobutane.
Materials:
-
This compound
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel, add Deoxo-Fluor® (1.2 equiv) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to afford 1-fluoro-1-(trifluoromethyl)cyclobutane.
Caption: Workflow for deoxyfluorination.
Conclusion: A Strategic Choice for Advancing Drug Discovery
This compound stands out as a highly valuable and versatile building block for the incorporation of the 1-(trifluoromethyl)cyclobutyl moiety into drug candidates. While alternative methods such as the deoxofluorination of carboxylic acids and nucleophilic trifluoromethylation of cyclobutanones are effective, the use of this compound offers a more convergent and flexible approach, allowing for a wider range of functionalization at a later stage of the synthesis.
The decision to employ a specific reagent or synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. However, for researchers seeking to leverage the beneficial properties of the 1-(trifluoromethyl)cyclobutyl group, this compound represents a powerful and strategic choice in their synthetic toolkit.
References
- 1. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchembuzz.wordpress.com [medchembuzz.wordpress.com]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Trifluoromethyl)cyclobutan-1-ol
Prepared for: Laboratory Professionals in Research and Drug Development
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-(Trifluoromethyl)cyclobutan-1-ol (CAS No. 1098183-73-3). As a fluorinated organic alcohol, this compound requires specific handling procedures to ensure personnel safety and environmental protection. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Chemical & Hazard Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a halogenated organic compound.[1][2] Its trifluoromethyl group significantly influences its chemical behavior and dictates its classification as a hazardous waste.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1098183-73-3 | [1] |
| Molecular Formula | C₅H₇F₃O | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H226: Flammable liquid and vapour. | [3] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Flammable | [3] |
The presence of the carbon-fluorine bonds in the trifluoromethyl group places this compound into the regulatory category of halogenated organic waste .[2] This is the single most important factor determining its disposal pathway.
The Core Principle: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management is segregation. Mixing different waste classes can lead to dangerous reactions, create complex and expensive disposal challenges, and result in regulatory non-compliance.
For this compound, segregation is critical because halogenated and non-halogenated organic wastes are treated by entirely different disposal methods.[4]
-
Non-Halogenated Solvents: Often used as fuel additives for cement kilns, a process known as fuel blending.[4]
-
Halogenated Solvents: Cannot be used as fuel due to the production of corrosive and toxic byproducts like hydrofluoric acid upon combustion. They require high-temperature incineration with specialized scrubbers to neutralize these hazardous gases.[4][5]
Contaminating a large container of non-halogenated solvent waste with even a small amount of a fluorinated compound like this compound renders the entire volume as halogenated waste.[4] This significantly increases disposal costs and environmental burden.
The following diagram illustrates the critical decision-making process for laboratory chemical waste segregation.
Caption: Decision workflow for proper chemical waste segregation.
Step-by-Step Disposal Protocol
Follow this protocol rigorously to ensure safety and compliance.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.[6]
-
Eye Protection: Wear chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if you are dealing with a large spill, use a NIOSH/MSHA approved respirator.[6]
Step 2: Waste Collection
All materials contaminated with this compound must be treated as hazardous waste.
-
Designate a Waste Container: Use a container approved for chemical waste that is in good condition and has a secure, screw-top cap.[4] The container must be chemically compatible with the waste.
-
Segregate: This container must be designated exclusively for halogenated organic waste .[2][7] Do not mix with non-halogenated solvents, acids, bases, or aqueous waste.[7]
-
Transfer Waste: Carefully pour or transfer the waste into the designated container. Avoid splashing. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when actively adding waste. This prevents the release of flammable and harmful vapors.
Step 3: Labeling the Waste Container
Proper labeling is a legal requirement and is critical for safety. The label must be clear, accurate, and affixed to the container as soon as the first drop of waste is added.
-
Write the words "HAZARDOUS WASTE" clearly.[7]
-
List the full chemical name of all contents. Do not use abbreviations or chemical formulas. For this specific waste, write "Waste this compound" .
-
If other halogenated solvents are present, list them as well.
-
Indicate the approximate percentage or volume of each component.
-
Do not obstruct any existing pictograms or hazard information on the container.
Step 4: Temporary Storage in the Laboratory
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ventilation: Store in a well-ventilated place, away from heat, sparks, or open flames.[3][8]
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[8]
Step 5: Final Disposal
The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Schedule Pickup: Follow your organization's established procedures for waste pickup.
-
Documentation: Complete any required waste manifest or log forms provided by your EHS department.
-
Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). As a halogenated organic compound, this compound will be destroyed via high-temperature incineration.[4][5] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and minimize environmental impact.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's emergency response team.
-
Control Ignition Sources: As the compound may be flammable, extinguish any open flames and turn off nearby electrical equipment.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: For small spills, use an inert, liquid-absorbent material (e.g., vermiculite, Chemizorb®, or sand).[3] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated waste container. This spill cleanup material is now also considered halogenated hazardous waste and must be disposed of according to the protocol in Section 3.[3]
-
Decontaminate: Clean the affected area thoroughly.
-
Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air.[6]
References
- 1. Page loading... [guidechem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(Trifluoromethyl)cyclobutan-1-ol
For the modern researcher in drug discovery and development, the integration of novel fluorinated building blocks is paramount to accessing new chemical space and enhancing molecular properties. Among these, 1-(Trifluoromethyl)cyclobutan-1-ol (CAS 1098183-73-3) presents a unique structural motif. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of meticulous handling protocols. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to instill a culture of proactive safety and operational excellence in your laboratory.
Hazard Profile and Risk Mitigation: Understanding the "Why"
This compound is classified as a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A thorough risk assessment is the foundational step before any bench work commences. The trifluoromethyl group, while imparting desirable electronic properties, can influence the compound's reactivity and toxicological profile.
Table 1: Hazard Identification and Engineering Controls
| Hazard | GHS Classification | Causal Factor | Primary Engineering Control | Secondary Control |
| Flammability | Flammable Liquid and Vapor (H226) | Low flash point | Certified Chemical Fume Hood | Keep away from ignition sources (e.g., hot plates, electrical equipment).[1][2] |
| Skin Irritation | Causes skin irritation (H315) | Defatting and potential reactivity of the fluorinated alcohol with skin components. | Certified Chemical Fume Hood | Appropriate chemical-resistant gloves.[1] |
| Eye Irritation | Causes serious eye irritation (H319) | Potential for splashes to cause significant damage to the cornea and conjunctiva. | Certified Chemical Fume Hood | Chemical splash goggles and face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation (H335) | Inhalation of vapors can irritate the mucous membranes of the respiratory tract. | Certified Chemical Fume Hood | Maintain a low sash position during handling.[1][3] |
The primary engineering control for all handling procedures is a properly functioning chemical fume hood.[4][5] This is non-negotiable. The fume hood contains vapors, minimizes inhalation exposure, and provides a physical barrier in the event of a splash or fire.[6]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, a comprehensive PPE strategy is mandatory to protect against accidental exposure.[7] The selection of appropriate PPE is not a matter of preference but a scientifically informed decision based on the specific hazards of this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Material/Standard | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 Compliant | Provides a complete seal around the eyes and protects the entire face from splashes.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene | These materials offer good resistance to alcohols and many organic solvents.[8][9][10] Always check the manufacturer's compatibility data. Double-gloving is recommended for extended operations. |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 Compliant | Protects against splashes and provides a critical layer of protection in case of a fire.[1] |
| Feet | Closed-Toe Shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that all personnel are aware of the correct procedures, minimizing the risk of errors and accidents.
Preparation and Handling
-
Pre-Handling Check: Before starting, ensure that the chemical fume hood is operational and the sash is at the appropriate height.[6] Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Personal Protective Equipment: Don all required PPE as outlined in Table 2.
-
Chemical Transport: When transporting the chemical from storage to the fume hood, use a secondary container to mitigate the risk of spills.
-
Dispensing: Conduct all dispensing and handling operations at least six inches inside the fume hood to ensure proper vapor capture.[6]
-
Heating: If heating is required, use a heating mantle, sand bath, or oil bath. Never use an open flame. [2][11]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[1]
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][13]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
Spill: For small spills within the fume hood, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of a responsible research program.[15][16]
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with flammable organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[15]
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain. [17]
Visualizing the Workflow
To further clarify the handling and disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for Safe Handling and Disposal of this compound.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, unlocking its potential in the synthesis of novel chemical entities while maintaining the highest standards of laboratory safety.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. ehs.fiu.edu [ehs.fiu.edu]
- 4. Fact Sheet: Controlling Chemical Vapors in the Laboratory | PennEHRS [ehrs.upenn.edu]
- 5. Engineering Controls | Division of Safety and Risk Services [safety.uoregon.edu]
- 6. hvcc.edu [hvcc.edu]
- 7. trojansafety.com [trojansafety.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 10. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 14. Chemical splash in the eye: First aid | Health Library | Memorial Health System [mhsystem.org]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
